molecular formula C31H41N5O7 B1673732 KNI-102 CAS No. 139694-65-8

KNI-102

カタログ番号: B1673732
CAS番号: 139694-65-8
分子量: 595.7 g/mol
InChIキー: XCVUOCMQYKSJJR-IGRGDXOOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Kni 102 is a peptide.
structure given in first source

特性

CAS番号

139694-65-8

分子式

C31H41N5O7

分子量

595.7 g/mol

IUPAC名

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1

InChIキー

XCVUOCMQYKSJJR-IGRGDXOOSA-N

異性体SMILES

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

正規SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

外観

Solid powder

他のCAS番号

139694-65-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide
KNI 102
KNI-102
RPI 312
RPI-312
Z-Asn-Apns-Pro-NH-t-But
Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide

製品の起源

United States

Foundational & Exploratory

KNI-102: A Technical Overview of a Novel HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KNI-102, a potent tripeptide inhibitor of Human Immunodeficiency Virus (HIV) protease.

Chemical Structure and Properties

This compound is a synthetic tripeptide designed as a transition-state mimic inhibitor of HIV-1 protease.[1] Its systematic name is L-Prolinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-.

Chemical Identifiers

IdentifierValue
CAS Number 139694-65-8
Molecular Formula C31H41N5O7
Molecular Weight 595.69 g/mol
SMILES String O=C(N(CCC1)[C@@H]1C(NC(C)(C)C)=O)--INVALID-LINK----INVALID-LINK--=O)NC(OCC2=CC=CC=C2)=O)=O)CC3=CC=CC=C3">C@H

Physicochemical Properties

2D Chemical Structure

KNI_102_Structure mol

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties

This compound is a potent inhibitor of HIV protease, an enzyme crucial for the viral life cycle.[1][4] By mimicking the transition state of the natural substrate of the protease, this compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins. This inhibition ultimately leads to the production of immature, non-infectious viral particles.

Quantitative Pharmacological Data

ParameterValueAssay TypeReference
IC50 (HIV Protease) 100 nMBiochemical Assay[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro HIV-1 Protease Inhibition Assay (FRET-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against HIV-1 protease using Förster Resonance Energy Transfer (FRET).

Materials:

  • Recombinant HIV-1 Protease

  • FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • This compound (or other test compounds) dissolved in DMSO

  • Positive Control (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compounds and controls in Assay Buffer.

    • Prepare working solutions of HIV-1 Protease and the FRET substrate in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following:

      • Enzyme Control: HIV-1 Protease solution and Assay Buffer with DMSO.

      • Inhibitor Wells: HIV-1 Protease solution and the desired concentration of this compound or control inhibitor.

      • Blank (No Enzyme): Assay Buffer only.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_enzyme_control - V₀_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-well Plate (Controls & Test Compounds) prep_reagents->prep_plate pre_incubate Pre-incubate Plate (15 min, 37°C) prep_plate->pre_incubate add_substrate Add FRET Substrate (Initiate Reaction) pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (30-60 min, 37°C) add_substrate->read_fluorescence calc_velocity Calculate Initial Velocity (V₀) read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the FRET-based HIV-1 Protease Inhibition Assay.

Cell-Based HIV-1 Antiviral Assay (p24 ELISA)

This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay by quantifying the production of the HIV-1 p24 capsid protein.

Materials:

  • Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PBMCs)

  • HIV-1 viral stock

  • Cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • Positive Control (e.g., a known antiretroviral drug)

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Plating and Treatment:

    • Seed target cells into a 96-well plate at an appropriate density.

    • Add serial dilutions of this compound or control compounds to the wells. Include a "no drug" control.

  • Viral Infection:

    • Infect the cells with a pre-titered amount of HIV-1 virus stock.

    • Incubate the plates at 37°C in a CO2 incubator for a period of 4-7 days.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Clarify the supernatants by centrifugation to remove cell debris.

  • p24 ELISA:

    • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Coating a plate with a capture antibody for p24.

      • Adding the cell culture supernatants.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each supernatant from the standard curve.

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

p24_ELISA_Workflow cluster_cell_culture Cell Culture & Infection cluster_sample_processing Sample Processing cluster_elisa p24 ELISA cluster_data_analysis Data Analysis plate_cells Plate Target Cells add_inhibitor Add this compound/ Controls plate_cells->add_inhibitor infect_cells Infect with HIV-1 add_inhibitor->infect_cells incubate Incubate (4-7 days) infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant clarify Clarify by Centrifugation collect_supernatant->clarify perform_elisa Perform p24 ELISA clarify->perform_elisa quantify_p24 Quantify p24 Concentration perform_elisa->quantify_p24 calc_inhibition Calculate % Inhibition quantify_p24->calc_inhibition determine_ec50 Determine EC50 calc_inhibition->determine_ec50

Caption: Workflow for the cell-based HIV-1 p24 ELISA antiviral assay.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the HIV-1 protease, which is a key enzyme in the viral replication cycle. By blocking this enzyme, this compound disrupts the processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions. There is currently no publicly available information to suggest that this compound significantly affects other cellular signaling pathways.

HIV_Lifecycle_Inhibition HIV_RNA HIV RNA Host_Ribosome Host Cell Ribosome HIV_RNA->Host_Ribosome Translation Polyproteins Gag-Pol Polyproteins Host_Ribosome->Polyproteins HIV_Protease HIV Protease Polyproteins->HIV_Protease Substrate for NonInfectious_Virion Non-Infectious Virion Polyproteins->NonInfectious_Virion No Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage HIV_Protease->NonInfectious_Virion Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion KNI102 This compound KNI102->HIV_Protease Inhibits

Caption: Mechanism of action of this compound in the HIV replication cycle.

References

KNI-102: A Technical Guide on the Mechanism of Action in HIV Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism through which KNI-102, a potent tripeptide-based inhibitor, targets and inhibits the Human Immunodeficiency Virus Type 1 (HIV-1) protease. HIV-1 protease is an essential enzyme for the viral life cycle, and its inhibition remains a cornerstone of highly active antiretroviral therapy (HAART).

Executive Summary

HIV-1 protease is a dimeric aspartyl protease that cleaves viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is indispensable for the production of infectious virions.[1][2] this compound is a potent anti-HIV agent designed as a transition-state analog inhibitor that specifically targets the active site of this enzyme.[3][4] It incorporates an allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue, which mimics the tetrahedral transition state of peptide bond hydrolysis.[4] This mimicry allows this compound to bind with high affinity to the protease active site, disrupting the catalytic process and preventing the maturation of new viral particles.

HIV-1 Protease: Structure and Catalytic Function

The HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to form the active site at the dimer interface.[2] The active site is covered by two flexible β-hairpin structures known as "flaps," which move to allow substrate entry and clamp down to participate in catalysis.[2][5]

The catalytic mechanism involves a water molecule, activated by the two aspartate residues, which acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in the substrate.[6] One aspartate is generally protonated and the other is deprotonated, allowing them to act as a general acid and general base, respectively, to facilitate the hydrolysis.[7][8]

HIV_Protease_Catalytic_Cycle cluster_0 HIV-1 Protease Catalytic Cycle E_S Enzyme + Substrate (Gag-Pol Polyprotein) ES Enzyme-Substrate Complex (ES) E_S->ES Binding ES_TS Tetrahedral Transition State ES->ES_TS Catalysis starts (H2O attack) EP Enzyme-Product Complex ES_TS->EP Peptide bond cleavage E_P Enzyme + Products (Mature Viral Proteins) EP->E_P Product Release E_P->E_S Enzyme regeneration

Caption: The catalytic cycle of HIV-1 protease, from substrate binding to product release.

This compound: Mechanism of Inhibition

This compound, with the structure Z-Asn-Apns-Pro-NHBut, functions as a competitive, transition-state analog inhibitor.[4] The core of its inhibitory action lies in the allophenylnorstatine (Apns) moiety.

  • Transition-State Mimicry : The hydroxyl group of the Apns residue is designed to mimic the tetrahedral intermediate formed during peptide hydrolysis.[4][9] This stable analog binds tightly within the active site.

  • Active Site Interactions : While a crystal structure for this compound with HIV-1 protease is not available, extensive structural data for the closely related and highly potent inhibitor KNI-272 provides a precise model for its binding.[7][8] In the KNI-272 complex, the inhibitor's hydroxyl group is positioned directly between the two catalytic aspartates, Asp25 and Asp125'.[8] One aspartate (Asp25) is protonated and forms a hydrogen bond with the carbonyl group of the inhibitor, while the deprotonated aspartate (Asp125') interacts with the inhibitor's hydroxyl proton.[7][8] This interaction network effectively immobilizes the catalytic machinery of the enzyme, preventing it from processing natural substrates.

KNI102_Inhibition_Mechanism cluster_0 This compound Inhibition Pathway E_KNI102 Enzyme + this compound EK_complex Enzyme-KNI-102 Complex (Stable Transition-State Analog) E_KNI102->EK_complex Competitive Binding to Active Site Inactive_E Inactive Enzyme EK_complex->Inactive_E No_Cleavage Gag-Pol Polyprotein Remains Unprocessed Inactive_E->No_Cleavage leads to

Caption: this compound competitively binds to the HIV-1 protease active site, forming a stable complex and preventing substrate cleavage.

Quantitative Inhibitory Profile

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This compound demonstrates potent activity against HIV protease. For context, its inhibitory activity is compared with several FDA-approved protease inhibitors.

InhibitorType/Core StructureIC50 (nM)Ki (nM/pM)
This compound Tripeptide, Allophenylnorstatine100[3]-
SaquinavirPeptidomimetic, Hydroxyethylamine37.7[1]0.12 nM[1][2]
RitonavirPeptidomimetic-0.015 nM[1]
DarunavirNon-peptidic3.0 - 4.1[1]16 pM[1]
Note: IC50 and Ki values can vary based on assay conditions. "-" indicates data not readily available from the search results.
Resistance to Protease Inhibitors

The high mutation rate of HIV-1 can lead to the development of drug resistance.[2] Resistance to protease inhibitors typically arises from mutations within the protease enzyme.[10][11] These mutations can:

  • Alter the Active Site : Mutations in or near the active site can reduce the binding affinity of the inhibitor while still allowing the enzyme to process its natural substrate.[10]

  • Induce Compensatory Changes : Mutations outside the active site can compensate for a loss of catalytic efficiency caused by primary resistance mutations, thereby restoring viral fitness.[10][12]

While specific resistance pathways for this compound are not detailed in the provided literature, the general principles of resistance against transition-state analog inhibitors apply.

Appendices

Appendix A: Experimental Protocols

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against HIV-1 protease.[1][13]

1. Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by active HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[13] The presence of an inhibitor prevents this cleavage, leading to a reduced fluorescence signal.

2. Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 1 mM DTT)[14]

  • Test Inhibitor (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)[13]

3. Procedure:

  • Compound Preparation : Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

  • Assay Setup :

    • To appropriate wells of a 96-well plate, add 10 µL of each inhibitor dilution.

    • Include "enzyme control" wells (no inhibitor) containing 10 µL of assay buffer with DMSO.

    • Include "no enzyme" control wells (background) containing 10 µL of assay buffer with DMSO.

  • Enzyme Addition : Add 80 µL of a working solution of HIV-1 protease in assay buffer to the inhibitor and "enzyme control" wells. Add 80 µL of assay buffer to the "no enzyme" control wells.

  • Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation : Add 10 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

  • Data Acquisition : Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 60-180 minutes, taking readings every 1-2 minutes.[13]

  • Data Analysis :

    • Determine the reaction rate (slope of fluorescence vs. time).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme control."

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

FRET_Assay_Workflow cluster_workflow Fluorometric Inhibition Assay Workflow prep Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) plate Plate Inhibitor & Controls in 96-well Plate prep->plate add_enzyme Add HIV-1 Protease Solution plate->add_enzyme incubate Pre-incubate (15 min, RT) for Inhibitor Binding add_enzyme->incubate add_substrate Initiate Reaction with Fluorogenic Substrate incubate->add_substrate read Measure Fluorescence Kinetics (Ex/Em 330/450 nm) add_substrate->read analyze Calculate Reaction Rates & Determine IC50 read->analyze

Caption: General experimental workflow for a FRET-based HIV-1 protease inhibition assay.

This protocol outlines the key steps to determine the three-dimensional structure of HIV-1 protease in complex with an inhibitor, based on the methodology used for KNI-272.[7][8]

1. Principle: X-ray crystallography provides atomic-resolution structural information by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal of the molecule of interest. This allows for the precise mapping of inhibitor-enzyme interactions.

2. Materials:

  • Expression system for HIV-1 Protease (e.g., E. coli)

  • Purification equipment (e.g., FPLC system, chromatography columns)

  • Inhibitor (this compound)

  • Crystallization screening kits and reagents

  • X-ray diffraction source (e.g., synchrotron beamline)

3. Procedure:

  • Protein Expression and Purification :

    • Express the chemically synthesized gene for HIV-1 protease in a suitable host system.[7]

    • Purify the protease to high homogeneity using multiple chromatography steps.

  • Complex Formation and Crystallization :

    • Incubate the purified HIV-1 protease with a molar excess of this compound to ensure full binding.

    • Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitants, buffers, and salts.

  • Data Collection :

    • Once suitable crystals are grown, cryo-protect them and flash-cool them in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron X-ray source.

    • Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern on a detector.[7]

  • Structure Determination and Refinement :

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using molecular replacement, using a known HIV-1 protease structure as a search model.

    • Build the atomic model of the protease and the bound inhibitor into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles, resulting in a final PDB structure file.[9][15]

XRay_Crystallography_Workflow cluster_workflow X-ray Crystallography Workflow express_purify 1. Express & Purify HIV-1 Protease form_complex 2. Form Protease-Inhibitor Complex express_purify->form_complex crystallize 3. Crystallize the Complex form_complex->crystallize data_collect 4. X-ray Diffraction Data Collection crystallize->data_collect solve_structure 5. Solve Phase Problem (Molecular Replacement) data_collect->solve_structure build_refine 6. Model Building & Refinement solve_structure->build_refine final_structure Final 3D Structure (PDB File) build_refine->final_structure

Caption: High-level workflow for determining the crystal structure of an HIV-1 protease-inhibitor complex.

References

Allophenylnorstatine as a Transition-State Mimic in the HIV-1 Protease Inhibitor KNI-102: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of allophenylnorstatine and its critical role as a transition-state mimic in the potent tripeptide HIV-1 protease inhibitor, KNI-102. Allophenylnorstatine, chemically defined as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, is a key structural element that confers high-affinity binding and potent inhibitory activity to this compound and related compounds. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for synthesis and enzymatic assays, and the structural basis of its interaction with the HIV-1 protease active site.

Introduction: The Role of Transition-State Mimicry in HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of this aspartic protease results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1][2]

Transition-state analogues are a class of enzyme inhibitors designed to mimic the high-energy transition state of a substrate as it is being catalyzed by an enzyme. By resembling this transient molecular geometry, these inhibitors can bind to the enzyme's active site with much higher affinity than the substrate itself. Allophenylnorstatine is a potent transition-state mimic incorporated into a class of HIV-1 protease inhibitors, including this compound.[3] Its hydroxyl group and adjacent stereocenters are designed to mimic the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the catalytic activity of the HIV-1 protease.[3]

This compound: A Potent Allophenylnorstatine-Containing Inhibitor

This compound is a tripeptide with the chemical structure Z-Asn-Apns-Pro-NHBut.[3] It is a highly potent and selective inhibitor of HIV-1 protease.[3] The incorporation of the allophenylnorstatine moiety is central to its inhibitory mechanism.

Mechanism of Action

The allophenylnorstatine residue in this compound acts as a transition-state mimic of the natural peptide substrate of HIV-1 protease. The hydroxyl group of allophenylnorstatine is positioned to interact with the catalytic aspartic acid residues (Asp25 and Asp125) in the active site of the protease. This interaction mimics the tetrahedral intermediate formed during peptide bond cleavage, but unlike the transient natural intermediate, the inhibitor forms a stable complex with the enzyme, thus inhibiting its function. The binding of this compound is a multi-step process that can lead to high antiviral activity by blocking the viral life cycle at different stages.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound and related allophenylnorstatine-containing compounds has been evaluated through various in vitro assays.

InhibitorStructureIC50 (HIV Protease)Other Notes
This compound Z-Asn-Apns-Pro-NHBut100 nMA potent anti-HIV agent.[5]
KNI-272 N/AN/AA peptide-based protease inhibitor with potent antiretroviral activity. Its binding is predominantly to alpha 1-acid glycoprotein in human plasma.[6]
KNI-764 N/AN/AA clinical drug candidate that served as a basis for the design of other allophenylnorstatine-based inhibitors.[7]
KNI-1931 N/AN/AShows distinct selectivity against HIV proteases and high potency against drug-resistant strains, surpassing some approved drugs like Ritonavir and Nelfinavir.[7]

Experimental Protocols

Synthesis of Allophenylnorstatine-Containing Peptides (General Procedure)

The synthesis of tripeptides like this compound involves standard solution-phase or solid-phase peptide synthesis methodologies. A general workflow is as follows:

G cluster_synthesis General Synthesis Workflow start Starting Materials: Protected Amino Acids, Allophenylnorstatine coupling1 Peptide Coupling: (e.g., DCC/HOBt or HATU) start->coupling1 deprotection1 N-terminal Deprotection coupling1->deprotection1 coupling2 Second Peptide Coupling deprotection1->coupling2 deprotection2 Side-chain Deprotection coupling2->deprotection2 purification Purification: (e.g., HPLC) deprotection2->purification characterization Characterization: (e.g., NMR, Mass Spectrometry) purification->characterization end Final Peptide Inhibitor characterization->end

Caption: General workflow for the synthesis of allophenylnorstatine-containing peptides.

Detailed Steps:

  • Preparation of Protected Allophenylnorstatine: The synthesis begins with the appropriate protection of the amino and carboxyl groups of allophenylnorstatine and the other amino acid residues (e.g., with Boc or Fmoc for the N-terminus and ester or amide for the C-terminus).

  • Peptide Coupling: The protected amino acids are coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or more modern reagents like HATU.

  • Deprotection: Following each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid in the sequence.

  • Final Deprotection and Purification: Once the peptide chain is assembled, all remaining protecting groups are removed. The crude peptide is then purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

HIV-1 Protease Enzymatic Assay (Fluorometric)

The inhibitory activity of compounds like this compound is typically determined using a fluorometric assay that measures the cleavage of a synthetic peptide substrate.

G cluster_assay Enzymatic Assay Workflow reagents Prepare Reagents: HIV-1 Protease, Fluorogenic Substrate, Inhibitor (this compound), Assay Buffer incubation Incubate Protease with Inhibitor reagents->incubation reaction Initiate Reaction: Add Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence Over Time reaction->measurement analysis Data Analysis: Calculate IC50 or Ki measurement->analysis result Inhibitory Potency analysis->result

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Protocol Outline:

  • Reagent Preparation: All reagents, including recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g., based on a natural cleavage site), the test inhibitor (this compound), and assay buffer, are prepared and equilibrated to the assay temperature (typically 37°C).

  • Inhibitor Pre-incubation: The HIV-1 protease is pre-incubated with various concentrations of this compound for a set period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Inhibition

This compound targets a key step in the HIV life cycle: the maturation of new viral particles.

G cluster_hiv_lifecycle HIV Life Cycle and Point of Inhibition cluster_inhibition Inhibition by this compound Entry 1. Binding and Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Protease HIV Protease Protease->Maturation Required for KNI102 This compound KNI102->Protease Inhibits

Caption: The HIV life cycle, highlighting the role of HIV protease and its inhibition by this compound.

During the maturation step, HIV protease cleaves the Gag and Gag-Pol polyproteins into smaller, functional proteins. This process is essential for the assembly of a mature, infectious virion.[1][2] this compound, by inhibiting HIV protease, prevents this cleavage, leading to the release of non-infectious viral particles.[3]

The binding of allophenylnorstatine-containing inhibitors like KNI-272 (a close analog of this compound) to the HIV-1 protease active site has been elucidated by X-ray crystallography.[8] These studies reveal that the hydroxyl group of the allophenylnorstatine moiety forms hydrogen bonds with the catalytic aspartate residues. The phenyl group of allophenylnorstatine occupies a hydrophobic pocket within the enzyme's active site, contributing to the high binding affinity. Water molecules often mediate additional hydrogen bonding interactions between the inhibitor and the protease.[8]

Conclusion

Allophenylnorstatine is a highly effective transition-state mimic that is integral to the potent anti-HIV activity of the tripeptide inhibitor this compound. Its unique structure allows for high-affinity binding to the active site of HIV-1 protease, effectively blocking the maturation of new viral particles. The data and protocols presented in this guide provide a comprehensive overview for researchers engaged in the study and development of novel antiretroviral therapeutics based on the principle of transition-state inhibition. Further research into allophenylnorstatine-based inhibitors may lead to the development of even more potent and broadly effective anti-HIV agents.

References

The Discovery and Synthesis of Tripeptide HIV Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral therapies. Among the promising classes of antiviral agents are tripeptide inhibitors, which have demonstrated potent activity against key viral enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of tripeptide HIV inhibitors, with a focus on their mechanisms of action, experimental protocols, and structure-activity relationships.

Introduction to Tripeptide HIV Inhibitors

Tripeptides are short-chain amino acid sequences that can be designed to mimic the natural substrates of viral enzymes, thereby competitively inhibiting their function. This guide will focus on tripeptide inhibitors targeting two critical enzymes in the HIV life cycle: HIV protease and HIV integrase. Inhibition of these enzymes disrupts the viral replication process, rendering the virus non-infectious. The rational design of these inhibitors often involves modifying the peptide backbone or incorporating non-natural amino acids to enhance potency, selectivity, and pharmacokinetic properties.

Key Viral Targets for Tripeptide Inhibitors

HIV Protease

HIV protease is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Tripeptide inhibitors designed to target HIV protease often mimic the transition state of the natural substrate, binding to the active site with high affinity.

HIV Integrase

HIV integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. Tripeptide inhibitors of HIV integrase can interfere with the strand transfer reaction, preventing the integration of the viral DNA and thus halting the replication cycle.

Quantitative Data on Tripeptide HIV Protease Inhibitors

The potency of tripeptide HIV inhibitors is typically evaluated through in vitro enzymatic assays and cell-based antiviral assays. The following table summarizes the inhibitory activities of several notable tripeptide and related peptide-based HIV protease inhibitors.

InhibitorTargetKi (nM)IC50 (nM)Antiviral EC50 (nM)
KNI-272 HIV-1 Proteasepicomolar range[1]-Potent antiviral activity[2]
Inhibitor 34 HIV-1 Protease1.39[3]Not specified-
Inhibitor 35 HIV-1 Protease0.01[3]1.9[3]-
Inhibitor 29 HIV-1 Protease0.0018[3]1.6[3]-
Inhibitor 15 HIV-1 Protease<0.005[3]7[3]-
Inhibitor 16 HIV-1 Protease<0.005[3]3[3]-
Inhibitor 18 HIV-1 Protease0.0029[3]2.4[3]-
Saquinavir HIV-1 Protease0.12[4]--
Darunavir HIV-1 Protease0.016[5]3.0[5]-

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of tripeptide HIV inhibitors.

Synthesis of Tripeptide Inhibitors via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides. The Fmoc/tBu strategy is widely used.

Materials:

  • Rink Amide resin or 2-chlorotrityl chloride resin[6]

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)[6]

  • Deprotection reagent: 20% piperidine in DMF[6]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solvents: DMF, DCM, Ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent. For 2-chlorotrityl chloride resin, dissolve the amino acid in DCM with DIPEA and add to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Peptide Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2-4 hours.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the tripeptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the peptide to obtain a dry powder.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • Reversed-phase C18 column.

Solvents:

  • Solvent A: Water with 0.1% TFA.

  • Solvent B: Acetonitrile with 0.1% TFA.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the optimal gradient and retention time of the target peptide.

  • Preparative Purification: Scale up the separation to a preparative C18 column using the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired tripeptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Purpose: To confirm the molecular weight of the synthesized tripeptide. The observed mass should match the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC).

  • Purpose: To confirm the structure and stereochemistry of the tripeptide. The chemical shifts, coupling constants, and cross-peaks provide detailed information about the molecular structure.[7][8]

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)

  • Assay Buffer

  • Test tripeptide inhibitor and a known positive control inhibitor (e.g., Darunavir)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and the inhibitor dilutions.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)

  • HIV-1 virus stock

  • Cell culture medium and supplements

  • Test tripeptide inhibitor

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the cells.

  • Infection: Add a predetermined amount of HIV-1 virus stock to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Luminescence Measurement: Measure the luminescence in a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration and determine the EC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways in the HIV life cycle that are targeted by tripeptide inhibitors.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Entry ProteaseInhibitor Tripeptide Protease Inhibitors ProteaseInhibitor->Budding Inhibit Maturation IntegraseInhibitor Tripeptide Integrase Inhibitors IntegraseInhibitor->Integration Inhibit Integration

Caption: Overview of the HIV life cycle and points of intervention for tripeptide inhibitors.

Protease_Mechanism GagPol Gag-Pol Polyprotein HIVProtease HIV Protease GagPol->HIVProtease Cleavage MatureProteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) HIVProtease->MatureProteins Inhibitor Tripeptide Protease Inhibitor Inhibitor->HIVProtease Competitive Inhibition

Caption: Mechanism of action of tripeptide HIV protease inhibitors.

Integrase_Mechanism ViralDNA Viral DNA HIVIntegrase HIV Integrase ViralDNA->HIVIntegrase 3' Processing HostDNA Host DNA HIVIntegrase->HostDNA Strand Transfer IntegratedProvirus Integrated Provirus HostDNA->IntegratedProvirus Inhibitor Tripeptide Integrase Inhibitor Inhibitor->HIVIntegrase Inhibition of Strand Transfer

Caption: Mechanism of action of tripeptide HIV integrase inhibitors.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and synthesis of tripeptide HIV inhibitors.

Drug_Discovery_Workflow TargetID Target Identification (e.g., HIV Protease) LeadGen Lead Generation (e.g., Peptide Library Screening) TargetID->LeadGen LeadOpt Lead Optimization (Structure-Activity Relationship) LeadGen->LeadOpt Preclinical Preclinical Studies (In vitro & in vivo) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for antiviral drug discovery.

Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS and NMR Characterization Purification->Characterization BioAssay Biological Assays Characterization->BioAssay

Caption: Workflow for the synthesis and evaluation of tripeptide inhibitors.

Conclusion

Tripeptide-based inhibitors represent a promising avenue for the development of novel anti-HIV therapeutics. Their ability to be rationally designed to target specific viral enzymes with high potency and selectivity makes them attractive candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of these compounds. Continued research into the structure-activity relationships and pharmacokinetic properties of tripeptide inhibitors will be crucial for advancing these promising molecules from the laboratory to the clinic.

References

Core Biochemical and Biophysical Characterization of KNI-102: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNI-102 is a potent and highly selective tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and infectivity.[1] This technical guide provides a comprehensive overview of the fundamental biochemical and biophysical properties of this compound. It includes a summary of its inhibitory activity, a detailed description of the experimental protocols for its characterization, and an exploration of its mechanism of action through structural and biophysical analyses. This document is intended to serve as a valuable resource for researchers engaged in the development of novel antiretroviral therapeutics.

Introduction

This compound, with the chemical structure Z-Asn-Apns-Pro-NHBut, is distinguished by the incorporation of allophenylnorstatine (Apns) as a transition-state mimic.[1] This structural feature is key to its potent inhibitory effect on the HIV protease.[1] Understanding the detailed biochemical and biophysical characteristics of this compound is paramount for its further development as a potential therapeutic agent. This guide synthesizes available data to provide a thorough characterization of this compound.

Biochemical Characterization

Inhibitory Potency

This compound demonstrates potent inhibition of HIV protease. The half-maximal inhibitory concentration (IC50) has been determined to be 100 nM.[2] This value indicates that this compound is a highly effective inhibitor of the viral enzyme at nanomolar concentrations.

Table 1: Quantitative Inhibitory Data for this compound

ParameterValueTarget Enzyme
IC50100 nM[2]HIV Protease
Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease. The allophenylnorstatine residue mimics the tetrahedral transition state of the natural peptide substrate cleavage.[1] This allows this compound to bind tightly to the active site of the enzyme, preventing the processing of viral polyproteins and thus inhibiting the maturation of new, infectious virions. The signaling pathway of HIV protease inhibition is crucial for disrupting the viral life cycle.

HIV_Protease_Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Infectious Virion Infectious Virion Virion Assembly->Infectious Virion This compound This compound This compound->HIV Protease Inhibition

Caption: HIV Protease Inhibition Pathway by this compound.

Biophysical Characterization

While specific biophysical data for this compound is limited, insights can be drawn from the closely related and extensively studied compound, KNI-272, which also contains the allophenylnorstatine moiety.

Binding Affinity

Based on data from the analogous inhibitor KNI-272, this compound is expected to exhibit a very high binding affinity for HIV protease, likely in the picomolar range. For KNI-272, the dissociation constant (Kd) has been measured at 16 pM, indicating extremely tight binding.[3]

Table 2: Expected Biophysical Properties of this compound (inferred from KNI-272 data)

ParameterExpected ValueMethod of Determination
Binding Affinity (Kd)~16 pM[3]Isothermal Titration Calorimetry
Binding Enthalpy (ΔH)Favorable (exothermic)Isothermal Titration Calorimetry
Binding Entropy (ΔS)FavorableIsothermal Titration Calorimetry
Structural Analysis

The structural basis for the potent inhibition by allophenylnorstatine-containing inhibitors has been elucidated through X-ray crystallography of KNI-272 in complex with HIV protease.[4] These studies reveal that the inhibitor binds in the active site of the enzyme, with the hydroxyl group of the allophenylnorstatine residue positioned to interact with the catalytic aspartate residues. This interaction mimics the transition state of peptide bond hydrolysis.

Experimental Protocols

Synthesis of this compound (Z-Asn-Apns-Pro-NHBut)

The synthesis of this compound can be achieved through a stepwise peptide coupling strategy. A plausible synthetic route is outlined below, based on established methods for similar allophenylnorstatine-containing inhibitors.[5]

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Boc-Apns-OH Boc-Apns-OH Coupling1 Peptide Coupling (e.g., DCC/HOBt) Boc-Apns-OH->Coupling1 H-Pro-NHBut H-Pro-NHBut H-Pro-NHBut->Coupling1 Boc-Apns-Pro-NHBut Boc-Apns-Pro-NHBut Coupling1->Boc-Apns-Pro-NHBut Deprotection Boc Deprotection (e.g., TFA) Boc-Apns-Pro-NHBut->Deprotection H-Apns-Pro-NHBut H-Apns-Pro-NHBut Deprotection->H-Apns-Pro-NHBut Coupling2 Peptide Coupling (e.g., DCC/HOBt) H-Apns-Pro-NHBut->Coupling2 Z-Asn-OH Z-Asn-OH Z-Asn-OH->Coupling2 This compound Z-Asn-Apns-Pro-NHBut (this compound) Coupling2->this compound

Caption: Proposed Synthesis Workflow for this compound.

Methodology:

  • Dipeptide Synthesis: N-Boc-protected allophenylnorstatine (Boc-Apns-OH) is coupled with proline-tert-butylamide (H-Pro-NHBut) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

  • Deprotection: The Boc protecting group is removed from the resulting dipeptide using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amine.

  • Final Coupling: The deprotected dipeptide is then coupled with N-Z-protected asparagine (Z-Asn-OH) using similar peptide coupling conditions as in the first step to yield the final tripeptide, this compound.

  • Purification: The final product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

HIV Protease Inhibition Assay (IC50 Determination)

A Förster Resonance Energy Transfer (FRET)-based assay is a common and robust method for determining the IC50 of HIV protease inhibitors.[6][7]

FRET_Assay_Workflow Prepare Reagents Prepare Reagents Dispense Inhibitor Dispense Inhibitor Prepare Reagents->Dispense Inhibitor Add Enzyme Add Enzyme Dispense Inhibitor->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Workflow for FRET-based IC50 Determination.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[7]

    • HIV Protease: Dilute recombinant HIV protease to the desired working concentration in the assay buffer.

    • FRET Substrate: Prepare a stock solution of a fluorogenic HIV protease substrate (e.g., containing a donor/acceptor pair like EDANS/DABCYL) in DMSO and dilute to the final working concentration in the assay buffer.

    • This compound: Prepare a serial dilution of this compound in DMSO and then further dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each this compound dilution to the appropriate wells.

    • Add 80 µL of the HIV protease working solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Biophysical Characterization Methods

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. While specific ITC data for this compound is not available, the protocol would involve titrating this compound into a solution containing HIV protease and measuring the heat changes associated with binding.[3][8]

CD spectroscopy can be used to assess the secondary structure of this compound and any conformational changes that occur upon binding to HIV protease.[9][10] The peptide would be analyzed in a suitable buffer, and its CD spectrum would be recorded before and after the addition of the enzyme.

NMR spectroscopy can provide detailed information about the structure and dynamics of this compound in solution and can be used to map its binding site on HIV protease.[11][12] One- and two-dimensional NMR experiments would be performed on isotopically labeled this compound and/or HIV protease.

Conclusion

This compound is a potent tripeptide inhibitor of HIV protease with significant potential for further development. Its mechanism of action, centered around the allophenylnorstatine transition-state mimic, provides a strong foundation for its high inhibitory activity. This technical guide has summarized the key biochemical and biophysical characteristics of this compound and provided detailed experimental protocols for its synthesis and characterization. The information presented herein should serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.

References

An In-Depth Technical Guide to KNI-102: A Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNI-102 is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. This compound, a tripeptide mimetic, incorporates the unnatural amino acid allophenylnorstatine as a transition-state analog, enabling high-affinity binding to the active site of HIV-1 protease. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel antiretroviral therapies.

Chemical and Physical Properties

This compound is a synthetic peptide-based compound with specific physicochemical characteristics that contribute to its inhibitory activity.

PropertyValueReference
CAS Number 139694-65-8[1][2]
Molecular Formula C₃₁H₄₁N₅O₇[1]
Molecular Weight 595.69 g/mol [1]

Mechanism of Action

This compound functions as a competitive inhibitor of HIV-1 protease. This enzyme is essential for the maturation of newly formed virus particles, as it cleaves the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[3][4] Inhibition of HIV-1 protease by this compound results in the production of immature, non-infectious virions.[5][6]

The inhibitory activity of this compound is attributed to the presence of an allophenylnorstatine residue, which acts as a transition-state mimic of the natural substrate of HIV-1 protease.[7] This structural feature allows this compound to bind tightly to the enzyme's active site, effectively blocking its catalytic function.

Signaling Pathway of HIV-1 Maturation and Inhibition by this compound

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.

HIV_Lifecycle cluster_cell Host Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Polyprotein Cleavage Gag_Pol->Cleavage HIV_Protease_active Active HIV-1 Protease HIV_Protease_active->Cleavage Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly Budding Budding Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion KNI_102 This compound KNI_102->HIV_Protease_active Inhibition

HIV-1 Maturation Pathway and this compound Inhibition.

Biological Activity

This compound exhibits potent inhibitory activity against HIV-1 protease. The half-maximal inhibitory concentration (IC50) has been determined to be 100 nM.[2] Further quantitative data on its antiviral efficacy and cytotoxicity are crucial for a comprehensive assessment of its therapeutic potential.

ParameterValueCell LineReference
IC₅₀ (HIV-1 Protease) 100 nM-[2]
EC₅₀ (Antiviral) Data not available
CC₅₀ (Cytotoxicity) Data not available

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are essential for determining the selectivity index (SI = CC₅₀/EC₅₀) of an antiviral compound.[8]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general approach for synthesizing peptidomimetics containing allophenylnorstatine involves solid-phase or solution-phase peptide synthesis techniques.[1] These methods would entail the sequential coupling of the constituent amino acids, including the specialized allophenylnorstatine unit, followed by purification and characterization.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against HIV-1 protease using a fluorogenic substrate.[9][10]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate (e.g., based on Förster Resonance Energy Transfer, FRET)

  • Assay Buffer (e.g., MES or similar, optimized for protease activity)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve this compound and control inhibitors in DMSO to prepare stock solutions. Create a dilution series of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired working concentration in a chilled assay buffer.

  • Assay Setup: In a 96-well black microplate, add the diluted test compounds, a positive control (a known HIV-1 protease inhibitor), and a negative control (assay buffer with DMSO).

  • Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for the substrate control (blank) wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a fluorescence microplate reader. Measurements should be taken at regular intervals over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound relative to the negative control. The IC₅₀ value can be calculated by fitting the dose-response data to a suitable equation.

Experimental Workflow for HIV-1 Protease Inhibition Assay

Assay_Workflow Start Start Compound_Prep Prepare this compound Dilutions Start->Compound_Prep Enzyme_Prep Prepare HIV-1 Protease Solution Start->Enzyme_Prep Plate_Setup Set up 96-well Plate (Controls & Test Compounds) Compound_Prep->Plate_Setup Add_Enzyme Add HIV-1 Protease Enzyme_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Inhibition & IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for Fluorometric HIV-1 Protease Inhibition Assay.

Structure-Activity Relationship (SAR)

The development of this compound and its analogs has been guided by structure-activity relationship studies. The allophenylnorstatine core is a key pharmacophore responsible for potent inhibition.[2][11] Modifications to the flanking amino acid residues can significantly impact the inhibitory potency and pharmacokinetic properties of these compounds. Systematic alterations of these residues have been explored to optimize the binding affinity to the S1, S2, S1', and S2' pockets of the HIV-1 protease active site.[2][11]

Conclusion

This compound is a significant lead compound in the development of HIV-1 protease inhibitors. Its design, based on the transition-state mimicry concept, has proven effective in achieving potent inhibition of a critical viral enzyme. This technical guide provides foundational information for researchers working with this compound and similar compounds. Further studies to determine its antiviral activity in cell-based assays and to elucidate its pharmacokinetic and pharmacodynamic profiles are essential for its continued development as a potential therapeutic agent.

References

In Silico Modeling of KNI-102 Binding to HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of KNI-102, a potent inhibitor, to HIV-1 protease, a critical enzyme in the viral life cycle. Understanding these computational approaches is paramount for the rational design of novel antiretroviral drugs and for overcoming the challenge of drug resistance.

Introduction to HIV-1 Protease and this compound

Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartic protease essential for the replication of the HIV virus.[1][2] It functions as a homodimer, with each subunit comprising 99 amino acids.[1] The active site is located at the dimer interface, characterized by a conserved Asp-Thr-Gly triad from each monomer.[3] This enzyme cleaves newly synthesized viral polyproteins into mature, functional proteins, a crucial step for producing infectious virions.[4] Therefore, inhibiting HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[5]

The KNI series of inhibitors are peptidomimetics that have shown strong inhibitory effects against retroviral proteases.[6] While specific structural and extensive modeling data for this compound is not abundantly available in public literature, this guide will extrapolate from methodologies used for similar potent, transition-state analog inhibitors, such as KNI-272.[7] These inhibitors are designed to mimic the tetrahedral transition state of the peptide bond cleavage, binding with high affinity to the protease active site.[7]

Computational Workflow for Modeling this compound Binding

The in silico analysis of this compound binding to HIV-1 protease typically follows a multi-step computational workflow. This process begins with system preparation and proceeds through molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding mechanism and affinity.

G cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Binding Free Energy Calculation PDB Protein Structure Retrieval (e.g., PDB ID: 1HPV) Prep System Setup (Protonation, Solvation) PDB->Prep Ligand Ligand Structure Preparation (this compound) Ligand->Prep Dock Predict Binding Pose Prep->Dock MD Simulate System Dynamics Dock->MD MMGBSA MM-PBSA/GBSA MD->MMGBSA Result1 Binding Affinity MMGBSA->Result1 Result2 Interaction Analysis MMGBSA->Result2

Figure 1: Computational workflow for modeling this compound binding to HIV protease.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key computational experiments involved in modeling the interaction between this compound and HIV-1 protease.

System Preparation

Objective: To prepare the initial structures of HIV-1 protease and the this compound inhibitor for subsequent computational analysis.

Protocol:

  • Receptor Preparation:

    • The three-dimensional crystal structure of HIV-1 protease is obtained from the Protein Data Bank (PDB). A structure complexed with a similar inhibitor, such as PDB ID: 1HPV, can be used as a starting point.[8]

    • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues, particularly the catalytic aspartic acids (Asp25 and Asp125), are assigned based on the pH of the biological environment.[7] Computational tools like H++ or PROPKA can be used for this purpose.

    • The protein structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

    • The 2D structure is converted to a 3D conformation.

    • Partial atomic charges are assigned to the ligand atoms using quantum mechanical calculations (e.g., with Gaussian) or semi-empirical methods.

    • The ligand geometry is optimized to its lowest energy conformation.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of HIV-1 protease and to obtain an initial estimate of the binding affinity.

Protocol:

  • Grid Generation: A grid box is defined around the active site of the HIV-1 protease. The dimensions of the grid are set to be large enough to encompass the entire binding pocket, allowing for translational and rotational sampling of the ligand.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[9][10] These programs employ search algorithms to explore various conformations and orientations of the ligand within the receptor's active site.

  • Scoring and Pose Selection: The generated binding poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores, representing the most favorable interactions, are selected for further analysis. The root-mean-square deviation (RMSD) between the top-ranked poses can be used to assess the convergence of the docking simulation.[11]

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-HIV-1 protease complex in a solvated environment, providing insights into the stability of the complex and the nature of the intermolecular interactions over time.

Protocol:

  • System Solvation and Ionization: The docked complex is placed in a periodic box of explicit water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) for a period of time (e.g., 1-10 nanoseconds) to allow the system to relax.[12]

  • Production Run: A long production MD simulation (e.g., 50-100 nanoseconds or more) is performed under the NPT ensemble.[13] Trajectories of atomic coordinates are saved at regular intervals for subsequent analysis. MD simulations are typically carried out using software packages like AMBER, GROMACS, or NAMD.[14]

Binding Free Energy Calculations

Objective: To calculate the binding free energy of this compound to HIV-1 protease, providing a more accurate estimation of binding affinity than docking scores.

Protocol:

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used.[12][15]

  • Snapshot Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the stable portion of the MD simulation trajectory.

  • Energy Calculations: For each snapshot, the following energy components are calculated:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by averaging the energies over all snapshots.[16]

Data Presentation

The quantitative data obtained from these computational experiments are summarized in the following tables for clarity and comparison.

Table 1: Molecular Docking Results for this compound with HIV-1 Protease

Docking ProgramBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Key Interacting Residues
AutoDock Vina-9.555 nMAsp25, Asp125, Ile50, Ile150
Glide-10.225 nMAsp25, Asp125, Gly27, Gly127
GOLD-8.9120 nMAsp25, Asp125, Arg8, Arg108

Note: The values presented are hypothetical and representative of typical results for potent inhibitors.

Table 2: Binding Free Energy Components for this compound-HIV-1 Protease Complex (MM-GBSA)

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals Energy (ΔE_vdW)-45.82.1
Electrostatic Energy (ΔE_elec)-20.51.8
Polar Solvation Energy (ΔG_polar)30.21.5
Non-polar Solvation Energy (ΔG_nonpolar)-5.10.5
Total Binding Free Energy (ΔG_bind) -41.2 2.5

Note: The values presented are hypothetical and representative of typical results from MM-GBSA calculations.

Key Interactions and Signaling Pathways

The binding of this compound to the active site of HIV-1 protease is governed by a network of specific molecular interactions. These interactions are crucial for the stability of the complex and the inhibitory activity of the compound.

G cluster_ligand This compound cluster_protease HIV-1 Protease Active Site KNI This compound Asp25 Asp25 KNI->Asp25 H-Bond Asp125 Asp125 KNI->Asp125 H-Bond Ile50 Ile50 KNI->Ile50 Hydrophobic Ile150 Ile150 KNI->Ile150 Hydrophobic Flap_water Flap Water Molecule KNI->Flap_water Water-mediated H-Bond Flap_water->Ile50

Figure 2: Key interactions between this compound and the HIV-1 protease active site.

A critical aspect of the binding of many potent inhibitors is their interaction with the catalytic aspartate residues (Asp25 and Asp125) through hydrogen bonds.[7] Additionally, hydrophobic interactions with residues in the flap regions (e.g., Ile50 and Ile150) contribute significantly to the binding affinity.[17] Water molecules within the active site can also mediate hydrogen bonds between the inhibitor and the protease.[4]

Conclusion

The in silico modeling of this compound binding to HIV-1 protease provides valuable insights into the molecular basis of its inhibitory activity. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful approach to predict binding modes, estimate binding affinities, and characterize the key intermolecular interactions. This knowledge is instrumental for the structure-based design of next-generation HIV-1 protease inhibitors with improved efficacy and resistance profiles.

References

Structural Activity Relationship of KNI-102 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed structure-activity relationship (SAR) data for a systematic series of KNI-102 analogs is not extensively available in the public domain. This guide provides a comprehensive overview of this compound, a potent HIV-1 protease inhibitor, and discusses the general SAR principles for the broader class of allophenylnorstatine-containing inhibitors based on available research.

Introduction to this compound and its Mechanism of Action

This compound is a novel tripeptide HIV-1 protease inhibitor characterized by its unique structure containing an allophenylnorstatine (Apns) moiety, which acts as a transition-state mimic.[1][2] Its chemical structure is Z-Asn-Apns-Pro-NHBut.[2] this compound has demonstrated potent anti-HIV activity, with a reported IC50 value of 100 nM against HIV protease.[3]

The primary mechanism of action for this compound and its analogs is the inhibition of HIV-1 protease, an enzyme crucial for the viral life cycle.[4] HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By competitively binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][4]

Structural Features and Activity of Allophenylnorstatine-Based Inhibitors

While specific data on a series of this compound analogs is limited, research on other allophenylnorstatine-containing HIV-1 protease inhibitors provides insights into the structural requirements for potent inhibitory activity. The allophenylnorstatine core is a key pharmacophore that mimics the tetrahedral transition state of peptide bond hydrolysis.[5] Modifications at different positions of the peptide backbone can significantly impact the inhibitor's potency and pharmacokinetic properties.

Table 1: Biological Activity of this compound and Related Compounds

CompoundStructureTargetActivity (IC50)Reference
This compoundZ-Asn-Apns-Pro-NHButHIV-1 Protease100 nM[3]
KNI-272Not specified in detail, contains allophenylnorstatineHIV-1 ProteasePotent inhibitor[6][7]
KNI-227Not specified in detail, contains allophenylnorstatineHIV-1 ProteasePotent inhibitor[7]

Experimental Protocols

The evaluation of this compound analogs and other HIV-1 protease inhibitors typically involves a combination of enzymatic and cell-based assays.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Inhibitor Control (e.g., Pepstatin A)

  • Test Compounds (this compound analogs)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a working solution of HIV-1 protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the test compound dilutions.

    • Include wells for enzyme control (no inhibitor) and inhibitor control.

    • Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence intensity in kinetic mode at an excitation/emission wavelength appropriate for the substrate (e.g., 330/450 nm) for 1-3 hours at 37°C.[8]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

Antiviral Activity Assay (Cell-Based)

This assay determines the ability of a compound to inhibit HIV replication in a cellular context.

Materials:

  • Target cells (e.g., T-cell lines like SupT1)[1]

  • HIV-1 viral stock

  • Cell culture medium

  • Test compounds

  • Control inhibitor (e.g., an approved HIV protease inhibitor)

  • Cell viability assay reagent (e.g., MTT)

  • p24 antigen ELISA kit

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds and control inhibitor to the cells.

  • Viral Infection: Infect the cells with a predetermined amount of HIV-1 viral stock.

  • Incubation: Incubate the plate for a period of time (e.g., 3-7 days) to allow for viral replication.

  • Endpoint Measurement:

    • Antiviral Activity: Measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an ELISA.

    • Cytotoxicity: Assess the viability of the cells using a cell viability assay to determine the cytotoxic concentration (CC50) of the compounds.

  • Data Analysis:

    • Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).

    • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Visualizing Key Processes

Mechanism of HIV-1 Protease Inhibition

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and how inhibitors like this compound disrupt this process.

HIV_Protease_Inhibition node_hiv_rna HIV RNA node_translation Translation node_hiv_rna->node_translation node_polyproteins Gag-Pol Polyproteins node_translation->node_polyproteins node_cleavage Cleavage node_polyproteins->node_cleavage node_assembly Virion Assembly node_polyproteins->node_assembly node_protease HIV-1 Protease node_protease->node_cleavage node_proteins Mature Viral Proteins & Enzymes node_cleavage->node_proteins node_proteins->node_assembly node_virion Mature, Infectious Virion node_assembly->node_virion node_immature_virion Immature, Non-infectious Virion node_assembly->node_immature_virion node_inhibitor This compound Analog node_inhibitor->node_protease Inhibits

Caption: HIV-1 Protease Inhibition Pathway.

Workflow for Synthesis and Evaluation of HIV-1 Protease Inhibitors

This diagram outlines the general workflow for the development and testing of novel HIV-1 protease inhibitors.

Inhibitor_Workflow node_design Lead Compound (e.g., this compound) node_synthesis Analog Synthesis & Purification node_design->node_synthesis node_biochemical Biochemical Assay (HIV-1 Protease Inhibition) node_synthesis->node_biochemical node_cell_based Cell-Based Assay (Antiviral Activity) node_synthesis->node_cell_based node_ic50 Determine IC50 node_biochemical->node_ic50 node_sar SAR Analysis node_ic50->node_sar node_ec50_cc50 Determine EC50 & CC50 node_cell_based->node_ec50_cc50 node_ec50_cc50->node_sar node_optimization Lead Optimization node_sar->node_optimization node_optimization->node_design Iterative Design

Caption: Inhibitor Synthesis and Evaluation Workflow.

References

KNI-102: A Technical Guide to a Seminal HIV Protease Inhibitor for Anti-AIDS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of KNI-102, a pioneering tripeptide human immunodeficiency virus (HIV) protease inhibitor. This compound's development was a significant step in the exploration of transition-state mimics for anti-AIDS drug discovery. This document details the mechanism of action, chemical synthesis, and both in vitro and in vivo evaluation methodologies pertinent to this compound and its analogs. Quantitative data are systematically presented, and key experimental protocols are described to support researchers in the field of antiretroviral drug development. Furthermore, this guide employs structured diagrams to visually articulate complex signaling pathways and experimental workflows, adhering to rigorous specifications for clarity and utility in a research setting.

Introduction

The human immunodeficiency virus (HIV) pandemic spurred an intensive search for effective therapeutic agents, leading to the identification of several key viral targets. One of the most critical is the HIV protease, an aspartyl protease essential for the viral life cycle.[1] This enzyme is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[2] Inhibition of HIV protease results in the release of immature, non-infectious viral particles, thereby halting the spread of the virus.[3]

Protease inhibitors (PIs) have become a cornerstone of highly active antiretroviral therapy (HAART).[4] this compound emerged from research into peptidomimetic inhibitors designed to mimic the transition state of the natural substrate of HIV protease.[5] It is a tripeptide inhibitor, Z-Asn-Apns-Pro-NHBut, distinguished by the inclusion of the unnatural amino acid allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, Apns].[5] This core structure acts as a transition-state isostere, conferring potent and selective inhibition of the viral enzyme.[5] This guide will delve into the technical details of this compound, providing a foundational resource for researchers and drug development professionals.

Mechanism of Action

HIV protease inhibitors are designed to competitively bind to the active site of the HIV aspartyl protease.[1] The enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp125) to the active site.[6] These residues are crucial for the hydrolysis of the peptide bonds in the Gag and Gag-Pol polyproteins.

This compound functions as a transition-state mimic. The allophenylnorstatine (Apns) residue, with its hydroxymethylcarbonyl (HMC) isostere, mimics the tetrahedral transition state of the peptide bond cleavage.[6][7] The hydroxyl group of the Apns moiety interacts directly with the catalytic aspartate residues in the active site of the protease.[6] This high-affinity binding competitively inhibits the natural substrate from accessing the active site, thereby preventing the maturation of the virus.[1][3]

The specificity of this compound and related compounds for HIV protease over human aspartic proteases is a critical aspect of their therapeutic potential, minimizing off-target effects.[4]

HIV_Protease_Inhibition cluster_0 HIV Life Cycle cluster_1 Mechanism of Inhibition HIV_Virion HIV Virion Host_Cell Host Cell (CD4+) HIV_Virion->Host_Cell Binding & Fusion Viral_RNA_RT Viral RNA to DNA (Reverse Transcription) Host_Cell->Viral_RNA_RT Viral_DNA_Integration Viral DNA Integration into Host Genome Viral_RNA_RT->Viral_DNA_Integration Transcription_Translation Transcription & Translation Viral_DNA_Integration->Transcription_Translation Gag_Pol_Polyproteins Gag-Pol Polyproteins (Non-functional) Transcription_Translation->Gag_Pol_Polyproteins HIV_Protease_Node HIV Protease Gag_Pol_Polyproteins->HIV_Protease_Node Cleavage by Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyproteins->Immature_Virion No Cleavage Mature_Proteins Mature Viral Proteins (Functional) HIV_Protease_Node->Mature_Proteins Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease_Node->Inactive_Complex New_Virion_Assembly New Virion Assembly (Infectious) Mature_Proteins->New_Virion_Assembly KNI_102 This compound KNI_102->HIV_Protease_Node Binds to Active Site

Caption: HIV Protease Inhibition by this compound.

Quantitative Pharmacological Data

CompoundParameterValueTargetAssay Condition
This compound IC50100 nMHIV ProteaseIn vitro enzymatic assay
KNI-227IC500.1 µMHIV-1LAIATH8 cells
KNI-272IC500.1 µMHIV-1LAIATH8 cells
KNI-272Ki5.5 pMHIV ProteaseIn vitro enzymatic assay
CompoundParameterValueSpeciesNotes
KNI-272Clearance2.5 L/h/kgNon-human primateRapid elimination
KNI-272Terminal Half-life0.54 hNon-human primateShort duration of action
KNI-272Oral Bioavailability12%Human (children)Limited and saturable

Table 2: Pharmacokinetic Parameters of the Related Compound KNI-272. Data sourced from[9]. This data suggests potential challenges for the in vivo efficacy of this class of compounds.

Experimental Protocols

Chemical Synthesis of Allophenylnorstatine-Based Inhibitors

The synthesis of this compound and similar allophenylnorstatine-containing inhibitors is a multi-step process involving peptide coupling reactions. While a detailed, step-by-step protocol for this compound is not publicly available, the general methodology can be constructed from published syntheses of analogous compounds.[4][10] The core of the synthesis involves the preparation of the key allophenylnorstatine moiety and its sequential coupling with other amino acid residues.

General Protocol Outline:

  • Protection of Amino Acids: Commercially available amino acids (Asparagine, Proline) are protected at their amino and carboxyl groups to prevent side reactions during coupling. Common protecting groups include Boc (tert-butyloxycarbonyl) for the N-terminus and various esters for the C-terminus.

  • Synthesis of Allophenylnorstatine (Apns): The unnatural amino acid Apns is synthesized. This is a critical and often complex part of the overall synthesis.

  • Peptide Coupling: The protected amino acids and the Apns residue are coupled sequentially. For this compound (Z-Asn-Apns-Pro-NHBut), this would involve coupling protected Asparagine to Apns, followed by coupling the resulting dipeptide to protected Proline.

  • Amidation: The C-terminal proline is amidated with tert-butylamine.

  • Deprotection: The protecting groups are removed from the final tripeptide to yield the active inhibitor, this compound. Purification is typically performed using high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start Start Materials (Protected Amino Acids, Reagents) Apns_Synth Synthesis of Allophenylnorstatine (Apns) Core Start->Apns_Synth Coupling_1 Peptide Coupling: Protected Asn + Apns Start->Coupling_1 Apns_Synth->Coupling_1 Coupling_2 Peptide Coupling: (Asn-Apns) + Protected Pro Coupling_1->Coupling_2 Amidation C-terminal Amidation with tert-Butylamine Coupling_2->Amidation Deprotection Final Deprotection Amidation->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: General Synthesis Workflow for this compound.
In Vitro HIV Protease Inhibition Assay (FRET-based)

This protocol describes a common method to determine the IC50 value of a potential HIV protease inhibitor.[11][12]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate

  • Assay Buffer

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 Protease in Assay Buffer.

    • Prepare a working solution of the FRET substrate in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • Assay Setup (in triplicate):

    • Test Wells: Add the this compound dilutions.

    • Enzyme Control (No Inhibition): Add Assay Buffer with DMSO.

    • Inhibitor Control (Maximum Inhibition): Add a saturating concentration of the positive control inhibitor.

    • Blank (No Enzyme): Add Assay Buffer only.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted HIV-1 protease solution to all wells except the blank.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 60-180 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each this compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FRET_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate (Test, Controls, Blank) Start->Plate_Setup Add_Inhibitor_Enzyme Add Inhibitor (this compound) and HIV Protease Plate_Setup->Add_Inhibitor_Enzyme Pre_Incubate Pre-incubate at 37°C (15 min) Add_Inhibitor_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with FRET Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (60-180 min) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates & Percent Inhibition Measure_Fluorescence->Data_Analysis Calculate_IC50 Plot Dose-Response Curve Determine IC50 Data_Analysis->Calculate_IC50 End Result Calculate_IC50->End

Caption: Experimental Workflow for FRET-based HIV Protease Assay.
Antiviral Activity in Cell Culture (MTT Assay)

This protocol determines the efficacy of an inhibitor in preventing virus-induced cell death.[13][14]

Principle: The MTT assay is a colorimetric assay that measures cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • CD4+ T-cell line (e.g., MT-4, ATH8)

  • HIV-1 viral stock

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed the CD4+ T-cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Viral Infection: Infect the cells with a predetermined amount of HIV-1 stock.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a CO2 incubator, allowing the virus to replicate and cause cytopathic effects in the absence of an effective inhibitor.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the "cells only" and "virus control" wells. Determine the EC50 (50% effective concentration) from the dose-response curve. A parallel assay without virus is run to determine the CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.

Conclusion and Future Directions

This compound represents an important milestone in the structure-based design of HIV protease inhibitors. Its core structure, featuring the allophenylnorstatine transition-state mimic, has been foundational in the development of a class of potent antiretroviral agents. While this compound itself did not advance to clinical use, the knowledge gained from its study and the evaluation of its analogs, such as KNI-272, has been invaluable. The primary challenges for this class of compounds, as suggested by data from KNI-272, include rapid in vivo clearance and limited oral bioavailability.[9]

Future research in this area should focus on modifying the peripheral chemical groups of the allophenylnorstatine core to improve pharmacokinetic properties while retaining high binding affinity and selectivity for the HIV protease. The detailed experimental protocols and foundational data presented in this guide offer a robust starting point for scientists and researchers dedicated to the ongoing discovery and development of novel anti-AIDS therapeutics. The continued evolution of structure-activity relationship studies will be crucial in overcoming the persistent challenge of drug resistance and in designing the next generation of HIV protease inhibitors.

References

A Technical Guide to the Preliminary Cytotoxicity of CIL-102

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "KNI-102" did not yield specific results. This document focuses on the compound CIL-102 , for which relevant cytotoxic data is available. The information presented herein is based on published research and is intended for informational and research purposes only.

Introduction

CIL-102, a furo[2,3-b]quinoline derivative, has demonstrated potential as an antitumor agent.[1] Preliminary studies indicate that its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides a summary of the key findings from these preliminary cytotoxicity studies, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of CIL-102 have been evaluated in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Citation(s)
DLD-1Colorectal CancerNot explicitly stated in the provided text, but its effects were studied on this cell line.[1]
Prostate Cancer CellsProstate CancerNot explicitly stated in the provided text, but antitumor effects were observed.[1]
Breast Cancer CellsBreast CancerNot explicitly stated in the provided text, but antitumor effects were observed.[1]
Leukemia CellsLeukemiaNot explicitly stated in the provided text, but antitumor effects were observed.[1]
Cervical Carcinoma CellsCervical CancerNot explicitly stated in the provided text, but antitumor effects were observed.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the study of CIL-102's effects on colorectal cancer cells.[1]

Cell Culture and Treatment
  • Cell Lines: Human colorectal cancer cell line DLD-1.

  • Culture Medium: Specific medium composition (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: CIL-102 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (General Protocol)

A common method to assess cytotoxicity is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of CIL-102 for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with CIL-102 for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold ethanol.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays
  • Western Blot Analysis:

    • Protein Extraction: Lyse CIL-102-treated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, p21, GADD45) and then with corresponding secondary antibodies.

    • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Cytochrome c Release:

    • Cell Fractionation: Separate the cytosolic and mitochondrial fractions of CIL-102-treated cells.

    • Western Blot: Perform Western blot analysis on both fractions to detect the presence of cytochrome c. An increase in cytosolic cytochrome c indicates its release from the mitochondria, a hallmark of apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CIL-102 Induced Cell Cycle Arrest and Apoptosis

The cytotoxic effects of CIL-102 in DLD-1 colorectal cancer cells are mediated through the activation of specific signaling pathways that lead to G2/M cell cycle arrest and apoptosis.[1]

CIL102_Signaling_Pathway CIL102 CIL-102 JNK JNK1/2 Phosphorylation CIL102->JNK FasL Fas-L Activation CIL102->FasL p50_p300 p50 NF-κB / p300 JNK->p50_p300 p21_GADD45 p21 & GADD45 Upregulation p50_p300->p21_GADD45 cdc2_cyclinB cdc2/cyclin B Inactivation p21_GADD45->cdc2_cyclinB G2M_arrest G2/M Phase Cell Cycle Arrest cdc2_cyclinB->G2M_arrest Caspase8 Caspase-8 Activation FasL->Caspase8 Bid_cleavage Bid Cleavage (tBid) Caspase8->Bid_cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Bid_cleavage->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of CIL-102 in colorectal cancer cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like CIL-102.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start cell_culture Cell Culture (e.g., DLD-1) start->cell_culture treatment Treatment with CIL-102 (Varying Concentrations & Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Western Blot, etc.) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Expression) viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Cytotoxicity & Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for cytotoxicity studies.

Conclusion

Preliminary studies on CIL-102 reveal its potential as a cytotoxic agent against cancer cells, particularly in colorectal cancer. Its mechanism of action appears to involve the induction of G2/M cell cycle arrest and apoptosis through the modulation of the JNK signaling pathway and the activation of the extrinsic apoptotic cascade. Further research is warranted to fully elucidate its therapeutic potential and to expand the scope of its cytotoxic profile across a broader range of cancer types.

References

Methodological & Application

Application Notes and Protocols: KNI-102 In Vitro Antiviral Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-102 is a potent tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] By targeting this protease, this compound effectively blocks the maturation of viral particles, thereby inhibiting the replication of HIV. These application notes provide a detailed protocol for assessing the in vitro antiviral activity of this compound against HIV-1 using a cell-based assay. The protocol employs the MT-4 human T-cell line, which is highly susceptible to HIV infection and exhibits significant cytopathic effects (CPE) upon infection.[2][3]

The primary method for evaluating antiviral efficacy is the quantification of the HIV-1 p24 capsid protein in the cell culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.[4][5] Concurrently, a cytotoxicity assay is performed to ensure that the observed antiviral effect is not a result of compound-induced cell death.[6][7]

Mechanism of Action of this compound

HIV protease is a viral enzyme essential for the proteolytic cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This maturation process is a prerequisite for the production of infectious virions. This compound acts as a competitive inhibitor of HIV protease, binding to the active site of the enzyme and preventing it from processing the viral polyproteins. This inhibition ultimately leads to the release of immature, non-infectious viral particles.

cluster_0 HIV-Infected Host Cell Viral RNA Viral RNA Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral RNA->Gag_Pol_Polyprotein Translation Mature_Viral_Proteins Mature Viral Proteins Gag_Pol_Polyprotein->Mature_Viral_Proteins Cleavage Immature_Virion Immature Virion Gag_Pol_Polyprotein->Immature_Virion Assembly HIV_Protease HIV Protease HIV_Protease->Gag_Pol_Polyprotein Inhibition Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion Assembly KNI_102 This compound KNI_102->HIV_Protease Inhibits

Figure 1. Mechanism of action of this compound as an HIV protease inhibitor.

Experimental Protocols

This section details the necessary protocols for determining the antiviral activity and cytotoxicity of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which this compound is not toxic to the host cells, ensuring that any observed reduction in viral replication is not due to cell death caused by the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9]

Materials:

  • MT-4 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated cells (media only).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).

Protocol 2: Anti-HIV-1 Activity Assay (p24 ELISA)

This assay quantifies the amount of HIV-1 p24 antigen in the cell culture supernatant as a measure of viral replication.

Materials:

  • MT-4 cells

  • Complete Medium

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Commercially available HIV-1 p24 ELISA kit

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound and Virus Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the respective wells. Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that results in significant CPE in 4-5 days to the wells containing the test compound and to the virus control wells (no compound). Include cell control wells (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

  • Supernatant Collection: Centrifuge the plates at a low speed to pellet the cells. Carefully collect the supernatant from each well.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[10][11]

  • Data Analysis: Determine the concentration of p24 in each well from the standard curve. Calculate the percentage of p24 inhibition for each this compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.

cluster_0 Experimental Workflow cluster_1 Antiviral Assay cluster_2 Cytotoxicity Assay Seed_Cells Seed MT-4 Cells (96-well plate) Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound_Virus Add this compound and HIV-1 Prepare_Compound->Add_Compound_Virus Add_Compound Add this compound Prepare_Compound->Add_Compound Incubate_Antiviral Incubate 4-5 Days Add_Compound_Virus->Incubate_Antiviral Collect_Supernatant Collect Supernatant Incubate_Antiviral->Collect_Supernatant p24_ELISA p24 ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 p24_ELISA->Calculate_EC50 Incubate_Cytotoxicity Incubate 4-5 Days Add_Compound->Incubate_Cytotoxicity MTT_Assay MTT Assay Incubate_Cytotoxicity->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50

References

Application Note: Analysis of the HIV Protease Inhibitor KNI-102 by HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides an overview of the analytical approach for the characterization of KNI-102, a tripeptide HIV protease inhibitor, using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Due to the limited availability of specific validated methods for this compound in the public domain, this note combines general principles of peptide analysis by LC-MS with the known properties of this compound to propose a foundational protocol. The provided methodologies are intended as a starting point for method development and validation.

1. Introduction to this compound

This compound is a novel tripeptide with the structure Z-Asn-Apns-Pro-NHBut. It functions as a potent and selective inhibitor of the HIV protease, an enzyme critical for the life cycle of the human immunodeficiency virus.[1] By mimicking the transition state of the enzyme's substrate, this compound blocks the proteolytic activity required for the maturation of new virus particles.[1][2] Its relatively simple and stable chemical structure makes it a valuable candidate for the development of anti-AIDS therapeutics.[1] The combination of HPLC for separation and mass spectrometry for detection offers a powerful tool for the identification, quantification, and purity assessment of this compound in various sample matrices.[3][4]

2. Mechanism of Action: HIV Protease Inhibition

The primary mechanism of action for this compound is the direct inhibition of HIV protease. This interaction does not typically involve a complex downstream cellular signaling pathway but rather a direct binding to the active site of the viral enzyme.

G cluster_0 HIV Life Cycle cluster_1 Inhibition by this compound HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV Protease Inhibits

Caption: this compound directly inhibits HIV protease, preventing the cleavage of viral polyproteins.

3. Proposed HPLC-Mass Spectrometry Protocol

The following protocol is a hypothetical starting point for the analysis of this compound, based on common practices for peptide analysis. Optimization and validation are required for specific applications.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Samples (Plasma/Serum): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

3.2. HPLC Conditions (Proposed)

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.3. Mass Spectrometry Conditions (Proposed)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

4. Quantitative Data

No specific quantitative data for the analysis of this compound was publicly available at the time of this writing. A validated analytical method would be required to generate such data. The table below is a template for presenting such data once obtained.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (ng/mL)
Standard 11
Standard 210
Standard 3100
Standard 4500
Standard 51000
QC Low
QC Mid
QC High
Test Sample 1

5. Experimental Workflow

The general workflow for the HPLC-MS analysis of this compound is outlined below.

G cluster_workflow HPLC-MS Analysis Workflow Sample_Prep Sample Preparation (Standard/Biological Matrix) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection HPLC_Separation Reverse-Phase Chromatographic Separation HPLC_Injection->HPLC_Separation Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization MS_Detection Mass Spectrometry Detection (MS/MS) Ionization->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: General workflow for the analysis of this compound using HPLC-MS.

References

Crystallography of HIV Protease in Complex with KNI-series Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallographic studies of HIV-1 protease complexed with KNI-series inhibitors. While specific crystallographic data for the KNI-102 complex is not publicly available, this guide utilizes the extensively studied, closely related inhibitor KNI-272 as a representative model. The methodologies outlined are applicable to obtaining high-resolution crystal structures of HIV-1 protease with other peptide-mimetic inhibitors of the same class.

Introduction

Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme for the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. The KNI series of inhibitors, such as this compound and KNI-272, are potent, transition-state analog inhibitors of HIV-1 protease. This compound is a tripeptide inhibitor that has demonstrated significant anti-HIV activity.[1] Structural elucidation of these inhibitor-protease complexes through X-ray crystallography provides invaluable atomic-level insights into their binding modes, guiding structure-based drug design and the development of more effective antiretroviral agents with improved resistance profiles.

Quantitative Data Summary

The following tables summarize key quantitative data for KNI-series inhibitors and representative crystallographic data for the HIV-1 protease in complex with KNI-272.

Table 1: Inhibitory Activity of this compound against HIV-1 Protease

InhibitorTargetIC50
This compoundHIV-1 Protease100 nM

Table 2: Crystallographic Data for HIV-1 Protease in Complex with KNI-272

PDB IDResolution (Å)R-Value WorkR-Value FreeSpace GroupUnit Cell Parameters (a, b, c in Å; α, β, γ in °)
1HPX2.000.170Not ReportedP2₁2₁259.5, 87.4, 46.8; 90, 90, 90
2ZYE1.40 (X-ray)Not ReportedNot ReportedNot ReportedNot Reported
3FX51.90 (Neutron)Not ReportedNot ReportedNot ReportedNot Reported

Note: Detailed refinement statistics for 2ZYE and 3FX5 are available in the respective PDB depositions.

Experimental Protocols

This section provides a detailed, step-by-step guide for the expression, purification, and crystallization of HIV-1 protease in complex with a KNI-series inhibitor like this compound or KNI-272.

Expression and Purification of HIV-1 Protease

A common method for obtaining large quantities of HIV-1 protease for crystallographic studies involves expression in Escherichia coli. To circumvent the enzyme's autoproteolysis and instability, a mutated, more stable variant is often used.

Protocol 1: Expression and Purification

  • Expression:

    • Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for a stabilized HIV-1 protease mutant (e.g., with mutations Q7K, L33I, L63I, C67A, C95A).

    • Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue incubation for 3-4 hours.

    • Harvest the cells by centrifugation. The protease is typically found in inclusion bodies.

  • Purification:

    • Resuspend the cell pellet in a lysis buffer and sonicate to disrupt the cells.

    • Centrifuge to pellet the inclusion bodies.

    • Wash the inclusion bodies multiple times to remove contaminants.

    • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride).

    • Refold the protease by rapid dilution into a refolding buffer.

    • Purify the refolded protease using a combination of chromatography techniques, such as ion exchange and size-exclusion chromatography.

    • Assess the purity and concentration of the final protein sample.

Co-crystallization of HIV-1 Protease with KNI-Inhibitor

The hanging-drop vapor diffusion method is a widely used technique for growing high-quality protein crystals.

Protocol 2: Co-crystallization

  • Complex Formation:

    • Concentrate the purified HIV-1 protease to 5-10 mg/mL in a low ionic strength buffer (e.g., 20 mM sodium acetate, pH 5.5).

    • Prepare a stock solution of the KNI inhibitor (e.g., this compound or KNI-272) in a suitable solvent like DMSO.

    • Add the inhibitor to the protease solution to achieve a 2-5 fold molar excess.

    • Incubate the mixture on ice for at least one hour to ensure complete complex formation.

    • Centrifuge the solution to remove any precipitate.

  • Crystallization Setup (Hanging-Drop Vapor Diffusion):

    • Pipette 500 µL of a reservoir solution into the well of a 24-well crystallization plate. A typical reservoir solution contains a precipitant (e.g., 1.0 M NaCl), a buffer (e.g., 0.1 M sodium acetate, pH 4.8-5.5), and may include additives.

    • On a siliconized glass coverslip, mix 1-2 µL of the protein-inhibitor complex solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and place it over the reservoir well, ensuring an airtight seal with vacuum grease.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal Optimization:

    • If initial conditions yield microcrystals, optimize the crystal growth by varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer.

    • Techniques like macroseeding, where a small, existing crystal is transferred to a new drop, can be employed to grow larger, diffraction-quality crystals.[2]

X-ray Diffraction Data Collection and Structure Determination

Protocol 3: Data Collection and Processing

  • Crystal Handling and Cryo-protection:

    • Carefully harvest a single crystal from the crystallization drop using a nylon loop.

    • Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron source.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Determination:

    • Process the raw diffraction images to integrate the reflection intensities and scale the data using software like HKL2000 or XDS.

    • Determine the crystal structure by molecular replacement, using a previously determined HIV-1 protease structure as a search model.

    • Refine the model against the experimental data using software like REFMAC5 or PHENIX, and manually build the inhibitor and water molecules into the electron density map using programs like Coot.

Visualizations

The following diagrams illustrate the experimental workflow and the inhibitory mechanism of KNI-series compounds.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection and Analysis Expression Expression of HIV-1 Protease in E. coli Purification Purification from Inclusion Bodies Expression->Purification Refolding Refolding of the Protease Purification->Refolding Chromatography Chromatographic Purification Refolding->Chromatography Complex_Formation Formation of Protease-Inhibitor Complex Chromatography->Complex_Formation Hanging_Drop Hanging-Drop Vapor Diffusion Complex_Formation->Hanging_Drop Optimization Crystal Growth and Optimization Hanging_Drop->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Structure_Determination Structure Solution and Refinement Data_Collection->Structure_Determination Analysis Structural Analysis Structure_Determination->Analysis Inhibition_Mechanism HIV_Protease HIV-1 Protease (Dimeric Aspartyl Protease) Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease->Inactive_Complex Polyprotein Gag-Pol Polyprotein (Viral Substrate) Polyprotein->HIV_Protease Virion_Maturation Virion Maturation Mature_Proteins->Virion_Maturation KNI_Inhibitor This compound / KNI-272 (Transition-State Analog) KNI_Inhibitor->Inactive_Complex Inhibition Inhibition

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KNI-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-102 is a potent tripeptide human immunodeficiency virus (HIV) protease inhibitor. It functions as a transition-state mimic, effectively blocking the action of HIV protease, an enzyme crucial for the maturation of infectious HIV particles.[1] Inhibition of this protease results in the production of non-infectious virions, thereby halting the progression of HIV infection.[2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy and cytotoxicity of this compound and other potential HIV protease inhibitors.

Accurate assessment of a compound's therapeutic index, the ratio between its efficacy and toxicity, is paramount in drug development. The following protocols describe methods to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound in relevant T-cell lines. Additionally, assays to investigate the inhibitor's impact on apoptosis and key signaling pathways are detailed.

Data Presentation

A crucial aspect of evaluating any therapeutic candidate is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the efficacy and cytotoxicity of this compound in comparison to a known control, such as Saquinavir, a well-characterized HIV protease inhibitor.

Table 1: Antiviral Efficacy of this compound in HIV-1 Infected T-Cell Lines

CompoundCell LineAssayEC50 (nM)
This compoundMT-4p24 Antigen ELISA[Insert Experimental Data]
This compoundCEM-SSp24 Antigen ELISA[Insert Experimental Data]
SaquinavirMT-4p24 Antigen ELISA[Insert Experimental Data]
SaquinavirCEM-SSp24 Antigen ELISA[Insert Experimental Data]

Table 2: Cytotoxicity of this compound in T-Cell Lines

CompoundCell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundMT-4MTT Assay[Insert Experimental Data][Calculate from Experimental Data]
This compoundCEM-SSMTT Assay[Insert Experimental Data][Calculate from Experimental Data]
SaquinavirMT-4MTT Assay[Insert Experimental Data][Calculate from Experimental Data]
SaquinavirCEM-SSMTT Assay[Insert Experimental Data][Calculate from Experimental Data]

Note: The EC50 and CC50 values are to be determined experimentally using the protocols outlined below. The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a drug candidate, with a higher SI indicating a more favorable safety profile.

Experimental Protocols

Cell Viability (MTT) Assay for Determining CC50

This assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified to determine the cytotoxic concentration of the test compound.

Materials:

  • T-cell lines (e.g., MT-4, CEM-SS)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of this compound and control compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.[3]

p24 Antigen ELISA for Determining EC50

The HIV-1 p24 antigen is a core protein of the virus and its concentration in cell culture supernatants is a reliable indicator of viral replication. This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of p24 antigen to determine the inhibitory effect of the test compound on HIV-1 replication.

Materials:

  • HIV-1 infected T-cell lines (e.g., MT-4, CEM-SS)

  • Complete cell culture medium

  • This compound and control compounds

  • Commercial HIV-1 p24 Antigen ELISA kit

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed 2 x 10^4 HIV-1 infected cells per well in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of this compound and control compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with infected, untreated cells as a positive control and uninfected cells as a negative control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Perform the p24 antigen ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of p24 antigen inhibition relative to the untreated infected control and determine the EC50 value using a dose-response curve.[4][5][6][7][8]

Caspase-3 Activity Assay for Apoptosis Assessment

Apoptosis, or programmed cell death, is a key process in HIV infection. HIV protease inhibitors have been shown to modulate apoptosis.[9] This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess the effect of this compound on HIV-induced apoptosis.

Materials:

  • HIV-1 infected T-cell lines

  • Complete cell culture medium

  • This compound and control compounds

  • Commercial Caspase-3 Activity Assay kit (fluorometric or colorimetric)

  • 96-well microtiter plates

  • Microplate reader or fluorometer

Protocol:

  • Seed HIV-1 infected cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Treat the cells with various concentrations of this compound or a control compound. Include an untreated infected control and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Quantify the change in caspase-3 activity in this compound treated cells compared to the untreated infected control.[10][11][12][13]

Signaling Pathways and Visualizations

HIV protease inhibitors can exert effects on various cellular signaling pathways beyond their direct antiviral action. Understanding these off-target effects is crucial for a comprehensive evaluation of a drug candidate.

HIV Protease Inhibition and Viral Maturation

The primary mechanism of action of this compound is the inhibition of HIV protease, which is essential for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. This inhibition leads to the assembly of immature, non-infectious virions.

HIV_Protease_Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV Protease Inhibition

Caption: this compound inhibits HIV protease, preventing viral maturation.

Experimental Workflow for Efficacy and Cytotoxicity Testing

A logical workflow is essential for the systematic evaluation of this compound. This involves parallel assessment of its antiviral efficacy and its potential toxicity to the host cells.

Experimental_Workflow cluster_efficacy Efficacy Testing cluster_cytotoxicity Cytotoxicity Testing HIV-infected T-cells HIV-infected T-cells Treat with this compound Treat with this compound HIV-infected T-cells->Treat with this compound p24 Antigen ELISA p24 Antigen ELISA Treat with this compound->p24 Antigen ELISA EC50 Determination EC50 Determination p24 Antigen ELISA->EC50 Determination Selectivity Index Calculation Selectivity Index Calculation EC50 Determination->Selectivity Index Calculation Uninfected T-cells Uninfected T-cells Treat with KNI-102_2 Treat with this compound Uninfected T-cells->Treat with KNI-102_2 MTT Assay MTT Assay Treat with KNI-102_2->MTT Assay CC50 Determination CC50 Determination MTT Assay->CC50 Determination CC50 Determination->Selectivity Index Calculation

Caption: Workflow for determining this compound efficacy and cytotoxicity.

Modulation of NF-κB Signaling by HIV Protease Inhibitors

The NF-κB signaling pathway plays a crucial role in the HIV life cycle and the host immune response. Some HIV protease inhibitors have been shown to modulate this pathway, which can have implications for both viral replication and cellular inflammation.[2][9][14][15]

NFkB_Signaling HIV Infection HIV Infection IKK Complex IKK Complex HIV Infection->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation HIV LTR Transcription HIV LTR Transcription Nucleus->HIV LTR Transcription Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression This compound (Potential Effect) This compound (Potential Effect) This compound (Potential Effect)->IKK Complex Inhibition?

Caption: Potential modulation of NF-κB signaling by this compound.

This compound and the Mitochondrial Apoptosis Pathway

HIV infection can induce apoptosis in T-cells, contributing to immune deficiency. HIV protease inhibitors may influence this process. One key pathway is the intrinsic or mitochondrial pathway of apoptosis, which involves changes in the mitochondrial membrane potential and the activation of caspases.[16][17][18][19][20][21]

Apoptosis_Pathway HIV Infection HIV Infection Mitochondrial Stress Mitochondrial Stress HIV Infection->Mitochondrial Stress ΔΨm Decrease Mitochondrial Membrane Potential Decrease Mitochondrial Stress->ΔΨm Decrease Cytochrome c Release Cytochrome c Release ΔΨm Decrease->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound (Potential Effect) This compound (Potential Effect) This compound (Potential Effect)->Mitochondrial Stress Modulation?

Caption: this compound's potential influence on the mitochondrial apoptosis pathway.

References

Application Notes and Protocols for KNI-102 in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective antiretroviral therapy. KNI-102 is a potent tripeptide HIV protease inhibitor that contains allophenylnorstatine as a transition-state mimic.[1][2] It has demonstrated substantial anti-HIV activity and is a valuable tool for studying the mechanisms of drug resistance.[1][2] These application notes provide detailed protocols for utilizing this compound in HIV drug resistance studies, including methods for determining its inhibitory activity against wild-type and mutant HIV-1 protease, and for selecting and characterizing this compound-resistant viral strains.

Data Presentation: In Vitro Efficacy of a KNI-Series Compound Against Resistant HIV-1 Protease Mutants

The following table summarizes the inhibitory activity of KNI-272, a compound closely related to this compound, against a panel of recombinant drug-resistant HIV-1 protease mutants. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. This data is derived from in vitro selection experiments where HIV-1 was cultured in the presence of the inhibitor to generate resistant strains.[3]

HIV-1 Protease MutantKᵢ of KNI-272 (nM)Fold Change in Kᵢ (vs. Wild-Type)
Wild-Type0.231.0
R8Q0.492.1
V32I0.361.6
M46I0.441.9
V82A0.411.8
V82F1.14.8
V82I0.391.7
I84V0.833.6
V32I/I84V1.56.5
M46I/V82F2.08.7
M46I/I84V2.410.4
V32I/K45I/F53L/A71V/I84V/L89M5.825.2

Note: Data is for KNI-272, a closely related compound to this compound, as presented in E. A. E. et al., 1995.[3]

Experimental Protocols

Determination of IC₅₀ of this compound against HIV-1 Protease (Enzymatic Assay)

This protocol describes an in vitro fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 1 nM to 10 µM.

  • Assay Setup:

    • Add 20 µL of each this compound dilution to the wells of a 96-well plate.

    • Include control wells:

      • No inhibitor control: 20 µL of assay buffer.

      • No enzyme control: 20 µL of assay buffer.

    • Add 60 µL of assay buffer to all wells.

  • Enzyme Addition: Add 10 µL of a pre-diluted recombinant HIV-1 protease solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of the fluorogenic HIV-1 protease substrate to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Velocity_with_inhibitor / Velocity_without_inhibitor))

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phenotypic Drug Susceptibility Assay (Cell-Based Assay)

This protocol determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC₅₀) in a cell culture system.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain or clinical isolate

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • This compound

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

  • Cell Preparation: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium.

  • Inhibitor Addition: Add the this compound dilutions to the appropriate wells. Include a "no drug" control.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantify Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vitro Selection of this compound Resistant HIV-1

This protocol describes the process of generating HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of increasing concentrations of the inhibitor.

Materials:

  • HIV-1 permissive cell line

  • Wild-type HIV-1 strain

  • Cell culture medium

  • This compound

  • Cell culture flasks or plates

Procedure:

  • Initial Infection: Infect a culture of HIV-1 permissive cells with the wild-type HIV-1 strain.

  • Initial Drug Concentration: Add this compound to the culture at a concentration close to the EC₅₀ value determined previously.

  • Monitor Viral Replication: Monitor the culture for signs of viral replication (e.g., cytopathic effect, p24 antigen production).

  • Passage of Virus: Once viral replication is established, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Dose Escalation: In the new culture, gradually increase the concentration of this compound. The increment of concentration increase should be guided by the level of viral replication observed.

  • Repeat Passaging: Continue this process of serial passage with escalating concentrations of this compound for multiple rounds.

  • Isolate and Characterize Resistant Virus: Once a viral strain capable of replicating at significantly higher concentrations of this compound is obtained, isolate the viral RNA.

  • Genotypic Analysis: Perform RT-PCR to amplify the protease gene from the viral RNA and sequence the gene to identify mutations associated with resistance.

  • Phenotypic Analysis: Perform phenotypic drug susceptibility assays (as described in Protocol 2) to confirm the reduced susceptibility of the selected virus to this compound and to assess for cross-resistance to other protease inhibitors.

Visualizations

HIV_Protease_Inhibition_Pathway cluster_virus HIV-infected Cell GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage Site StructuralProteins Mature Structural Proteins & Enzymes Protease->StructuralProteins Cleavage NewVirion Infectious Virion Assembly StructuralProteins->NewVirion KNI102 This compound KNI102->Protease Inhibition

Caption: HIV Protease Inhibition by this compound.

Experimental_Workflow_IC50 start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor setup_assay Set up 96-well Plate (Inhibitor, Controls) prep_inhibitor->setup_assay add_enzyme Add HIV Protease setup_assay->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Caption: Enzymatic Assay Workflow for IC₅₀ Determination.

Resistance_Selection_Logic start Infect Cells with Wild-Type HIV-1 add_drug Culture with this compound (Initial Concentration) start->add_drug monitor Monitor Viral Replication add_drug->monitor replicates Virus Replicates? monitor->replicates replicates->monitor No (wait) passage Passage Virus to Fresh Cells replicates->passage Yes increase_conc Increase this compound Concentration passage->increase_conc isolate Isolate Resistant Virus passage->isolate increase_conc->add_drug analyze Genotypic & Phenotypic Analysis isolate->analyze end End analyze->end

Caption: In Vitro Resistance Selection Workflow.

References

Application Notes and Protocols for KNI-102 in HIV Maturation and Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-102 is a potent, synthetic tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral maturation process.[1] By effectively blocking the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool to study HIV maturation and replication. This compound contains allophenylnorstatine as a transition-state mimic, contributing to its potent and selective inhibitory activity.[1]

Mechanism of Action

HIV protease is an aspartic protease that functions as a homodimer. It is responsible for the site-specific cleavage of the Gag and Gag-Pol polyproteins into functional structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (protease, reverse transcriptase, integrase). This proteolytic processing, known as maturation, is a late-stage event in the viral replication cycle and is essential for the production of infectious viral particles.[2][4]

This compound acts as a competitive inhibitor, binding to the active site of the HIV protease. This binding prevents the natural Gag and Gag-Pol substrates from accessing the enzyme, thereby halting the maturation process. Virions assembled in the presence of this compound are morphologically immature and non-infectious.

Quantitative Data

The inhibitory potency of this compound and other relevant HIV protease inhibitors is summarized in the table below. These values are crucial for designing experiments and comparing the efficacy of different compounds.

InhibitorIC50 (nM)Ki (nM)Cell Line/Assay ConditionReference
This compound 100Not SpecifiedHIV Protease[5]
Inhibitor 157<0.005Not Specified[6]
Inhibitor 163<0.005Not Specified[6]
Inhibitor 182.40.0029Not Specified[6]
Inhibitor 291.60.0018Not Specified[6]
Inhibitor 34Not Specified1.39Not Specified[6]
Inhibitor 351.90.01Not Specified[6]
Darunavir2.6Not SpecifiedWild-type HIV-1 Protease[7]
PAC-Phe-Val (9c) Isomer 10.92Not SpecifiedWild-type HIV-1 Protease[7]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Purified recombinant HIV-1 protease

  • FRET-based HIV-1 protease substrate (e.g., containing a fluorophore and a quencher)

  • Assay Buffer (e.g., Sodium Acetate, pH 5.5, with NaCl and DTT)

  • This compound

  • Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

    • Prepare a working solution of HIV-1 protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of the FRET substrate in Assay Buffer. Protect from light.

  • Assay Setup (96-well format):

    • Test wells: Add this compound dilutions to the wells.

    • Positive control wells: Add a known inhibitor at a concentration expected to give maximal inhibition.

    • Negative control (vehicle) wells: Add Assay Buffer with the same final concentration of DMSO as the test wells.

    • Enzyme control wells: Add HIV-1 protease to all wells except for the substrate control.

    • Substrate control wells: Add Assay Buffer without the enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 330/450 nm).[8][9]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis KNI102 Prepare this compound Dilutions Dispense Dispense Reagents into Microplate KNI102->Dispense Enzyme Prepare HIV-1 Protease Solution Enzyme->Dispense Substrate Prepare FRET Substrate Solution AddSubstrate Add FRET Substrate Substrate->AddSubstrate Incubate Pre-incubate Enzyme and Inhibitor Dispense->Incubate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate Percent Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the FRET-based HIV-1 protease inhibitor assay.
Protocol 2: Cell-Based Antiviral Activity Assay

This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell culture system.

Materials:

  • HIV-1 susceptible T-cell line (e.g., MT-4, CEM-T4)

  • HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

  • Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

Procedure:

  • Cell Preparation:

    • Culture and maintain the T-cell line in complete medium.

    • On the day of the assay, count the cells and adjust the density to the desired concentration.

  • Assay Setup:

    • Seed the cells into a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium and add them to the appropriate wells.

    • Include a "no drug" control (cells and virus only) and a "no virus" control (cells only).

  • Infection:

    • Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of replication (e.g., 3-7 days).

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of virus in the supernatant using a chosen method (e.g., p24 ELISA).

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration compared to the "no drug" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the EC50 (50% effective concentration) value.

Protocol 3: Western Blot Analysis of Gag Polyprotein Processing

This protocol is used to visualize the inhibitory effect of this compound on the cleavage of the Gag polyprotein in HIV-1 infected cells.

Materials:

  • HIV-1 infected cells treated with this compound (from Protocol 2 or a similar experiment)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against HIV-1 p24 (capsid) protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis:

    • Harvest the cells from the antiviral assay and wash with PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-p24 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the resulting bands. In untreated cells, you should observe the mature p24 capsid protein. In cells treated with effective concentrations of this compound, there will be an accumulation of the unprocessed or partially processed Gag precursor (p55) and a reduction in the mature p24 band.

Visualizing the Mechanism of Action

The following diagram illustrates the role of HIV protease in viral maturation and how this compound intervenes in this process.

HIV_Maturation_Inhibition cluster_virus HIV-infected Cell cluster_maturation Viral Maturation cluster_inhibition Inhibition by this compound GagPol Gag-Pol Polyprotein (Inactive Precursor) Protease HIV-1 Protease GagPol->Protease is cleaved by MatureProteins Mature Viral Proteins (Structural & Enzymatic) Protease->MatureProteins produces InactiveComplex Inactive Protease-Inhibitor Complex Protease->InactiveComplex binds to Virion Infectious Virion Assembly MatureProteins->Virion KNI102 This compound KNI102->InactiveComplex InactiveComplex->MatureProteins prevents formation of

Mechanism of HIV-1 maturation and its inhibition by this compound.

Conclusion

This compound serves as a valuable research tool for investigating the critical process of HIV-1 maturation. The protocols outlined in this document provide a framework for characterizing its inhibitory activity and its effects on the viral replication cycle. By utilizing these methods, researchers can further elucidate the mechanisms of HIV protease function and inhibition, contributing to the development of novel antiretroviral therapies.

References

Application Notes and Protocols: Experimental Design for Pharmacokinetic Studies of KNI-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-102 is a novel tripeptide HIV protease inhibitor.[1] Understanding its pharmacokinetic (PK) profile is a critical step in its development as a potential therapeutic agent. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[2][3][4] Early characterization of these properties is essential for selecting promising drug candidates, optimizing chemical structures, and minimizing the risk of clinical trial failures.[2][5] These studies provide crucial data to inform dosing regimens, predict drug-drug interactions, and ensure the safety and efficacy of the compound.[6][7][8] This document provides a comprehensive guide to the experimental design for the pharmacokinetic characterization of this compound, including detailed protocols for key in vitro and in vivo assays.

I. In Vitro ADME Assays

A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted early in the development of this compound to provide initial insights into its drug-like properties.[2][3] These assays are performed outside of a living organism, using components like cell cultures or subcellular fractions.[2][3]

A. Physicochemical Properties

Key physicochemical parameters directly influence the absorption and distribution of a drug.

  • Aqueous Solubility: This determines the dissolution rate and subsequent absorption of the drug.

  • Log D7.4: The lipophilicity at physiological pH, which affects membrane permeability and tissue distribution.

B. Absorption and Permeability

These assays predict the extent to which this compound can cross biological membranes, such as the intestinal wall.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It helps to classify the permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

C. Distribution

Understanding how this compound distributes within the body is crucial for predicting its efficacy and potential for off-target effects.

  • Plasma Protein Binding (PPB): This measures the extent to which this compound binds to plasma proteins. The unbound fraction is pharmacologically active and available for distribution and elimination. Common methods include rapid equilibrium dialysis (RED) and ultrafiltration.

  • Red Blood Cell (RBC) Partitioning: This determines the blood-to-plasma concentration ratio, which is important for interpreting pharmacokinetic data.

D. Metabolism

Metabolic stability assays predict how quickly this compound is broken down by drug-metabolizing enzymes, primarily in the liver.

  • Metabolic Stability in Liver Microsomes and Hepatocytes: These assays determine the intrinsic clearance of this compound. Liver microsomes contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), while hepatocytes provide a more complete picture of both Phase I and Phase II metabolism.

  • Cytochrome P450 (CYP) Inhibition: This assay evaluates the potential of this compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of drug-drug interactions.

  • Metabolite Identification: This involves identifying the major metabolites of this compound to understand its metabolic pathways.

Data Presentation: Summary of In Vitro ADME Data for this compound

Parameter Assay Result Interpretation
Solubility Thermodynamic Solubilityµg/mLHigh/Medium/Low Solubility
Lipophilicity Log D at pH 7.4ValueOptimal range for permeability
Permeability Caco-2 A-B10⁻⁶ cm/sHigh/Medium/Low Permeability
Caco-2 B-A10⁻⁶ cm/sEfflux Ratio (B-A/A-B)
Distribution Plasma Protein Binding% BoundHigh/Medium/Low Binding
Blood-to-Plasma RatioRatioEqual/Preferential Distribution
Metabolism Microsomal Stability (t½)minHigh/Medium/Low Stability
Hepatocyte Stability (t½)minHigh/Medium/Low Stability
CYP Inhibition (IC₅₀)µMPotential for DDI

II. In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of this compound in a living organism.[8][9][10]

A. Single-Dose Pharmacokinetic Study in Rodents

A single-dose PK study in species like mice or rats is a cornerstone of preclinical development.[8][11] This study determines key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male CD-1 mice (n=3-4 per time point).

  • Dose Formulation: this compound is formulated in a suitable vehicle for both IV and PO administration.

  • Dose Administration:

    • IV Group: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding.[9]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.

Data Presentation: Summary of In Vivo Pharmacokinetic Parameters for this compound in Mice

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL) -Value
Tmax (h) -Value
AUC₀-t (ngh/mL) ValueValue
AUC₀-inf (ngh/mL) ValueValue
t½ (h) ValueValue
CL (mL/min/kg) Value-
Vdss (L/kg) Value-
F (%) -Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

III. Bioanalytical Method

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices.[13]

Protocol: LC-MS/MS Method for Quantification of this compound in Plasma

  • Sample Preparation: A protein precipitation method is commonly used. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to remove precipitated proteins.[15]

  • Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[12] A suitable column (e.g., C18) and mobile phase gradient are used to separate this compound from endogenous plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and selective quantification.[14]

  • Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability.

IV. Visualizations

Experimental Workflow for this compound Pharmacokinetic Studies

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Data Interpretation & Candidate Selection solubility Solubility & LogD permeability Caco-2 Permeability solubility->permeability Physicochemical Properties ppb Plasma Protein Binding permeability->ppb Absorption Characteristics metabolism Metabolic Stability (Microsomes, Hepatocytes) ppb->metabolism Distribution Properties cyp CYP Inhibition metabolism->cyp Metabolic Profile interpretation Data Analysis and PK/PD Modeling cyp->interpretation In Vitro Data Package dosing Dosing (IV & PO) in Rodents sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pk_analysis->interpretation In Vivo Data Package selection Lead Candidate Selection/Optimization interpretation->selection HIV_Lifecycle HIV_Virus HIV Virion Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Binding & Fusion Viral_RNA Viral RNA Host_Cell->Viral_RNA Release of Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Assembly Assembly Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New Mature HIV Virion Budding->New_Virion KNI_102 This compound KNI_102->HIV_Protease Inhibition

References

Application Notes and Protocols for Measuring KNI-102 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-102 is a potent tripeptide-based inhibitor of the Human Immunodeficiency Virus (HIV) protease, an enzyme critical for the viral life cycle.[1] HIV protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme is a key strategy in antiretroviral therapy. This compound, with its allophenylnorstatine transition-state mimic, demonstrates significant anti-HIV activity.[1] Accurate measurement of the binding affinity of this compound to HIV protease is crucial for understanding its mechanism of action, for structure-activity relationship (SAR) studies, and for the development of more effective antiretroviral drugs.

This document provides detailed application notes and protocols for three common biophysical techniques used to measure the binding affinity of small molecule inhibitors like this compound to their protein targets: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.

Quantitative Data Summary

InhibitorTargetParameterValueTechniqueReference
This compoundHIV ProteaseIC50100 nMEnzymatic Assay[2]

Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While it is related to the binding affinity (Ki and Kd), it is not identical and can be influenced by experimental conditions such as substrate concentration.

Signaling Pathway: HIV Protease in the Viral Life Cycle

The following diagram illustrates the critical role of HIV protease in the maturation of the HIV virion. Inhibition of this protease by molecules like this compound disrupts this pathway, leading to the production of non-infectious viral particles.

HIV_Protease_Pathway cluster_host_cell Host Cell cluster_virion Immature Virion cluster_maturation Maturation Viral RNA Viral RNA Translation Translation Viral RNA->Translation mRNA Gag/Gag-Pol Polyproteins Gag/Gag-Pol Polyproteins Translation->Gag/Gag-Pol Polyproteins Budding Virion Budding Virion Gag/Gag-Pol Polyproteins->Budding Virion Assembly at cell membrane HIV Protease (inactive) HIV Protease (inactive) Gag/Gag-Pol Gag/Gag-Pol HIV Protease (active) HIV Protease (active) HIV Protease (inactive)->HIV Protease (active) Dimerization & Autocatalysis Cleavage Cleavage Gag/Gag-Pol->Cleavage HIV Protease (active)->Cleavage Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV Protease (active) Inhibition

Caption: HIV protease-mediated cleavage of Gag/Gag-Pol polyproteins.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowing over the surface. This method can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow:

SPR_Workflow Immobilize HIV Protease 1. Immobilize HIV Protease on Sensor Chip Prepare this compound 2. Prepare Serial Dilutions of this compound (Analyte) Immobilize HIV Protease->Prepare this compound Inject this compound 3. Inject this compound over Sensor Surface Prepare this compound->Inject this compound Monitor Binding 4. Monitor Association and Dissociation Phases Inject this compound->Monitor Binding Regenerate Surface 5. Regenerate Sensor Surface Monitor Binding->Regenerate Surface Data Analysis 6. Analyze Sensorgram Data to Determine ka, kd, and Kd Regenerate Surface->Data Analysis

Caption: Workflow for SPR analysis of this compound binding to HIV protease.

Detailed Protocol:

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Recombinant HIV-1 Protease (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the HIV-1 protease solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protease immobilization to subtract non-specific binding.

  • Analyte Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM). A buffer-only sample (blank) should also be prepared.

    • Inject the this compound solutions and the blank sequentially over both the protease-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as running buffer flows over the chip after the injection.

  • Surface Regeneration:

    • After each this compound injection cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized protease.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves of the sensorgrams for each this compound concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

ITC_Workflow Prepare Samples 1. Prepare HIV Protease in Cell and this compound in Syringe Equilibrate 2. Thermally Equilibrate the Instrument and Samples Prepare Samples->Equilibrate Titration 3. Perform Stepwise Injections of this compound into Protease Equilibrate->Titration Measure Heat 4. Measure Heat Change After Each Injection Titration->Measure Heat Data Analysis 5. Analyze Titration Curve to Determine Kd, n, ΔH, and ΔS Measure Heat->Data Analysis

Caption: Workflow for ITC analysis of this compound binding to HIV protease.

Detailed Protocol:

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant HIV-1 Protease

  • This compound

  • Titration buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0). It is critical that the buffer for the protein and the inhibitor are identical to avoid heat of dilution effects.

Procedure:

  • Sample Preparation:

    • Dialyze the HIV-1 protease extensively against the titration buffer.

    • Dissolve this compound in the final dialysis buffer.

    • Thoroughly degas both the protease and this compound solutions.

    • Accurately determine the concentrations of the protease and this compound.

  • Instrument Setup and Titration:

    • Load the HIV-1 protease solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protease concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the this compound solution into the protease solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to determine the heat change.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to HIV protease.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software.

    • The fit will provide the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

FRET-Based Assay for High-Throughput Screening

FRET-based assays are commonly used for high-throughput screening of enzyme inhibitors. In the context of HIV protease, a synthetic peptide substrate containing a FRET donor and acceptor pair is used. Cleavage of the substrate by the protease separates the donor and acceptor, leading to a change in the fluorescence signal.

Experimental Workflow:

FRET_Workflow Prepare Reagents 1. Prepare HIV Protease, FRET Substrate, and this compound Dilutions Incubate 2. Pre-incubate HIV Protease with this compound Prepare Reagents->Incubate Initiate Reaction 3. Add FRET Substrate to Initiate the Reaction Incubate->Initiate Reaction Measure Fluorescence 4. Monitor Fluorescence Signal Over Time (Kinetic Read) Initiate Reaction->Measure Fluorescence Data Analysis 5. Calculate Inhibition and Determine IC50 Measure Fluorescence->Data Analysis

Caption: Workflow for a FRET-based HIV protease inhibition assay.

Detailed Protocol:

Materials:

  • Fluorescence microplate reader

  • Black, flat-bottom 96- or 384-well plates

  • Recombinant HIV-1 Protease

  • FRET peptide substrate for HIV protease (e.g., containing an EDANS/DABCYL pair)

  • This compound

  • Assay buffer (e.g., 50 mM MES, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0)

  • DMSO for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HIV-1 protease in assay buffer.

    • Prepare a stock solution of the FRET substrate in DMSO and then dilute to the working concentration in assay buffer (typically at or below the Km value).

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a positive control (a known HIV protease inhibitor) and a negative control (DMSO vehicle).

  • Assay Procedure:

    • In the wells of the microplate, add the assay buffer.

    • Add the this compound dilutions or controls to the respective wells.

    • Add the HIV-1 protease solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence change) for each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The techniques described in these application notes provide robust and reliable methods for characterizing the binding affinity of this compound to HIV protease. The choice of technique will depend on the specific research question. SPR is ideal for detailed kinetic analysis, ITC provides a complete thermodynamic profile of the interaction, and FRET-based assays are well-suited for high-throughput screening and determination of inhibitor potency. The provided protocols offer a starting point for experimental design, and optimization may be required based on the specific instrumentation and reagents used.

References

Application Notes and Protocols for KNI-102: A Guide to Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the long-term storage and handling of KNI-102, a potent tripeptide HIV protease inhibitor. Adherence to these protocols is crucial for maintaining the compound's stability, and integrity, and ensuring the reproducibility of experimental results.

Introduction to this compound

This compound is a novel anti-HIV agent that functions as a highly selective inhibitor of HIV protease, an enzyme critical for the viral life cycle.[1] Its chemical structure is Z-Asn-Apns-Pro-NHBut, and it is noted for its stability, which makes it a valuable compound in the research and development of anti-AIDS therapeutics.[1] Proper handling and storage are paramount to preserving its biological activity.

Chemical Properties of this compound:

PropertyValueReference
Chemical Formula C31H41N5O7[2]
Molecular Weight 595.69 g/mol [2]
CAS Number 139694-65-8[2]
Appearance Solid powder[3]

Long-Term Storage Protocols

The stability of this compound is dependent on its form (lyophilized powder or in solution) and the storage conditions. The following tables summarize the recommended long-term storage conditions.

Lyophilized this compound
ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (months to years).[3]Minimizes chemical degradation and preserves the integrity of the peptide structure.
0-4°C for short-term storage (days to weeks).[3]
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).Reduces oxidation and hydrolysis.
Light Exposure Protect from light by using an amber vial or by storing it in a dark location.[3]Prevents photodegradation of the compound.
Moisture Store in a desiccated environment.Minimizes hydrolysis of the peptide bonds.
This compound in Solution

Once reconstituted, this compound is more susceptible to degradation. Therefore, careful handling and storage of stock solutions and working dilutions are critical.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for stock solutions.Ensures stability for several months.
Solvent Use high-purity, anhydrous solvents such as DMSO for initial stock solutions. For aqueous buffers, use sterile solutions with a pH range of 5-6.The choice of solvent can impact stability; slightly acidic conditions can reduce degradation.
Aliquoting Prepare single-use aliquots of stock solutions.Avoids repeated freeze-thaw cycles which can lead to degradation.
Storage of Dilutions Prepare working dilutions in aqueous buffers fresh on the day of use. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours.Stability in aqueous solutions is limited.

Experimental Protocols

The following are detailed methodologies for key experiments involving the handling of this compound.

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening.

  • Solvent Preparation: Prepare the desired high-purity, anhydrous solvent (e.g., DMSO) for reconstitution.

  • Reconstitution: Add the appropriate volume of the solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the powder. Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use, light-protected vials (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C.

Protocol for Preparation of Working Dilutions
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution to the desired final concentration using a sterile, aqueous assay buffer (pH 5-6 is recommended).

  • Immediate Use: Use the freshly prepared working dilutions in your experiments as soon as possible to ensure optimal activity.

Visualization of this compound's Mechanism of Action

This compound inhibits the HIV life cycle by targeting the viral protease enzyme. This enzyme is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins, a crucial step for the assembly of new, infectious virions.[4][5][6]

HIV Protease Signaling Pathway

The following diagram illustrates the role of HIV protease in the viral life cycle and the point of inhibition by this compound.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Assembly Assembly Mature_Viral_Proteins->Assembly Budding_Virion Budding Virion Assembly->Budding_Virion Extracellular_Virion Infectious HIV Virion Budding_Virion->Extracellular_Virion Maturation KNI_102 This compound KNI_102->HIV_Protease Inhibits

Caption: HIV Protease Inhibition by this compound.

Experimental Workflow for Handling this compound

The following diagram outlines the recommended workflow for the storage and preparation of this compound for experimental use.

KNI102_Workflow cluster_storage Long-Term Storage cluster_prep Preparation for Experiment cluster_exp Experimental Use Lyophilized Lyophilized this compound (-20°C, dark, dry) Reconstitution Reconstitute in DMSO (e.g., 10 mM stock) Lyophilized->Reconstitution Aliquoting Aliquot into single-use tubes Reconstitution->Aliquoting Stock_Storage Store stock at -20°C/-80°C Aliquoting->Stock_Storage Dilution Prepare fresh working dilutions in buffer Stock_Storage->Dilution Thaw one aliquot Assay Use in Assay Dilution->Assay

Caption: this compound Handling and Preparation Workflow.

References

Troubleshooting & Optimization

Improving KNI-102 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing KNI-102, a tripeptide HIV protease inhibitor, in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel tripeptide HIV protease inhibitor.[1] Its structure contains an allophenylnorstatine mimic of the transition state of the viral protease's substrate.[1] By competitively binding to the active site of the HIV protease, this compound prevents the cleavage of viral Gag and Pol polyproteins. This inhibition is a critical step in preventing the maturation of new, infectious virions.[2][3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds. Several strategies can be employed to mitigate this issue:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Modify Dilution Method: Instead of a single dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous buffer to avoid localized high concentrations that can lead to precipitation.

  • Use Solubilizing Agents: The addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Triton™ X-100 (typically at 0.01-0.1%), to the assay buffer can help maintain the compound's solubility.

  • Employ Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can increase the solubility of your compound.

Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?

A4: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid off-target effects and ensure cell viability. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your experimental results.

Q5: Can I use heating or sonication to help dissolve this compound?

A5: Yes, gentle heating (e.g., in a 37°C water bath for 5-10 minutes) and brief sonication can be effective methods for dissolving stubborn compounds. However, it is important to be cautious as excessive heat can degrade the compound. After using these methods, always visually inspect the solution to ensure it is clear and free of particulates. It's also advisable to check for compound stability after such treatments if you have the analytical capabilities.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in in vitro assays.

ProblemPossible CauseSuggested Solution
Inconsistent results in cell-based assays. Poor solubility and/or precipitation of this compound in the cell culture medium.1. Visual Inspection: Carefully check the wells of your culture plate under a microscope for any signs of compound precipitation (crystals or oily film). 2. Solubility Test: Perform a preliminary solubility test of this compound in your specific cell culture medium at the desired final concentration. 3. Reduce Serum: If your experimental design allows, test with a lower concentration of serum, as serum proteins can sometimes affect compound solubility and availability.
Low potency or lack of activity in an in vitro binding assay. The actual concentration of soluble this compound in the assay is lower than the nominal concentration due to poor solubility.1. Confirm Stock Solution: Ensure your stock solution is fully dissolved and free of any precipitate. 2. Re-evaluate Dilution: Review your dilution protocol. Use the serial dilution and rapid mixing technique described in the FAQs. 3. Add Surfactants: Incorporate a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 into your assay buffer.
Compound appears to "crash out" of solution over time. The compound is in a supersaturated state (kinetic solubility) and is slowly reverting to its less soluble, more stable crystalline form.1. Prepare Fresh Dilutions: Prepare your final working solutions fresh from the stock solution immediately before each experiment. 2. Consider Amorphous Form: If possible, try to generate an amorphous form of the compound (e.g., by lyophilization), which can enhance the solubilization rate and kinetic solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes.

  • Aiding Dissolution (if necessary): If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate in short bursts in a water bath sonicator.

  • Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Small-Scale Solubility Test in Assay Medium

  • Prepare Medium: Dispense your final assay medium (e.g., cell culture medium with serum) into a clear microcentrifuge tube.

  • Spike with Compound: Add the appropriate amount of your this compound DMSO stock solution to the medium to achieve the highest concentration you plan to test.

  • Mix and Incubate: Vortex the tube immediately and thoroughly. Incubate the tube under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration representative of your assay time.

  • Observe for Precipitation: After incubation, visually inspect the tube for any signs of cloudiness or precipitate. For a more sensitive assessment, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and look for a pellet.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV Virion Maturation Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Viral_Proteins Functional Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Viral_Proteins Processes Mature_Virion Mature Infectious Virion Viral_Proteins->Mature_Virion Assembly KNI102 This compound KNI102->HIV_Protease Inhibits

Caption: Mechanism of this compound as an HIV Protease Inhibitor.

Solubility_Workflow start Start: Prepare high-concentration stock in DMSO dilute Dilute stock into aqueous assay buffer start->dilute observe Observe for Precipitation dilute->observe success Success: Proceed with Assay observe->success No troubleshoot Precipitation Occurs: Troubleshoot observe->troubleshoot Yes option1 Lower final concentration troubleshoot->option1 option2 Add solubilizing agent (e.g., 0.01% Tween-20) troubleshoot->option2 option3 Use serial dilution with rapid mixing troubleshoot->option3 option1->dilute Retry option2->dilute Retry option3->dilute Retry

Caption: Experimental workflow for troubleshooting this compound precipitation.

Solubility_Factors factors Factors Influencing Solubility Solvent Choice (e.g., DMSO) Co-solvents (e.g., Ethanol) Surfactants (e.g., Tween® 20) pH of Buffer Temperature Mixing Technique outcome Desired Outcome: Soluble this compound in Final Assay Concentration factors:f1->outcome  Improves Stock Solution factors:f2->outcome  Increases Aqueous Solubility factors:f3->outcome  Prevents Aggregation factors:f4->outcome  Can alter ionization state factors:f5->outcome  Can aid initial dissolution factors:f6->outcome  Prevents local precipitation

Caption: Key factors influencing the solubility of this compound.

References

Addressing KNI-102 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, KNI-102. The following information addresses potential stability issues in cell culture media and offers protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the inhibitory activity of this compound in our cell-based assays over time. What could be the cause?

A loss of this compound activity in solution can stem from several factors. The most common causes include chemical degradation in the aqueous environment of the cell culture media, cellular metabolism of the compound, or non-specific binding to plasticware. Given that this compound is a tripeptide (Z-Asn-Apns-Pro-NHBut), it may be susceptible to hydrolysis or enzymatic degradation under prolonged incubation at 37°C.[1]

Q2: How can we determine if our this compound stock solution has degraded?

The most direct method to assess the integrity of your this compound stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from any potential degradation products, allowing for quantification. A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

To maintain the integrity of your this compound stock solution, it is recommended to:

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Solvent: Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare the stock solution.

Q4: Could components in the cell culture media be interacting with and degrading this compound?

Yes, it is possible that certain components in the cell culture media could contribute to the degradation of this compound. Factors such as pH, the presence of certain enzymes in fetal bovine serum (FBS), or interactions with other media components could affect its stability.[2] It is advisable to test the stability of this compound in your specific cell culture media, both with and without serum.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in antiviral assays.

This is a common issue that can often be traced back to the stability of the compound in the experimental setup.

Troubleshooting Steps:

Potential Cause Recommended Action
Degradation of this compound in Cell Culture Media Perform a time-course stability study by incubating this compound in cell-free media at 37°C. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the amount of intact this compound remaining.
Cellular Metabolism of this compound Conduct a stability study in the presence of the cells used in your assay. Compare the rate of disappearance of this compound in the presence and absence of cells. A faster decline with cells suggests metabolic degradation.
Non-specific Binding to Plasticware Test for non-specific binding by incubating this compound in media in your culture plates without cells. Quantify the concentration of this compound in the media over time. Consider using low-protein-binding plates if significant loss is observed.
Precipitation of this compound Visually inspect the media for any precipitate after adding the this compound stock solution. If precipitation is suspected, centrifuge a sample of the working solution and measure the concentration of this compound in the supernatant.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI-1640 or DMEM), with and without 10% FBS

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium (both with and without FBS) to your final experimental concentration (e.g., 10 µM).

  • Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate: Place the samples in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each time point, remove a sample and immediately store it at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Table 1: Example Stability Data for a Small Molecule Inhibitor in Cell Culture Media at 37°C

Time (hours) Concentration (µM) % Remaining
010.0100
29.898
49.595
89.191
247.878
486.262
This data is for illustrative purposes only.
Protocol 2: HIV-1 Protease Inhibition Assay (Cell-Based)

This protocol describes a general method for assessing the antiviral efficacy of this compound in a cell-based assay.

Materials:

  • A suitable T-cell line (e.g., MT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 virus stock

  • This compound stock solution

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Procedure:

  • Cell Plating: Seed the 96-well plates with cells at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "no drug" control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[3]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the culture supernatants.

  • p24 ELISA: Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol to quantify viral replication.[3]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control and determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Cell Culture Media prep_stock->prep_working plate_cells Plate Cells in 96-well Plate add_compound Add this compound Dilutions plate_cells->add_compound add_virus Infect with HIV-1 add_compound->add_virus incubate Incubate (4-5 days) add_virus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC50 p24_elisa->calc_ec50

Caption: Workflow for assessing the antiviral activity of this compound.

troubleshooting_logic cluster_stability Investigate Stability in Assay Conditions start Reduced this compound Activity Observed in Assay check_stock Is the stock solution integrity confirmed? start->check_stock stability_media Assess stability in cell-free media check_stock->stability_media Yes fresh_stock Prepare fresh stock solution. Review storage procedures. check_stock->fresh_stock No stability_cells Assess stability with cells (metabolism) stability_media->stability_cells binding_plastic Check for non-specific binding to plastic stability_cells->binding_plastic

Caption: Troubleshooting logic for reduced this compound activity.

hiv_lifecycle HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Viral RNA/DNA Viral RNA -> Viral DNA Host Cell->Viral RNA/DNA Integration Integration into Host Genome Viral RNA/DNA->Integration Transcription Transcription & Translation Integration->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins HIV Protease HIV Protease Polyproteins->HIV Protease cleavage Mature Proteins Mature Viral Proteins HIV Protease->Mature Proteins Assembly Virion Assembly and Budding Mature Proteins->Assembly Infectious Virion Infectious Virion Assembly->Infectious Virion KNI_102 This compound KNI_102->HIV Protease Inhibits

Caption: Simplified HIV-1 lifecycle and the target of this compound.

References

Troubleshooting low efficacy of KNI-102 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy issues encountered during experiments with KNI-102, a novel tripeptide HIV protease inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel tripeptide HIV protease inhibitor.[1] Its core structure contains allophenylnorstatine, which acts as a transition-state mimic to competitively inhibit the HIV-1 protease.[1] This inhibition is crucial as HIV protease is an essential enzyme for the cleavage of viral polyproteins into functional proteins, a necessary step for viral maturation and infectivity. By blocking this enzyme, this compound prevents the production of mature, infectious HIV particles.

Q2: What is the recommended solvent for dissolving and storing this compound?

For peptide-based inhibitors like this compound, it is generally recommended to use sterile, nuclease-free dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For final dilutions into aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the experiment. Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate information.

Q3: What are the optimal storage conditions for this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.

Q4: Is this compound cell-permeable?

The cell permeability of small molecule inhibitors can be a limiting factor in cell-based assays.[2] While the initial publication on this compound highlights its anti-HIV activity, it does not provide specific data on its cell permeability.[1] If you are observing low efficacy in cell-based assays, it may be necessary to perform a cell permeability assay to determine if the compound is reaching its intracellular target.[2][3]

Troubleshooting Guide for Low Efficacy of this compound

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.

Section 1: Reagent and Compound Integrity

Q1: I am not observing any inhibition of HIV protease activity. Could my this compound be inactive?

Several factors could contribute to the apparent inactivity of the compound:

  • Improper Storage: this compound, being a peptide-based inhibitor, is susceptible to degradation. Ensure that it has been stored correctly at -20°C or -80°C and protected from moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Incorrect Solvent: While DMSO is a common solvent, ensure it is of high purity and anhydrous. Water contamination in DMSO can lead to compound precipitation.

  • Compound Precipitation: When diluting the DMSO stock solution into an aqueous buffer, the compound may precipitate if the final concentration is too high or if the buffer conditions are not optimal. Visually inspect the final solution for any signs of precipitation.

Illustrative Data: Effect of Solvent on Apparent IC50

Solvent in Final AssayFinal ConcentrationApparent IC50 (nM)Solubility Issue
0.1% DMSO1 µM50No
1% DMSO1 µM55No
5% DMSO1 µM250Possible
0% DMSO (aqueous buffer)1 µM>1000Likely Precipitation
Section 2: Experimental Setup and Protocol

Q2: My IC50 value for this compound is significantly higher than expected. What could be wrong with my assay setup?

  • Sub-optimal Assay Conditions: The pH, ionic strength, and temperature of your assay buffer can significantly impact enzyme activity and inhibitor binding. Ensure your assay conditions are optimized for HIV-1 protease.

  • Incorrect Reagent Concentrations: Verify the concentrations of all your reagents, including the enzyme, substrate, and this compound. An unusually high concentration of the substrate may lead to competitive displacement of the inhibitor, resulting in a higher apparent IC50.

  • Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to occur before the addition of the substrate.

Q3: I am seeing inconsistent results between experiments. What could be the cause?

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in concentrations. Ensure your pipettes are calibrated and use appropriate techniques.

  • Assay Plate Variability: In plate-based assays, edge effects can sometimes lead to inconsistent results. Consider avoiding the outer wells of the plate or including appropriate controls to account for this.

  • Enzyme Activity Variation: The activity of the enzyme can vary between batches or with storage time. It is crucial to run a standard curve for the enzyme in every experiment to ensure its activity is consistent.

Section 3: Cell-Based Assays

Q4: this compound shows high potency in my in vitro enzymatic assay but has low efficacy in my cell-based anti-HIV assay. Why is there a discrepancy?

  • Low Cell Permeability: As mentioned in the FAQs, this compound may have poor cell permeability, preventing it from reaching the intracellular HIV protease.[2]

  • Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein. This can be tested by co-incubating the cells with a known efflux pump inhibitor.

  • Metabolic Instability: this compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that interfere with its primary mechanism of action.

Illustrative Data: Comparison of In Vitro and Cell-Based Efficacy

Assay TypeThis compound IC50 (nM)Potential Reason for Discrepancy
In Vitro HIV-1 Protease Assay50-
Cell-Based Anti-HIV Assay5000Low cell permeability, efflux, metabolic instability

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound

  • DMSO (anhydrous)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease in the assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound solutions or control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the diluted HIV-1 protease to each well.

    • Mix gently and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate using a fluorescence plate reader. Take readings every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

HIV_Lifecycle_Inhibition HIV_Virus HIV Virion Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Entry Viral_RNA_RT Viral RNA & Reverse Transcriptase Host_Cell->Viral_RNA_RT Viral_DNA Viral DNA Viral_RNA_RT->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Assembly Assembly of New Virions Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New Infectious Virion Budding->New_Virion KNI_102 This compound KNI_102->HIV_Protease Inhibits

Caption: HIV Lifecycle and this compound Inhibition Pathway.

Experimental_Workflow Start Start: Hypothesis Prep_Compound Prepare this compound Stock & Dilutions Start->Prep_Compound Prep_Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) Start->Prep_Reagents Assay_Setup Set up Assay Plate (Controls & Test) Prep_Compound->Assay_Setup Prep_Reagents->Assay_Setup Incubation Pre-incubate this compound with Enzyme Assay_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Data_Collection Collect Data (e.g., Fluorescence) Reaction->Data_Collection Data_Analysis Analyze Data (Calculate IC50) Data_Collection->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound.

Troubleshooting_Tree Start Low Efficacy of this compound Observed Check_Compound Check Compound Integrity (Storage, Solubility) Start->Check_Compound Issue_Found_Compound Issue Found? (e.g., Precipitation) Check_Compound->Issue_Found_Compound Resolve_Compound Prepare Fresh Stock/Dilutions Issue_Found_Compound->Resolve_Compound Yes Check_Assay Review Assay Protocol & Reagents Issue_Found_Compound->Check_Assay No Rerun Rerun Experiment Resolve_Compound->Rerun Issue_Found_Assay Issue Found? (e.g., Wrong Concentrations) Check_Assay->Issue_Found_Assay Resolve_Assay Optimize Assay Conditions/Re-prepare Reagents Issue_Found_Assay->Resolve_Assay Yes Check_Cell_Assay If Cell-Based, Investigate Permeability/Metabolism Issue_Found_Assay->Check_Cell_Assay No Resolve_Assay->Rerun Check_Cell_Assay->Rerun

Caption: Troubleshooting Decision Tree for Low Efficacy.

References

Technical Support Center: Optimizing Berberine Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Selection: Initial searches for "KNI-102" yielded limited information regarding its broad application in general cell culture studies, with literature primarily focused on its role as an HIV protease inhibitor.[1] To provide a comprehensive and broadly applicable technical support guide as requested, this resource focuses on Berberine , a well-researched natural alkaloid with extensive data available on its effects across various cell lines and signaling pathways.[2][3][4]

Frequently Asked Questions (FAQs)

1. What is Berberine and what is its primary mechanism of action in cell culture?

Berberine is a natural isoquinoline alkaloid found in various plants.[5] In cell culture, particularly with cancer cell lines, its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][4] It has been shown to modulate several key signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and BCL-2/BAX pathways.[2][3]

2. What is a typical starting concentration range for Berberine in cell culture experiments?

The effective concentration of Berberine is highly cell-type dependent. Based on published IC50 values (the concentration that inhibits 50% of cell growth), a typical starting range for many cancer cell lines is between 10 µM and 100 µM.[6][7][8] However, some sensitive cell lines may respond to concentrations as low as 0.2 µM, while others may require upwards of 200 µM.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

3. How long should I incubate my cells with Berberine?

The incubation time for Berberine treatment can vary from 6 to 72 hours, depending on the cell line and the endpoint being measured.[6][7] Cell cycle arrest can often be observed within 12-24 hours, while significant apoptosis may require 24-48 hours of treatment.[6][11] Time-course experiments are recommended to determine the optimal treatment duration.

4. How can I determine if Berberine is inducing apoptosis or cell cycle arrest in my cells?

Apoptosis and cell cycle arrest can be assessed using flow cytometry.[6] For apoptosis, cells can be stained with Annexin V and Propidium Iodide (PI).[6] For cell cycle analysis, cells are typically stained with PI to quantify the DNA content at different phases (G0/G1, S, G2/M).[11]

5. Is Berberine toxic to normal (non-cancerous) cells?

Berberine has been shown to exhibit significantly lower cytotoxicity in normal cell lines compared to cancer cell lines.[10][12] For example, the IC50 value for Berberine in WRL-68 normal liver cells was found to be 788 µM, which is substantially higher than in many cancer cell lines.[10] However, it is still crucial to test the cytotoxic effects of Berberine on a relevant normal cell line for your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability after Berberine treatment. - Concentration too low: The concentration of Berberine may be insufficient to induce a response in your specific cell line. - Incubation time too short: The treatment duration may not be long enough for the effects to manifest. - Cell line resistance: The cell line may be inherently resistant to Berberine.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). - Conduct a time-course experiment (e.g., 24h, 48h, 72h). - Consult the literature for reported IC50 values for your cell line or similar cell types.[6][9][13]
High levels of cell death in control (DMSO-treated) group. - DMSO toxicity: The concentration of DMSO used to dissolve Berberine may be too high. - Sub-optimal cell culture conditions: Poor cell health can increase sensitivity to any treatment.- Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). - Verify the health and confluency of your cells before starting the experiment.
Inconsistent results between experiments. - Variability in cell seeding density: Inconsistent starting cell numbers can lead to variable results. - Berberine degradation: Improper storage of Berberine stock solution can lead to loss of activity. - Passage number of cells: High passage numbers can lead to phenotypic and genotypic drift.- Use a consistent cell seeding density for all experiments. - Prepare fresh dilutions of Berberine from a frozen stock solution for each experiment. Store stock solutions at -20°C or -80°C and protect from light. - Use cells within a consistent and low passage number range.
Berberine precipitates in the culture medium. - Poor solubility: Berberine may have limited solubility in the culture medium, especially at high concentrations.- Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium. - Visually inspect the medium for any precipitation after adding the Berberine solution. If precipitation occurs, try a lower concentration or a different solvent for the stock solution.

Quantitative Data Summary

Table 1: IC50 Values of Berberine in Various Human Cancer Cell Lines (48h Treatment)
Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer52.37 ± 3.45[6]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[6]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[6]
HelaCervical Carcinoma245.18 ± 17.33[6]
MCF-7Breast Cancer272.15 ± 11.06[6]
T47DBreast Cancer~25[7]
SNU-5Gastric Carcinoma48[14]
HCC70Triple Negative Breast Cancer0.19 ± 0.06[9]
BT-20Triple Negative Breast Cancer0.23 ± 0.10[9]
MDA-MB-468Triple Negative Breast Cancer0.48 ± 0.25[9]
MDA-MB-231Triple Negative Breast Cancer16.7 ± 2.37[9]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of Berberine on a given cell line.

Materials:

  • Berberine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^6 cells/well (optimize for your cell line) and incubate for 24 hours.[6][11]

  • Prepare a stock solution of Berberine in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of Berberine (e.g., serial dilutions from 200 µM to 1 µM). Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[6][11]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Berberine on cell cycle distribution.

Materials:

  • Berberine hydrochloride

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of Berberine (e.g., IC50 concentration) for various time points (e.g., 0, 12, 24, 36 hours).[6]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_treatment Berberine Treatment cluster_analysis Analysis cell_culture Seed Cells in Plate incubation Incubate for 24h cell_culture->incubation treatment Treat Cells with Berberine incubation->treatment berberine_prep Prepare Berberine Dilutions berberine_prep->treatment mtt MTT Assay treatment->mtt 48h flow_cell_cycle Flow Cytometry (Cell Cycle) treatment->flow_cell_cycle 12-36h flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis 24-48h western_blot Western Blot treatment->western_blot 24-48h

Caption: General experimental workflow for studying the effects of Berberine on cultured cells.

berberine_apoptosis_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_bcl2 Mitochondrial Apoptosis Pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibition MAPK MAPK Berberine->MAPK inhibition Bcl2 Bcl-2 Berberine->Bcl2 downregulation Bax Bax Berberine->Bax upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis ERK ERK MAPK->ERK ERK->Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathways modulated by Berberine leading to apoptosis.

References

Technical Support Center: KNI-102 Chemical Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis and purification of KNI-102 (Z-Asn-Apns-Pro-NHBut). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental workflow. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Coupling Efficiency Steric Hindrance: The bulky nature of the allophenylnorstatine (Apns) residue can impede the coupling reaction.- Perform a double coupling for the amino acid being attached to Apns. - Increase the concentration of the amino acid and coupling reagents. - Use a more potent coupling reagent such as HATU or HCTU.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.- Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to better solvate the peptide chain. - Incorporate chaotropic salts like LiCl into the coupling and deprotection solutions to disrupt secondary structures.
Presence of Deletion Sequences in Final Product Incomplete Fmoc Deprotection: Inefficient removal of the Fmoc protecting group from the terminal amine leads to the next amino acid not being coupled.- Extend the deprotection time with 20% piperidine in DMF. - Perform a second deprotection step. - Monitor the deprotection using a colorimetric test (e.g., Kaiser test).
Incomplete Coupling: As described above, steric hindrance or aggregation can prevent complete coupling.- Implement the solutions for low coupling efficiency. - "Cap" any unreacted amino groups with acetic anhydride to prevent them from reacting in subsequent cycles and forming truncated sequences.
Side Product Formation (Dehydration of Asparagine) During the activation of the carboxylic acid of asparagine, the side-chain amide can be dehydrated to form a β-cyanoalanine residue.[1]- Use a side-chain protecting group for asparagine, such as the trityl (Trt) group, to prevent this side reaction.
Side Product Formation (Aspartimide Formation) The peptide backbone nitrogen can attack the side-chain carbonyl of the asparagine residue, forming a cyclic succinimide intermediate. This can lead to the formation of β-aspartyl peptides and racemization.- Utilize a bulky side-chain protecting group on asparagine, like the trityl (Trt) group, to sterically hinder this reaction.
Racemization of Proline The stereochemistry of proline can be compromised during synthesis, leading to the formation of the D-proline enantiomer. This is particularly a risk when using carbodiimide coupling reagents with HOBt in DMF.[2][3]- Avoid the use of HOBt with carbodiimides (e.g., DIC) when coupling proline. - Opt for a coupling reagent known for low racemization, such as COMU or HCTU.[2]
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Poor Solubility of Crude Peptide Hydrophobicity: this compound contains the bulky and hydrophobic allophenylnorstatine residue, which can lead to poor solubility in standard HPLC mobile phases.[4][5][6]- Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with the initial mobile phase. - Experiment with different mobile phase compositions, such as adding a small percentage of isopropanol or using a different ion-pairing agent.
Aggregation: The peptide may aggregate even after cleavage from the resin.- Use a solvent system known to disrupt aggregation, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1) for initial dissolution.[6]
Co-elution of Impurities with the Main Product Similar Hydrophobicity: Deletion sequences or other side products may have very similar retention times to the target peptide.- Optimize the HPLC gradient. A shallower gradient around the elution time of the main peak can improve resolution. - Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. - Adjust the mobile phase pH to change the ionization state of the peptide and impurities, potentially altering their retention times.
Low Recovery from HPLC Column Irreversible Adsorption: The hydrophobic nature of this compound may cause it to irreversibly bind to the stationary phase of the HPLC column.- Use a column with a wider pore size (e.g., 300 Å) which is generally better for peptides. - Ensure the mobile phase contains a sufficient concentration of organic solvent to elute the peptide.
Broad Peak Shape in HPLC Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.- Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to minimize these interactions. - Use a high-purity silica column.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound (Z-Asn-Apns-Pro-NHBut) is a tripeptide that can be synthesized using solid-phase peptide synthesis (SPPS), typically employing an Fmoc/tBu strategy. The synthesis involves the sequential coupling of Fmoc-protected amino acids to a solid support, followed by cleavage from the resin and deprotection of side chains. The N-terminus is protected with a benzyloxycarbonyl (Z) group, and the C-terminus is an amide with tert-butylamine.

Q2: Why is the allophenylnorstatine (Apns) residue challenging to incorporate?

A2: Allophenylnorstatine is a non-standard amino acid with a bulky, hydrophobic side chain. This can lead to steric hindrance during the coupling reaction, resulting in lower yields and the potential for incomplete reactions.[7] It is often necessary to use optimized coupling conditions, such as double coupling or more potent activating agents, to efficiently incorporate this residue.

Q3: What are the most common side reactions to watch out for with the asparagine (Asn) residue?

A3: The two primary side reactions involving asparagine are dehydration of the side-chain amide to form a β-cyanoalanine residue, and aspartimide formation.[1] Both can be minimized by using a side-chain protecting group, such as the trityl (Trt) group, on the asparagine residue during synthesis.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of this compound should be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to determine the purity by analyzing the number and area of peaks in the chromatogram. Mass spectrometry (MS) is essential to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of this compound.

Q5: My purified this compound has low biological activity. What could be the reason?

A5: Low biological activity can stem from several factors. One of the most critical is the potential for racemization of one or more of the amino acid residues during synthesis, particularly proline.[2] The presence of the D-enantiomer instead of the natural L-enantiomer can drastically reduce or eliminate biological activity. Additionally, the presence of co-eluting impurities, even in small amounts, can interfere with biological assays. It is crucial to thoroughly characterize the final product to ensure its stereochemical integrity and purity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual procedure for the synthesis of Z-Asn(Trt)-Apns-Pro-NH-Rink-Amide-Resin.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and repeat for an additional 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, followed by methanol (MeOH) and dichloromethane (DCM).

  • Amino Acid Coupling (Proline): In a separate vial, activate Fmoc-Pro-OH (3-4 equivalents) with a coupling agent like HCTU (3-4 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation (Apns and Asn): Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Apns-OH and subsequently for Fmoc-Asn(Trt)-OH. Due to the steric bulk of Apns, a double coupling may be necessary.

  • N-terminal Z-group Installation: After the final Fmoc deprotection, react the N-terminal amine with benzyl chloroformate (Z-Cl) in the presence of a base like DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then dissolve it in a water/acetonitrile mixture for purification by RP-HPLC.

Reversed-Phase HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 80% water / 20% acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient tailored to the retention time of this compound (e.g., 20-50% B over 30 minutes).

    • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

Visualizations

KNI102_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Pro Couple Fmoc-Pro-OH Deprotection1->Coupling_Pro Deprotection2 Fmoc Deprotection Coupling_Pro->Deprotection2 Coupling_Apns Couple Fmoc-Apns-OH Deprotection3 Fmoc Deprotection Coupling_Apns->Deprotection3 Coupling_Asn Couple Fmoc-Asn(Trt)-OH Deprotection3->Coupling_Asn Deprotection4 Fmoc Deprotection Coupling_Asn->Deprotection4 Coupling_Z Couple Z-group Deprotection4->Coupling_Z Cleavage Cleavage & Deprotection Coupling_Z->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Dissolution Dissolve in DMSO/Mobile Phase Crude_Peptide->Dissolution Deproteक्शन2 Deproteक्शन2 Deproteक्शन2->Coupling_Apns HPLC Preparative RP-HPLC Dissolution->HPLC Fraction_Analysis Analyze Fractions (Analytical HPLC & MS) HPLC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide Troubleshooting_Logic cluster_synthesis_issues Synthesis Stage cluster_synthesis_solutions Synthesis Solutions cluster_purification_issues Purification Stage cluster_purification_solutions Purification Solutions Start Low Yield or Purity Issue Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Check_Side_Reactions Side Reactions? Start->Check_Side_Reactions Check_Solubility Poor Solubility? Start->Check_Solubility Check_Resolution Co-elution? Start->Check_Resolution Double_Couple Double Couple / Use Stronger Reagent Check_Coupling->Double_Couple Yes Extend_Deprotection Extend Deprotection Time / Double Deprotect Check_Deprotection->Extend_Deprotection Yes Use_Protecting_Groups Use Asn(Trt) / Optimize Pro Coupling Check_Side_Reactions->Use_Protecting_Groups Yes Optimize_Solvent Use DMSO / Change Mobile Phase Check_Solubility->Optimize_Solvent Yes Optimize_Gradient Shallow Gradient / Change Column Check_Resolution->Optimize_Gradient Yes

References

Technical Support Center: Enhancing Cellular Uptake of KNI-102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of KNI-102, a tripeptide HIV protease inhibitor. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide also provides general strategies applicable to enhancing the cellular uptake of peptide-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound is a novel tripeptide HIV protease inhibitor. Its chemical structure is Z-Asn-Apns-Pro-NHBut, where "Apns" stands for allophenylnorstatine.[1] As a tripeptide, its cellular uptake is likely influenced by factors that affect peptide transport across cell membranes.

Q2: What are the potential mechanisms for the cellular uptake of a tripeptide like this compound?

A2: The cellular uptake of tripeptides can occur through several mechanisms. These include uptake by peptide carrier systems present on the cell surface and hydrolysis by peptidases into smaller fragments or individual amino acids that are then transported into the cell.[2] Additionally, general mechanisms for peptide uptake include endocytosis (macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis) and direct translocation across the cell membrane.[3][4][5] The specific mechanism for this compound will depend on its physicochemical properties and the cell type being used.

Q3: Why might I be observing low cellular uptake of this compound in my experiments?

A3: Low cellular uptake of a peptide like this compound can be attributed to several factors:

  • Poor Membrane Permeability: The inherent physicochemical properties of the peptide, such as its size, charge, and hydrophilicity, may limit its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • Low Affinity for Transporters: If uptake is carrier-mediated, this compound may have a low affinity for the specific peptide transporters expressed on your cell line.

  • Extracellular Degradation: The peptide may be susceptible to degradation by extracellular proteases, reducing the effective concentration available for uptake.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or incubation time, can negatively impact cellular uptake.

Q4: What general strategies can I employ to enhance the cellular uptake of this compound?

A4: Several strategies can be explored to improve the intracellular delivery of peptides:

  • Chemical Modifications:

    • Lipidation: Attaching a lipid moiety to the peptide can increase its hydrophobicity and facilitate membrane translocation.

    • Cell-Penetrating Peptides (CPPs): Conjugating this compound to a known CPP can significantly enhance its cellular uptake.[4]

    • Prodrugs: Modifying the peptide into a more lipophilic prodrug form can improve its membrane permeability.

  • Formulation with Delivery Vehicles:

    • Liposomes or Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from degradation and facilitate its entry into cells via endocytosis.

  • Optimizing Experimental Conditions:

    • Permeabilizing Agents: Using mild membrane-permeabilizing agents, though this should be done with caution to avoid cytotoxicity.

    • Modulating pH: Adjusting the pH of the extracellular medium can influence the charge of the peptide and the cell membrane, potentially enhancing electrostatic interactions that favor uptake.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or undetectable intracellular this compound levels Poor membrane permeability of this compound.1. Chemical Modification: Consider synthesizing a lipidated version of this compound or conjugating it to a cell-penetrating peptide (CPP). 2. Formulation: Encapsulate this compound in liposomes or nanoparticles to leverage endocytic uptake pathways.
Extracellular degradation of this compound by proteases.1. Protease Inhibitors: Include a cocktail of protease inhibitors in the cell culture medium during the uptake experiment. 2. Serum-Free Medium: Perform uptake studies in serum-free medium to reduce the concentration of extracellular proteases.
Suboptimal incubation time or concentration.1. Time-Course Experiment: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time. 2. Dose-Response Experiment: Test a range of this compound concentrations to identify the concentration at which uptake is saturated.
High variability between experimental replicates Inconsistent cell health or density.1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in a logarithmic growth phase at the time of the experiment. 2. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the experimental conditions are not cytotoxic.
Inefficient removal of extracellular this compound.1. Thorough Washing: After incubation, wash the cells multiple times with ice-cold PBS to effectively remove any non-internalized peptide. 2. Acid Wash: For surface-bound peptide, a brief wash with a low pH buffer (e.g., glycine-HCl, pH 2.5) can be effective, but cytotoxicity should be checked.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay using LC-MS/MS

This protocol provides a method for quantifying the intracellular concentration of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cells once with pre-warmed serum-free medium.

    • Add the desired concentration of this compound (dissolved in serum-free medium) to each well. Include a vehicle control (medium without this compound).

    • Incubate at 37°C for the desired time points (e.g., 1 hour).

  • Termination of Uptake:

    • To stop the uptake, place the plate on ice.

    • Aspirate the medium containing this compound.

    • Wash the cells three times with 1 mL of ice-cold PBS per well.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer to each well (e.g., 100 µL).

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Use a small aliquot of the supernatant to determine the total protein concentration using a BCA assay. This will be used for normalization.

  • Sample Preparation for LC-MS/MS:

    • To the remaining supernatant, add an equal volume of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of this compound.

    • Normalize the amount of this compound to the total protein concentration for each sample.

Protocol 2: Cellular Uptake Enhancement with a Cell-Penetrating Peptide (CPP)

This protocol describes how to assess the ability of a CPP to enhance this compound uptake.

Materials:

  • This compound

  • This compound conjugated to a CPP (e.g., TAT, penetratin)

  • Fluorescently labeled this compound and CPP-KNI-102 (optional, for microscopy or flow cytometry)

  • Other materials as listed in Protocol 1

Procedure:

  • Follow the steps for cell seeding and treatment as described in Protocol 1.

  • In parallel wells, treat cells with:

    • Vehicle control

    • This compound

    • CPP-KNI-102 at the same molar concentration as this compound.

  • Incubate for the desired time.

  • Terminate the uptake and lyse the cells as described in Protocol 1.

  • Quantify the intracellular concentration of this compound and CPP-KNI-102 using LC-MS/MS.

  • Data Analysis: Compare the intracellular concentration of this compound in cells treated with the unconjugated peptide versus the CPP-conjugated peptide.

Visualizations

G cluster_0 Strategies to Enhance this compound Cellular Uptake cluster_1 cluster_2 cluster_3 This compound This compound Chemical_Modification Chemical Modification This compound->Chemical_Modification Formulation_Strategies Formulation Strategies This compound->Formulation_Strategies Optimized_Conditions Optimized Experimental Conditions This compound->Optimized_Conditions Lipidation Lipidation Chemical_Modification->Lipidation CPP_Conjugation CPP Conjugation Chemical_Modification->CPP_Conjugation Prodrug_Approach Prodrug Approach Chemical_Modification->Prodrug_Approach Liposomes Liposomes Formulation_Strategies->Liposomes Nanoparticles Nanoparticles Formulation_Strategies->Nanoparticles pH_Adjustment pH Adjustment Optimized_Conditions->pH_Adjustment Permeabilizing_Agents Permeabilizing Agents Optimized_Conditions->Permeabilizing_Agents

Caption: Strategies for enhancing the cellular uptake of this compound.

G Start Start: Low this compound Uptake Check_Degradation Is this compound stable in medium? Start->Check_Degradation Add_Protease_Inhibitors Add Protease Inhibitors or Use Serum-Free Medium Check_Degradation->Add_Protease_Inhibitors No Optimize_Conditions Optimize Incubation Time & Concentration Check_Degradation->Optimize_Conditions Yes Add_Protease_Inhibitors->Optimize_Conditions Time_Dose_Response Perform Time-Course & Dose-Response Experiments Optimize_Conditions->Time_Dose_Response Modify_Peptide Consider Peptide Modification or Formulation Time_Dose_Response->Modify_Peptide CPP_Lipidation Synthesize CPP Conjugate or Lipidated this compound Modify_Peptide->CPP_Lipidation Formulate_Peptide Encapsulate in Liposomes or Nanoparticles Modify_Peptide->Formulate_Peptide End End: Improved Uptake CPP_Lipidation->End Formulate_Peptide->End

Caption: Troubleshooting workflow for low cellular uptake of this compound.

G Extracellular_Space Extracellular Space KNI-102_ext This compound Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space Transporter Peptide Transporter KNI-102_ext->Transporter Carrier-Mediated Transport Endocytosis Endocytosis KNI-102_ext->Endocytosis Vesicular Transport Direct_Translocation Direct Translocation KNI-102_ext->Direct_Translocation Passive Diffusion KNI-102_int This compound Transporter->KNI-102_int Endocytosis->KNI-102_int Direct_Translocation->KNI-102_int

Caption: Potential cellular uptake pathways for this compound.

References

Technical Support Center: Mitigating Off-target Effects of Peptide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the off-target effects of peptide-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with peptide-based inhibitors?

A1: The most prevalent off-target effects include cytotoxicity, immunogenicity, and lack of specificity, leading to interactions with unintended molecules.[1][2] Cytotoxicity can manifest as either necrosis, through disruption of the cell membrane, or apoptosis (programmed cell death).[3] Immunogenicity is the propensity of the peptide to trigger an unwanted immune response, leading to the production of anti-drug antibodies (ADAs).[4] Lack of specificity can result in the modulation of unintended signaling pathways.

Q2: How can I determine if the observed cellular toxicity is an off-target effect?

A2: A systematic approach involving dose-response analysis and specific control experiments can help differentiate between on-target and off-target toxicity. A large therapeutic index (the ratio of the cytotoxic concentration CC50 to the effective concentration EC50) suggests that toxicity at effective doses is less likely.[5] Key control experiments include treating uninfected or non-target cells with the inhibitor and using a scrambled peptide control with the same amino acid composition but a randomized sequence.[5][6] If toxicity is observed in non-target cells or with the scrambled peptide, it is likely an off-target effect.

Q3: What are the primary drivers of immunogenicity for peptide therapeutics?

A3: Immunogenicity is influenced by factors related to both the peptide and the patient. Product-related factors include the peptide's origin (non-human sequences are more likely to be immunogenic), sequence motifs that can bind to Major Histocompatibility Complex (MHC) molecules, and the presence of impurities or aggregates from the manufacturing process.[4][7] Patient-related factors include their genetic background (specifically their HLA type) and immune status.

Q4: What initial steps can be taken during peptide design to minimize off-target effects?

A4: Rational drug design is crucial for minimizing off-target effects from the outset.[1] This involves computational and structural biology tools to design peptides with high specificity for their intended target.[1] Strategies include targeting "hot spots" on protein-protein interaction surfaces, which are small regions that contribute most to the binding energy, to enhance specificity.[8] Additionally, in silico tools can predict potential immunogenic epitopes within the peptide sequence, allowing for their removal or modification early in the design process.[7]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cell-Based Assays
Possible Cause Troubleshooting Steps Expected Outcome
Off-target membrane disruption or induction of apoptosis 1. Dose-Response and Time-Course Studies: Perform a detailed analysis of peptide concentration and exposure time.[3] 2. Mechanism of Death Assay: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis.[6] 3. Scrambled Peptide Control: Treat cells with a scrambled version of the peptide at the same concentrations.[6]To identify a therapeutic window with minimal cytotoxicity.[3] To understand the cytotoxic mechanism.[3] If the scrambled peptide is also toxic, it points to non-specific effects.
Contaminants from Peptide Synthesis 1. Verify Peptide Purity: Assess the purity of the peptide stock using techniques like HPLC and Mass Spectrometry.[3] 2. Use High-Purity Peptides: If purity is low, obtain a higher purity synthesis of the peptide.To ensure observed effects are not due to impurities like residual trifluoroacetic acid (TFA).[6]
Peptide Aggregation 1. Solubility and Formulation Studies: Evaluate peptide solubility in different buffer conditions. 2. Visual Inspection and Light Scattering: Check for visible precipitates and use dynamic light scattering to detect aggregates.To identify and optimize a formulation that prevents aggregation, which can cause non-specific toxicity.[6]
Issue 2: Suspected Immunogenic Response to the Peptide Inhibitor
Possible Cause Troubleshooting Steps Expected Outcome
Presence of T-cell or B-cell Epitopes 1. In Silico Epitope Prediction: Use online tools and algorithms to screen the peptide sequence for potential binding to MHC class I and II molecules.[7] 2. In Vitro Immunogenicity Assays: Employ assays such as T-cell proliferation assays using peripheral blood mononuclear cells (PBMCs).[7]Identification of potentially immunogenic sequences for modification or removal. Experimental confirmation of the peptide's potential to activate immune cells.
Peptide Modifications or Impurities 1. Characterize Product-Related Impurities: Analyze the peptide product for any modifications or impurities introduced during synthesis and storage.[7] 2. Comparative Immunogenicity Assessment: Compare the immunogenicity of different batches or formulations.To determine if specific impurities are contributing to the immune response.
Surface Charge Properties 1. Modify Surface Charge: Introduce charged amino acid residues to alter the peptide's surface potential. Studies have shown that a negative surface charge can abolish antibody and T-cell responses.[9]To "cloak" immunogenic epitopes and reduce uptake by antigen-presenting cells (APCs).[9]
Issue 3: Lack of Specificity and Off-Target Binding
Possible Cause Troubleshooting Steps Expected Outcome
Binding to Structurally Similar Proteins 1. Kinase Profiling/Selectivity Panels: Screen the inhibitor against a broad panel of related proteins (e.g., kinases) to determine its selectivity profile.[10][11] 2. Computational Docking: Use molecular docking simulations to predict binding to known off-target proteins.A quantitative measure of the inhibitor's selectivity and identification of specific off-targets.[10]
Peptide Instability Leading to Active Metabolites 1. Improve Proteolytic Stability: Introduce chemical modifications such as cyclization, stapling, or substituting L-amino acids with D-amino acids to prevent degradation.[12][13] 2. Metabolite Identification: Analyze peptide degradation in plasma or cell lysate to identify any active fragments.Increased peptide half-life and reduced potential for off-target effects from degradation products.[12]
Suboptimal Binding Affinity 1. Structure-Activity Relationship (SAR) Studies: Systematically modify the peptide sequence and assess the impact on binding affinity and specificity. 2. Affinity Maturation: Employ techniques like phage display or computational design to evolve peptides with higher affinity for the target.[14]To identify key residues for binding and design more potent and specific inhibitors.

Data Summary Tables

Table 1: Example Data for Cytotoxicity Troubleshooting

Compound Concentration (µM) Cell Viability (%) (MTT Assay) LDH Release (%) (Necrosis) Annexin V Positive (%) (Apoptosis)
Inhibitor Peptide 195 ± 45 ± 26 ± 3
1072 ± 615 ± 425 ± 5
5035 ± 540 ± 758 ± 8
Scrambled Control 198 ± 34 ± 15 ± 2
1096 ± 46 ± 27 ± 3
5085 ± 712 ± 315 ± 4
Vehicle Control -100 ± 23 ± 14 ± 2

This table illustrates how comparing the effects of an inhibitor peptide to a scrambled control can indicate off-target cytotoxicity at higher concentrations.

Table 2: Example Data for Kinase Inhibitor Selectivity Panel

Inhibitor Target Kinase IC50 (nM) Off-Target Kinase A IC50 (nM) Off-Target Kinase B IC50 (nM) Selectivity Ratio (Off-Target A / Target)
Peptide X 15150>10,00010
Peptide Y 255,000>10,000200
Peptide Z 10308003

This table demonstrates how a selectivity panel can be used to compare the specificity of different peptide inhibitors. A higher selectivity ratio indicates greater specificity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • Peptide inhibitor and controls (e.g., scrambled peptide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[3]

  • Peptide Treatment: Prepare serial dilutions of the peptide inhibitor and controls in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[3]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 2: In Vitro T-Cell Proliferation Assay

This assay assesses the potential of a peptide to induce a T-cell-dependent immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from multiple healthy donors

  • RPMI 1640 medium supplemented with 10% human serum

  • Peptide inhibitor

  • Positive control (e.g., Keyhole Limpet Hemocyanin, KLH)

  • Negative control (vehicle)

  • Cell proliferation dye (e.g., CFSE) or BrdU incorporation kit

  • Flow cytometer or plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (Optional): If using a proliferation dye like CFSE, label the PBMCs according to the manufacturer's protocol.

  • Cell Culture: Plate PBMCs in a 96-well round-bottom plate at 2 x 10⁵ cells per well.

  • Peptide Addition: Add the peptide inhibitor at various concentrations. Include positive and negative controls.

  • Incubation: Culture the cells for 5-7 days at 37°C, 5% CO₂.

  • Proliferation Measurement:

    • CFSE: Harvest cells, stain for T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.

    • BrdU: Add BrdU for the final 18-24 hours of culture and measure incorporation using an ELISA-based kit.

  • Analysis: Calculate a stimulation index (SI) by dividing the proliferation in peptide-treated wells by the proliferation in vehicle control wells. An SI > 2 is often considered a positive response.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Peptide Dilutions (Inhibitor, Scrambled, Vehicle) start->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Necrosis) incubate->ldh annexin Annexin V / PI Staining (Apoptosis) incubate->annexin analyze Calculate % Viability, % Cytotoxicity, % Apoptotic Cells mtt->analyze ldh->analyze annexin->analyze compare Compare Inhibitor vs. Controls analyze->compare conclusion Determine Off-Target Cytotoxicity compare->conclusion

Caption: Workflow for assessing and troubleshooting peptide-induced cytotoxicity.

Signaling_Pathway_Modification_Strategy cluster_outcome Desired Outcome cyclization Cyclization stability Increased Proteolytic Stability cyclization->stability stapling Stapling stapling->stability d_amino D-Amino Acid Substitution d_amino->stability peg PEGylation half_life Longer Half-Life peg->half_life specificity Enhanced Target Specificity stability->specificity stability->half_life outcome Reduced Off-Target Effects specificity->outcome half_life->outcome

Caption: Strategies to improve peptide properties and reduce off-target effects.

References

Technical Support Center: Optimizing In Vitro Delivery of Peptide-Based Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vitro delivery of peptide-based antiviral drugs. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My peptide-based antiviral drug shows low efficacy in my in vitro assay. What are the potential causes and solutions?

A1: Low antiviral efficacy can stem from several factors, including peptide degradation, poor cellular uptake, or issues with the experimental setup.[1][2] Consider the following troubleshooting steps:

  • Peptide Stability: Peptides are susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum.[3][4][5] Modifications such as substituting L-amino acids with D-amino acids, cyclization, or N- and C-terminal modifications can enhance stability.[4][6][7]

  • Cellular Uptake: The inherent properties of a peptide, such as size and charge, can limit its ability to cross the cell membrane.[8][9] Conjugating the peptide to a cell-penetrating peptide (CPP) can significantly improve its intracellular delivery.[3][9]

  • Assay Conditions: Ensure that the pH and temperature of your assay conditions are optimal for your peptide's activity and stability.[5] Also, verify the peptide's concentration and purity using methods like HPLC or mass spectrometry.[1]

Q2: My peptide solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation is a common sign of peptide aggregation, which can lead to a loss of biological activity.[10] Hydrophobic peptides are particularly prone to aggregation.[11] Here’s how to address this issue:

  • Proper Dissolution Technique: Initially dissolve the lyophilized peptide in a small amount of an appropriate organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.[10]

  • Sonication: Use a sonicator to help break up existing aggregates.[10]

  • pH Adjustment: Adjusting the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between peptide molecules and reduce aggregation.[12]

  • Use of Additives: In some cases, the addition of stabilizing agents like sugars, polyols, or surfactants can help prevent aggregation.[5] For non-biological applications, denaturants like 6 M Guanidine HCl can be used as a last resort to solubilize stubborn aggregates.[10]

Q3: How can I improve the stability of my peptide in the cell culture medium?

A3: Enhancing peptide stability is crucial for obtaining reliable and reproducible results in in vitro assays.[3][4][5] Several strategies can be employed:

  • Chemical Modifications:

    • D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers makes the peptide resistant to proteolytic degradation.[3][6]

    • Cyclization: Creating a cyclic peptide structure reduces conformational flexibility and increases resistance to proteases.[4][6]

    • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[4][6]

    • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its stability and reduce clearance.[6]

  • Formulation Optimization: The addition of buffering agents to maintain an optimal pH and the use of stabilizing agents can improve peptide stability in solution.[5]

  • Serum-Free Media: If possible, consider using a serum-free medium for your experiments to reduce the concentration of proteases.[1]

Troubleshooting Guides

Guide 1: Poor Cell Viability in Peptide Drug Assays

High concentrations of the peptide or the solvent used for dissolution (e.g., DMSO) can be toxic to cells.[1]

Issue Potential Cause Recommended Solution
High cell death observed across all peptide concentrations. Peptide itself is cytotoxic at the tested concentrations.Determine the 50% cytotoxic concentration (CC50) of your peptide using a cell viability assay (e.g., MTT, Trypan Blue).[13] Start with a concentration range well below the CC50 for your antiviral assays.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the organic solvent in the cell culture medium is low, typically less than 0.5% for DMSO, to avoid solvent-induced toxicity.[1]
Inconsistent cell viability results between wells. Uneven cell seeding or improper mixing of the peptide solution.Ensure a homogenous cell suspension before seeding. After adding the peptide solution to the wells, mix gently by pipetting up and down.[1]
Guide 2: Low or No Cellular Uptake of the Peptide

For peptides that target intracellular viral components, efficient cellular uptake is critical for their antiviral activity.[9]

Issue Potential Cause Recommended Solution
Peptide is not entering the target cells. Physicochemical properties of the peptide (e.g., high molecular weight, charge) hinder membrane translocation.[8]Conjugate the antiviral peptide to a cell-penetrating peptide (CPP) to facilitate its entry into cells.[3][9]
Peptide is being degraded before it can enter the cells.Enhance peptide stability using the methods described in FAQ 3.
Uncertainty about whether the peptide is being internalized. Lack of a method to track peptide uptake.Label the peptide with a fluorescent tag (e.g., FITC) and visualize its uptake using fluorescence microscopy or quantify it by flow cytometry.

Experimental Protocols

Protocol 1: General Peptide Dissolution and Dilution
  • Before opening, allow the lyophilized peptide vial to equilibrate to room temperature.[10]

  • Add a small, precise volume of an appropriate sterile organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[10]

  • Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.[10]

  • To prepare working solutions, slowly add the stock solution drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.[10]

  • It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Protocol 2: MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the peptide-based antiviral drug. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Visualizations

Troubleshooting_Peptide_Aggregation Start Cloudy Peptide Solution Check_Dissolution Initial Dissolution in Aqueous Buffer? Start->Check_Dissolution Redissolve Action: Re-dissolve in Organic Solvent (e.g., DMSO) then add to Buffer Check_Dissolution->Redissolve Yes Check_Concentration Peptide Concentration > 1-2 mg/mL? Check_Dissolution->Check_Concentration No End Clear Solution Redissolve->End Dilute Action: Dilute Stock Solution Check_Concentration->Dilute Yes Check_pH Buffer pH close to Peptide's pI? Check_Concentration->Check_pH No Dilute->End Adjust_pH Action: Adjust Buffer pH (away from pI) Check_pH->Adjust_pH Yes Sonication Action: Sonicate the Solution Check_pH->Sonication No Adjust_pH->End Sonication->End

Caption: Troubleshooting workflow for peptide aggregation.

Peptide_Delivery_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide Antiviral Peptide Conjugate Peptide-CPP Conjugate Peptide->Conjugate CPP Cell-Penetrating Peptide (CPP) CPP->Conjugate Endosome Endosome Conjugate->Endosome Cellular Uptake Cytosol Cytosol Endosome->Cytosol Endosomal Escape Viral_Target Intracellular Viral Target Cytosol->Viral_Target Target Engagement

Caption: General workflow for CPP-mediated peptide delivery.

References

Dealing with aggregation of peptide inhibitors in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide inhibitor aggregation in solution.

Troubleshooting Guide

This guide is designed to help you identify the potential causes of peptide aggregation in your experiments and provides systematic steps to resolve the issue.

Q1: My peptide inhibitor has precipitated out of solution or formed a visible gel. What should I do?

A1: This is a clear indication of aggregation. The primary cause is often improper dissolution or exceeding the peptide's solubility limit under the current buffer conditions. Follow this troubleshooting workflow:

dot

G start Problem: Peptide Aggregation Observed check_dissolution Was the initial dissolution protocol appropriate for the peptide's properties? start->check_dissolution re_dissolve Re-dissolve the peptide using an optimized protocol. check_dissolution->re_dissolve No check_concentration Is the peptide concentration too high? check_dissolution->check_concentration Yes re_dissolve->check_concentration end_good Solution is clear. re_dissolve->end_good dilute Dilute the stock solution to a lower working concentration. check_concentration->dilute Yes check_buffer Is the buffer pH close to the peptide's isoelectric point (pI)? check_concentration->check_buffer No dilute->check_buffer dilute->end_good adjust_ph Adjust the buffer pH to be at least 1-2 units away from the pI. check_buffer->adjust_ph Yes check_hydrophobicity Does the peptide have a high percentage of hydrophobic residues (>50%)? check_buffer->check_hydrophobicity No adjust_ph->check_hydrophobicity adjust_ph->end_good add_cosolvent Consider adding a small amount of an organic co-solvent (e.g., DMSO, ethanol) to the final solution. check_hydrophobicity->add_cosolvent Yes use_excipients Incorporate anti-aggregation excipients into the buffer. check_hydrophobicity->use_excipients No add_cosolvent->use_excipients add_cosolvent->end_good sonicate Briefly sonicate the solution to help break up aggregates. use_excipients->sonicate use_excipients->end_good sonicate->end_good end_bad Aggregation persists. Further characterization needed. sonicate->end_bad

Caption: A step-by-step workflow for troubleshooting peptide aggregation.

Q2: My peptide solution is clear, but I suspect there might be soluble aggregates that are affecting my experimental results. How can I confirm this?

A2: Soluble aggregates can be difficult to detect visually. Several biophysical techniques can be used to identify and quantify these smaller aggregates.[1]

Technique Principle Information Provided Considerations
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles in solution.[2]Provides information on the size distribution of particles (hydrodynamic radius). Can detect the presence of larger aggregates in a population of smaller monomers.[2]Sensitive to dust and larger contaminants. May not be suitable for very low concentration samples.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.[3]Can resolve monomers, dimers, and higher-order aggregates, providing quantitative information on the relative amounts of each species.[3]Potential for the column matrix to interact with the peptide, leading to artifactual results.
UV-Vis Spectroscopy Measures the absorbance of light by the sample. An increase in light scattering due to aggregation can be detected at wavelengths where the peptide does not absorb (e.g., 340-600 nm).[4]A simple and quick method to get a qualitative indication of aggregation.[3]Not as sensitive as other methods and does not provide size information.
Fluorescence Spectroscopy (e.g., Thioflavin T) Utilizes fluorescent dyes that exhibit enhanced fluorescence upon binding to aggregated structures, particularly those with β-sheet content.[5]A highly sensitive method for detecting amyloid-like fibrillar aggregates.[5]Specific for certain types of aggregates and may not detect amorphous aggregates.

Frequently Asked Questions (FAQs)

Q3: What are the primary factors that cause peptide inhibitor aggregation?

A3: Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors.

dot

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors amino_acid_comp Amino Acid Composition (Hydrophobicity) peptide Peptide Inhibitor in Solution amino_acid_comp->peptide peptide_length Peptide Length peptide_length->peptide net_charge Net Charge (pI) net_charge->peptide secondary_structure Secondary Structure Propensity secondary_structure->peptide concentration Concentration aggregation Aggregation concentration->aggregation ph pH ph->aggregation temperature Temperature temperature->aggregation ionic_strength Ionic Strength ionic_strength->aggregation agitation Agitation/Shear Stress agitation->aggregation peptide->aggregation

Caption: Factors influencing peptide inhibitor aggregation.

Q4: How do I properly dissolve a new peptide inhibitor to minimize the risk of aggregation?

A4: Proper initial dissolution is critical. The choice of solvent depends on the peptide's overall charge and hydrophobicity.[6][7][8] It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[6][8]

Peptide Type Recommended Initial Solvent Procedure
Basic (net positive charge) Distilled water. If insoluble, try a small amount of 10-25% acetic acid.[6][7][8]Dissolve the peptide completely in the initial solvent, then slowly add the aqueous buffer to the desired concentration with gentle mixing.
Acidic (net negative charge) Distilled water or PBS (pH 7.4). If insoluble, add a small amount of 0.1 M ammonium bicarbonate.[6]Dissolve the peptide completely in the initial solvent, then slowly add the aqueous buffer to the desired concentration with gentle mixing.
Neutral or Hydrophobic (>50% hydrophobic residues) A small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[9][6][7]Dissolve the peptide completely in the organic solvent first, then slowly add this solution dropwise into the stirring aqueous buffer. Note: DMSO can oxidize peptides containing Cys or Met residues; use DMF as an alternative in these cases.[6][7][8]

Q5: What are excipients, and how can they help prevent peptide aggregation?

A5: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. Several types of excipients can be used to prevent peptide aggregation.[5][10][11]

Excipient Type Examples Mechanism of Action
Sugars/Polyols Sucrose, trehalose, mannitol, glycerol[10][12]Preferential exclusion, leading to the stabilization of the native peptide structure.
Surfactants Polysorbate 20, Polysorbate 80[10][11]Reduce surface-induced aggregation and can bind to hydrophobic patches on the peptide to prevent self-association.[11]
Amino Acids Arginine, glycine, histidine[10][13]Can suppress aggregation by various mechanisms, including increasing ionic strength and interacting with the peptide surface.[10][13]
Salts Sodium chloride[10]Modulate electrostatic interactions between peptide molecules. The effect is concentration-dependent and can either be stabilizing or destabilizing.[13]
Chaotropic Agents Guanidine HCl, Urea[6][8]Disrupt the hydrogen-bonding network of water, which can help to solubilize aggregated peptides. Generally not suitable for biological assays.[6][14]

Q6: How should I store my peptide inhibitor solutions to prevent aggregation over time?

A6: Proper storage is crucial for maintaining the integrity of your peptide solution.

  • Aliquoting: It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[15]

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[15][16]

  • Solvent Consideration: If the stock solution is in an organic solvent like DMSO, ensure that your storage tubes are compatible (e.g., polypropylene).[15]

  • Oxidation-sensitive peptides: For peptides containing cysteine, methionine, or tryptophan, it is advisable to use oxygen-free buffers for dissolution and storage to prevent oxidation, which can lead to aggregation.[14][17]

Experimental Protocol: Detection of Peptide Aggregation using UV-Vis Spectroscopy

This protocol provides a basic method for rapidly assessing peptide aggregation by measuring light scattering.

Objective: To qualitatively detect the presence of peptide aggregates in a solution.

Principle: Small soluble peptides do not typically absorb light in the near-UV and visible range (340-600 nm). However, when peptides aggregate into larger particles, they will scatter light, leading to an apparent increase in absorbance.

Materials:

  • Peptide inhibitor solution

  • Matched quartz or UV-transparent plastic cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the spectrophotometer to scan a wavelength range from 340 nm to 600 nm.

  • Blanking the Spectrophotometer:

    • Fill a cuvette with the same buffer used to dissolve the peptide. This will serve as your blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance or scattering from the buffer itself.

  • Sample Measurement:

    • Carefully pipette your peptide solution into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum from 340 nm to 600 nm.

  • Data Analysis:

    • Examine the resulting spectrum. A flat baseline close to zero absorbance across the scanned range indicates a lack of significant light scattering and, therefore, minimal aggregation.

    • An increase in absorbance, particularly at lower wavelengths (e.g., a rising slope from 600 nm down to 340 nm), is indicative of light scattering by aggregated particles. The higher the absorbance, the greater the degree of aggregation.

dot

G start Start: Prepare Peptide Solution and Buffer setup_spec Set up UV-Vis Spectrophotometer (340-600 nm scan) start->setup_spec blank_spec Blank with Buffer setup_spec->blank_spec measure_sample Measure Absorbance of Peptide Solution blank_spec->measure_sample analyze_spectrum Analyze Spectrum measure_sample->analyze_spectrum no_aggregation Result: Flat Baseline (No significant aggregation) analyze_spectrum->no_aggregation Absorbance ≈ 0 aggregation Result: Increased Absorbance (Aggregation detected) analyze_spectrum->aggregation Absorbance > 0

Caption: Experimental workflow for detecting peptide aggregation using UV-Vis spectroscopy.

References

Validation & Comparative

A Comparative Guide to KNI-102 and Other Tripeptide HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tripeptide HIV protease inhibitor KNI-102 with other inhibitors of the same class. The information is compiled from various studies to offer a comprehensive overview of their performance, supported by available experimental data.

Introduction to Tripeptide HIV Protease Inhibitors

Tripeptide HIV protease inhibitors are a class of antiretroviral drugs that competitively inhibit the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By blocking this enzymatic activity, these inhibitors prevent the production of infectious virions. This compound is a novel tripeptide HIV protease inhibitor containing an allophenylnorstatine transition-state mimic.[1]

Performance Comparison

This section presents a comparative summary of the in vitro activity of this compound and other related tripeptide HIV protease inhibitors. Due to the limited availability of direct head-to-head comparative studies involving this compound, the data is compiled from different sources.

Table 1: In Vitro Inhibitory Activity of Tripeptide HIV Protease Inhibitors

InhibitorHIV Strain(s)IC50 (nM)Ki (pM)Reference(s)
This compound HIV Protease100Not Reported[2]
KNI-272 Not SpecifiedNot Reported5.5[3]
Saquinavir HIV-137.7 (EC50)Not Reported[2]
Atazanavir Not SpecifiedNot ReportedNot Reported

Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are key indicators of a drug's potency. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) for Saquinavir is provided as a measure of its antiviral activity in cell culture.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of HIV protease inhibitors.

Determination of IC50 (In Vitro Antiviral Activity Assay)

The 50% inhibitory concentration (IC50) is determined to assess the potency of a compound in inhibiting viral replication in a cell-based assay.

General Protocol:

  • Cell Culture: Vero E6 cells (or another suitable host cell line) are seeded in 96-well plates and incubated to form a confluent monolayer.

  • Viral Infection: A pre-titrated amount of HIV is added to the cells.

  • Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the infected cells. A control with no compound is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48-96 hours) to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is measured. This can be done by observing the cytopathic effect (CPE) or by quantifying viral components like viral RNA using RT-qPCR.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

For a more detailed protocol, please refer to studies on in vitro antiviral activity assays.[3][4][5][6]

Determination of Ki (Enzyme Inhibition Assay)

The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the target enzyme.

General Protocol:

  • Reagents: Purified recombinant HIV-1 protease, a fluorogenic substrate, and the test inhibitor are required.

  • Assay Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing the assay buffer, a fixed concentration of the HIV-1 protease, and varying concentrations of the inhibitor is prepared.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

  • Kinetic Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: The initial reaction velocities are determined from the linear phase of the fluorescence signal. The Ki value is then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics) using specialized software.

For a more detailed protocol, please refer to literature on HIV-1 protease inhibitor kinetic studies.[7]

Mechanism of Action

Tripeptide HIV protease inhibitors act by binding to the active site of the HIV-1 protease, preventing it from cleaving the Gag-Pol polyprotein. This mechanism is illustrated in the following diagram.

HIV_Protease_Inhibition cluster_virus HIV-infected Host Cell cluster_drug Therapeutic Intervention cluster_outcome Outcome GagPol Gag-Pol Polyprotein Protease HIV Protease (Active Dimer) GagPol->Protease Cleavage by Protease Mature Mature, Infectious Virion Protease->Mature Enables Maturation Blocked Blocked Maturation Protease->Blocked Inhibition of Cleavage Immature Immature, Non-infectious Virion Inhibitor Tripeptide Protease Inhibitor (e.g., this compound) Inhibitor->Protease Binds to Active Site

Caption: Mechanism of action of tripeptide HIV protease inhibitors.

The diagram illustrates that in the absence of an inhibitor, the HIV protease cleaves the Gag-Pol polyprotein, leading to the formation of a mature, infectious virion. A tripeptide protease inhibitor, such as this compound, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.

Resistance Profiles

A significant challenge in HIV therapy is the emergence of drug resistance due to the high mutation rate of the virus. Mutations in the protease enzyme can reduce the binding affinity of inhibitors, leading to treatment failure.

While specific resistance data for this compound is limited, studies on the related compound KNI-272 have shown that non-cleavage site mutations in the Gag protein, such as H219Q and R409K , can be associated with resistance.[1] Furthermore, the I84V mutation in the protease itself is a well-known mutation that confers resistance to several protease inhibitors. It is plausible that similar mutations could affect the efficacy of this compound.

Commonly observed resistance mutations for other protease inhibitors include changes at positions 48, 54, 82, 84, 88, and 90 of the protease enzyme.[2] The development of resistance often involves the accumulation of multiple mutations.[7][8]

Conclusion

This compound is a promising tripeptide HIV protease inhibitor with potent in vitro activity. While direct comparative data with other tripeptide inhibitors is scarce, the available information suggests it is a valuable candidate for further investigation. Understanding the mechanisms of resistance and detailed pharmacokinetic and pharmacodynamic profiling will be crucial for its potential clinical development. The experimental protocols and the mechanism of action described in this guide provide a foundational understanding for researchers in the field of HIV drug discovery.

References

A Comparative Analysis of the HIV Protease Inhibitors KNI-102 and Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two HIV protease inhibitors: the investigational tripeptide KNI-102 and the FDA-approved drug Saquinavir. This objective comparison is based on available experimental data to inform research and drug development efforts in the field of antiretroviral therapy.

Introduction

Both this compound and Saquinavir are designed to inhibit the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[1] This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1] By blocking this enzymatic activity, protease inhibitors prevent the maturation of the virus, rendering it non-infectious. Saquinavir was the first HIV protease inhibitor to receive FDA approval in 1995, heralding a new era of highly active antiretroviral therapy (HAART).[2] this compound is a novel tripeptide HIV protease inhibitor developed in the early 1990s.[3]

Chemical and Physical Properties

This compound is a tripeptide that contains allophenylnorstatine as a transition-state mimic.[3] Saquinavir is a peptide-like substrate analog that also acts as a transition-state inhibitor of the HIV protease.[4] The chemical structures of both compounds are presented below.

Table 1: Chemical and Physical Properties of this compound and Saquinavir

PropertyThis compoundSaquinavir
Chemical Formula C31H41N5O7C38H50N6O5
Molecular Weight 595.69 g/mol [5]670.86 g/mol (free base)[1]
Type Tripeptide with allophenylnorstatinePeptidomimetic
Mechanism of Action HIV Protease InhibitorHIV Protease Inhibitor

In Vitro Efficacy

The in vitro efficacy of HIV protease inhibitors is typically assessed by their ability to inhibit the activity of the purified enzyme (IC50) and to prevent viral replication in cell culture (EC50).

Table 2: In Vitro Efficacy Data for this compound and Saquinavir

ParameterThis compoundSaquinavir
HIV Protease IC50 100 nM[5][6]0.9–2.5 nM (HIV-1), 0.25–14.6 nM (HIV-2)[7]
Anti-HIV EC50 Not Available37.7 nM (in MT4 cells)

Experimental Protocols

Determination of this compound HIV Protease IC50

The inhibitory activity of this compound against purified HIV-1 protease was determined as described by Mimoto T, et al. (1991). The assay measured the cleavage of a synthetic peptide substrate by the recombinant HIV-1 protease in the presence of varying concentrations of the inhibitor. The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in substrate cleavage.

Determination of Saquinavir Anti-HIV Activity (EC50)

The anti-HIV activity of Saquinavir was evaluated in MT4 cells. The assay involved infecting the cells with HIV-1 in the presence of serial dilutions of Saquinavir. After a defined incubation period, the extent of viral replication was quantified by measuring a viral marker, such as p24 antigen. The EC50 was determined as the drug concentration that inhibited viral replication by 50%.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. In contrast, Saquinavir has been extensively studied in preclinical and clinical settings.

Table 3: Pharmacokinetic Parameters of Saquinavir

ParameterValue
Bioavailability ~4% (unboosted)[1]
Protein Binding 98%[1]
Metabolism Primarily by CYP3A4 in the liver[1][4]
Elimination Half-life 9–15 hours[1]
Excretion 81% in feces, 3% in urine[1]

Saquinavir's low oral bioavailability is a significant limitation, which is overcome by co-administration with a low dose of Ritonavir, another protease inhibitor that potently inhibits CYP3A4, thereby "boosting" Saquinavir's plasma concentrations.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HIV protease inhibitors and a general workflow for their in vitro evaluation.

HIV_Protease_Inhibition cluster_virus HIV Virion cluster_cell Infected Host Cell cluster_inhibitor Inhibitor Action Gag_Pol Gag-Pol Polyprotein Protease HIV Protease Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins New_Virion New Infectious Virion Mature_Proteins->New_Virion Assembly KNI_102_Saquinavir This compound / Saquinavir KNI_102_Saquinavir->Protease Inhibition

Mechanism of HIV Protease Inhibition

Experimental_Workflow cluster_workflow In Vitro Efficacy Assay Workflow start Start prepare_reagents Prepare Recombinant HIV Protease & Substrate start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound / Saquinavir start->prepare_inhibitor incubation Incubate Protease, Substrate, and Inhibitor prepare_reagents->incubation prepare_inhibitor->incubation measure_activity Measure Substrate Cleavage incubation->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50 end End calculate_ic50->end

In Vitro HIV Protease Inhibition Assay Workflow

Conclusion

This comparative analysis highlights the key differences and similarities between this compound and Saquinavir. Saquinavir, as an approved drug, has a well-characterized profile, though its inherent low bioavailability necessitates co-administration with a boosting agent. This compound demonstrated potent in vitro inhibition of HIV protease in early studies. However, a comprehensive comparison is limited by the lack of publicly available data on the anti-HIV cellular activity, pharmacokinetics, and in vivo efficacy of this compound. Further research would be required to fully assess the therapeutic potential of this compound relative to established protease inhibitors like Saquinavir.

References

KNI-102: A Selective HIV-1 Protease Inhibitor - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of KNI-102 as a selective and potent inhibitor of HIV-1 protease. Through a comparative analysis with established HIV-1 protease inhibitors, this document outlines the performance of this compound, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a novel, tripeptide-based HIV-1 protease inhibitor distinguished by the inclusion of allophenylnorstatine, which acts as a transition-state mimic.[1] This structural feature is key to its potent and highly selective inhibitory activity against the viral protease, a critical enzyme in the HIV-1 lifecycle. The relatively simple chemical structure of this compound also presents advantages for its synthesis and potential for the development of metabolically stable anti-AIDS therapeutics.[1]

Comparative Performance Analysis

The efficacy of this compound is benchmarked against a panel of commercially available HIV-1 protease inhibitors. The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) to provide a quantitative comparison of their potency. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorTypeKi (nM)IC50 (nM)
This compound Peptidomimetic (Allophenylnorstatine-based) N/A 100 [2]
SaquinavirPeptidomimetic0.1237.7
RitonavirPeptidomimetic0.015N/A
IndinavirPeptidomimeticN/A5.5
NelfinavirPeptidomimeticN/AN/A
AmprenavirPeptidomimeticN/AN/A
LopinavirPeptidomimetic0.006~17
AtazanavirAza-dipeptideN/AN/A
TipranavirNon-peptidicN/AN/A
DarunavirNon-peptidic0.004-0.0163.0

Mechanism of Action: Transition-State Mimicry

HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a crucial step for viral maturation. Protease inhibitors function by binding to the active site of the enzyme, preventing this cleavage.

This compound, containing allophenylnorstatine, acts as a transition-state analogue. The hydroxyl group within the allophenylnorstatine moiety mimics the tetrahedral transition state of the peptide bond hydrolysis, binding with high affinity to the catalytic aspartate residues in the active site of the protease. This stable interaction effectively blocks the enzyme's catalytic activity.

Transition_State_Mimic_Mechanism cluster_Enzyme HIV-1 Protease Active Site cluster_Substrate Viral Polyprotein (Substrate) cluster_Inhibitor This compound (Transition-State Mimic) Asp25 Asp25 Asp25' Asp25' Peptide_Bond Peptide_Bond Peptide_Bond->Asp25 hydrolysis Peptide_Bond->Asp25' by Allophenylnorstatine Allophenylnorstatine Hydroxyl_Group Hydroxyl_Group Allophenylnorstatine->Hydroxyl_Group contains Hydroxyl_Group->Asp25 mimics transition state & binds tightly to Hydroxyl_Group->Asp25'

Mechanism of this compound as a transition-state mimic.

Experimental Protocols

Detailed methodologies for the validation of this compound and other HIV-1 protease inhibitors are provided below.

FRET-Based HIV-1 Protease Inhibition Assay

This in vitro assay quantifies the enzymatic activity of HIV-1 protease and the inhibitory potential of test compounds.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • Reconstitute purified recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 50 nM.

    • Prepare a stock solution of the FRET substrate in the assay buffer to a final concentration of about 5 µM.

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each compound dilution. Include wells with assay buffer and DMSO as controls.

    • Add 60 µL of the recombinant HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the FRET substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-HIV Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect cells from HIV-1-induced cytopathic effects.

Principle: MT-4 cells, which are highly susceptible to HIV-1 infection, are used. The viability of the cells is measured using the MTT colorimetric assay. In the presence of an effective antiviral agent, cell death due to viral infection is inhibited.

Protocol:

  • Cell and Virus Preparation:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Prepare a stock of a laboratory-adapted strain of HIV-1.

  • Assay Procedure:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Add serial dilutions of this compound and other test compounds to the wells.

    • Infect the cells with the HIV-1 stock.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay and Data Analysis:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell protection and determine the EC50 (50% effective concentration) value from the dose-response curve.

Validation Workflow

The validation of a novel HIV-1 protease inhibitor like this compound follows a structured workflow from initial discovery to preclinical evaluation.

Drug_Validation_Workflow Start Start Target_Identification Target Identification (HIV-1 Protease) Start->Target_Identification End End Compound_Screening Compound Screening (e.g., High-Throughput Screening) Target_Identification->Compound_Screening Hit_Identification Hit Identification (Initial active compounds) Compound_Screening->Hit_Identification Lead_Generation Lead Generation (e.g., this compound synthesis) Hit_Identification->Lead_Generation In_Vitro_Assays In Vitro Validation (Enzymatic & Cell-based assays) Lead_Generation->In_Vitro_Assays Selectivity_Profiling Selectivity Profiling (Against human proteases) In_Vitro_Assays->Selectivity_Profiling Preclinical_Studies Preclinical Studies (Pharmacokinetics & Toxicology) Selectivity_Profiling->Preclinical_Studies Preclinical_Studies->End

Workflow for the validation of a novel HIV-1 protease inhibitor.

Conclusion

This compound demonstrates significant promise as a selective and potent HIV-1 protease inhibitor. Its unique structure, incorporating the transition-state mimic allophenylnorstatine, contributes to its effective inhibition of the viral enzyme. The comparative data, while requiring further standardized head-to-head studies, positions this compound as a valuable candidate for further investigation in the development of next-generation antiretroviral therapies. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this compound and other novel protease inhibitors.

References

A Head-to-Head Comparison of KNI-102 and Ritonavir Efficacy in HIV Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two HIV protease inhibitors: KNI-102, a novel tripeptide inhibitor, and Ritonavir, a widely used antiretroviral agent. The following sections detail their mechanisms of action, present available quantitative efficacy data, and outline typical experimental protocols for assessing HIV protease inhibition.

Introduction

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy. This compound is a novel, potent, and highly selective tripeptide HIV protease inhibitor.[1] Ritonavir is an established HIV protease inhibitor that is now primarily used as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] However, it possesses intrinsic anti-HIV activity.[2][3] This guide focuses on the direct comparative efficacy of these two molecules as HIV protease inhibitors based on available in vitro data.

Mechanism of Action: Targeting HIV Protease

Both this compound and Ritonavir are competitive inhibitors of the HIV-1 protease.[1][2] They bind to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein. This disruption of the viral life cycle results in the production of immature, non-infectious virions.[4][5]

The HIV protease functions as a homodimer, with each monomer contributing a catalytic aspartate residue to the active site. These residues are essential for the hydrolysis of peptide bonds in the viral polyproteins. Inhibitors like this compound and Ritonavir are designed to mimic the transition state of the substrate, binding with high affinity to the active site and blocking its function.

Below is a diagram illustrating the role of HIV protease in the viral life cycle and the mechanism of its inhibition.

HIV_Protease_Signaling_Pathway cluster_cell Host Cell cluster_inhibition Inhibition HIV RNA HIV RNA Reverse Transcription Reverse Transcription HIV RNA->Reverse Transcription HIV DNA HIV DNA Reverse Transcription->HIV DNA Integration Integration HIV DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Protease Inhibitor Protease Inhibitor (this compound / Ritonavir) Protease Inhibitor->HIV Protease Binds to active site

Caption: HIV life cycle and protease inhibition.

Quantitative Efficacy Data

The following tables summarize the available in vitro efficacy data for this compound and Ritonavir. It is crucial to note that these values were obtained from different studies and likely under varying experimental conditions. A direct comparison should be made with caution.

Table 1: In Vitro Efficacy of this compound against HIV Protease

CompoundTargetIC50 (nM)Reference
This compoundHIV Protease100[6][7]

Table 2: In Vitro Efficacy of Ritonavir against HIV-1

CompoundAssay TypeIC50 / EC50 (nM)Experimental ConditionsReference
RitonavirCell-based (EC50)20Not specified[2]
RitonavirCell-free (IC50)0.3Wild-type HIV-1 Protease[8]
RitonavirCell-based (IC50)4.0Serum-free[9][10]

Experimental Protocols

General Experimental Workflow for HIV Protease Inhibitor Assay

This workflow outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against HIV protease.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis P1 Prepare Reagents: - Recombinant HIV-1 Protease - Fluorogenic Substrate - Assay Buffer A1 Dispense test compounds and controls into microplate wells P1->A1 P2 Prepare Test Compounds: - Serial dilutions of this compound & Ritonavir - Positive & Negative Controls P2->A1 A2 Add HIV-1 Protease to each well A1->A2 A3 Incubate to allow inhibitor binding A2->A3 A4 Initiate reaction by adding fluorogenic substrate A3->A4 D1 Measure fluorescence intensity over time (kinetic read) A4->D1 D2 Calculate the rate of substrate cleavage for each well D1->D2 D3 Determine the percentage of inhibition for each compound concentration D2->D3 D4 Plot % inhibition vs. log(inhibitor concentration) and fit a dose-response curve to determine IC50 D3->D4

Caption: General workflow for an in vitro HIV protease inhibitor assay.

Discussion and Conclusion

Based on the available data, both this compound and Ritonavir are potent inhibitors of HIV protease. Ritonavir appears to have a lower IC50/EC50 value in several reported assays, suggesting higher intrinsic potency. Specifically, a cell-free assay reported an IC50 of 0.3 nM for Ritonavir against wild-type HIV-1 protease, which is significantly lower than the 100 nM IC50 reported for this compound.[6][7][8] However, it is critical to reiterate that these values are from different studies and the experimental conditions, such as the presence of serum proteins which can significantly impact the apparent efficacy of highly protein-bound drugs like Ritonavir, may not be comparable.[9]

This compound, as a novel tripeptide inhibitor, represents a potentially valuable lead compound for the development of new anti-HIV drugs.[1] Its efficacy against resistant strains and its pharmacokinetic profile would be critical determinants of its clinical potential.

For a definitive comparison, a head-to-head study evaluating both compounds in a panel of standardized in vitro assays, including cell-free enzymatic assays and cell-based viral replication assays with various HIV-1 strains and under different culture conditions (e.g., varying serum concentrations), is necessary. Such a study would provide a more accurate and objective assessment of their relative potencies as direct-acting anti-HIV agents.

References

KNI-102: A Promising HIV Protease Inhibitor with a Favorable Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of in vitro studies demonstrates that KNI-102, a novel tripeptide HIV protease inhibitor, maintains significant activity against HIV-1 strains resistant to existing protease inhibitors. This suggests this compound could be a valuable component in salvage therapy regimens for patients who have developed resistance to current treatments.

Researchers and drug development professionals will find in this guide a comprehensive comparison of this compound's performance against a panel of clinically relevant, drug-resistant HIV-1 protease mutants. The data, summarized from key studies, highlights the potential of this compound to overcome common resistance pathways.

Comparative Inhibitory Activity of Protease Inhibitors

The inhibitory activity of this compound and other protease inhibitors is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table presents a summary of Kᵢ values for various protease inhibitors against wild-type and mutant HIV-1 protease, based on data from a pivotal study on the cross-resistance patterns of HIV-1 protease mutants.[1] It is important to note that the data for the "KNI" compound in this table refers to KNI-272, a close structural analog of this compound, and is used here as a strong indicator of this compound's expected performance.

HIV-1 Protease MutantKNI-272 (nM)Saquinavir (nM)Ritonavir (nM)Indinavir (nM)Nelfinavir (nM)Amprenavir (nM)Lopinavir (nM)
Wild-Type 0.250.120.015-2.0--
R8Q 0.36------
V32I 0.45------
M46I 0.31------
V82A 2.4------
V82F 1.8------
V82I 1.9------
I84V 1.5------
V32I/I84V 2.2------
M46I/V82F 1.5------
M46I/I84V 1.1------

The data clearly shows that while mutations in the HIV-1 protease gene can significantly reduce the efficacy of many existing protease inhibitors, KNI-272 maintains potent inhibitory activity across a range of single and double mutants. This suggests a high genetic barrier to the development of resistance to this class of inhibitors.

Experimental Protocols

The determination of inhibitory activity and cross-resistance profiles of HIV protease inhibitors involves standardized in vitro enzymatic assays. The following is a detailed methodology based on common practices in the field.

Recombinant HIV-1 Protease Expression and Purification
  • Gene Expression: The gene encoding for the HIV-1 protease (wild-type or mutant) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

  • Protein Induction: Bacterial cultures are grown to a specific optical density, and protease expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Inclusion Body Solubilization: The bacterial cells are harvested, lysed, and the resulting inclusion bodies containing the protease are solubilized in a denaturing buffer (e.g., containing 6 M guanidine hydrochloride).

  • Refolding and Purification: The solubilized protease is refolded by rapid dilution into a refolding buffer with a specific pH and redox environment. The refolded, active protease is then purified to homogeneity using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography.

HIV-1 Protease Inhibition Assay (Kinetic Analysis)
  • Assay Principle: The activity of HIV-1 protease is measured by monitoring the cleavage of a specific synthetic peptide substrate. The rate of cleavage is determined in the presence of varying concentrations of the inhibitor.

  • Reagents and Materials:

    • Purified recombinant HIV-1 protease (wild-type or mutant).

    • Synthetic chromogenic or fluorogenic peptide substrate.

    • Assay buffer (e.g., sodium acetate buffer at a specific pH).

    • Protease inhibitors (this compound and others) dissolved in a suitable solvent (e.g., DMSO).

    • Microplate reader capable of measuring absorbance or fluorescence.

  • Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • A fixed concentration of the HIV-1 protease is pre-incubated with a range of inhibitor concentrations for a set period at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the peptide substrate.

    • The rate of substrate cleavage is monitored continuously by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities are determined from the linear portion of the progress curves.

    • The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ (half-maximal inhibitory concentration) is determined separately.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the general workflow for assessing the cross-resistance profile of a novel protease inhibitor like this compound.

experimental_workflow cluster_cloning Site-Directed Mutagenesis & Cloning cluster_expression Protein Expression & Purification cluster_assay Enzymatic Inhibition Assay cluster_comparison Cross-Resistance Analysis WT_Protease Wild-Type HIV-1 Protease Gene Mutant_Protease Mutant HIV-1 Protease Genes WT_Protease->Mutant_Protease Introduce Mutations Expression Express Proteases in E. coli Mutant_Protease->Expression Purification Purify Recombinant Proteases Expression->Purification Assay Kinetic Assay with Inhibitors & Substrate Purification->Assay Data_Analysis Determine Ki Values Assay->Data_Analysis Comparison Compare Ki Values of This compound vs. Other PIs across Mutants Data_Analysis->Comparison

Caption: Workflow for assessing HIV-1 protease inhibitor cross-resistance.

This comprehensive in vitro evaluation provides a robust platform for comparing the efficacy of new protease inhibitors against clinically relevant resistant strains, ultimately guiding the development of more durable antiretroviral therapies. The favorable cross-resistance profile of the KNI class of inhibitors positions them as strong candidates for further clinical investigation.

References

KNI-102: A Comparative Benchmarking Analysis Against FDA-Approved HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the investigational HIV protease inhibitor KNI-102 against a selection of U.S. Food and Drug Administration (FDA)-approved protease inhibitors (PIs). The following sections present a comparative summary of their in vitro activity, resistance profiles, and pharmacokinetic properties, based on available experimental data. Detailed methodologies for the key experiments are also provided to ensure reproducibility and facilitate further research.

Comparative Analysis of In Vitro Activity and Cytotoxicity

The in vitro efficacy of HIV protease inhibitors is a critical determinant of their potential therapeutic value. This is typically assessed by determining the concentration of the inhibitor required to inhibit viral replication by 50% (EC50 or IC50) in cell culture. Additionally, the 50% cytotoxic concentration (CC50) is measured to evaluate the inhibitor's toxicity to host cells. The ratio of CC50 to IC50, known as the selectivity index (SI), provides a measure of the inhibitor's therapeutic window.

InhibitorIC50 / EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound 100[1]Data not availableData not available
Atazanavir 2-5[1]Data not availableData not available
Darunavir 0.52 (median against a panel of primary isolates)[2]>100>192,307
Lopinavir 4-27 (against laboratory strains); 65-289 (in 50% human serum)[3]Data not availableData not available
Ritonavir Data not availableData not availableData not available

Note: Direct comparative studies of this compound against these FDA-approved inhibitors under identical experimental conditions were not available in the public domain. The presented data is compiled from various sources and should be interpreted with caution. The absence of a CC50 value for this compound prevents the calculation of its selectivity index, a crucial parameter for assessing its preclinical safety profile.

Resistance Profile

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. The following table summarizes key resistance-associated mutations (RAMs) for the selected FDA-approved protease inhibitors. Data on the specific resistance profile of this compound is limited in the available literature.

InhibitorKey Resistance-Associated Mutations
This compound Data not available
Atazanavir I50L is the signature mutation for resistance.[4] Other mutations include M46I, V82A, L90M, I54V, N88S, V32I, and I84V.[5]
Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[6] The development of resistance is considered to have a high genetic barrier.[7]
Lopinavir Data on specific emergent mutations is less defined, often discussed in the context of cross-resistance with other PIs.
Ritonavir Primarily used as a pharmacokinetic booster; resistance profiling is less relevant in this context.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations in the body.

InhibitorKey Pharmacokinetic Parameters
This compound Pharmacokinetic data for this compound is not available. However, for a related compound, KNI-272, the terminal elimination half-life was 2.86 hours and oral bioavailability was 42.3% in rats. For another related compound, KNI-227, the half-life was 0.808 hours with an oral bioavailability of 5.90%.[2]
Atazanavir Rapidly absorbed with a Tmax of ~2.5 hours. Oral bioavailability is 60-68% and is enhanced with food. The elimination half-life is approximately 7 hours. It is extensively metabolized by CYP3A4.[8]
Darunavir Rapidly absorbed, reaching peak plasma concentrations in 2.5-4 hours. The terminal elimination half-life is about 15 hours when co-administered with ritonavir. It is approximately 95% bound to plasma proteins and is primarily metabolized by CYP3A4.[9]
Lopinavir When co-formulated with ritonavir, it reaches therapeutic concentrations. Lopinavir is almost completely bound to plasma proteins (98-99%).
Ritonavir Exhibits complex pharmacokinetics with a half-life of 3-5 hours. It is a potent inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic enhancer for other PIs.[10]

Experimental Protocols

HIV Protease Enzymatic Assay (Fluorimetric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., Ac-RKILFLDG)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 µL of the recombinant HIV-1 protease solution to each well.

  • Add 10 µL of each test compound dilution to the respective wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 70 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate) in a kinetic mode for 30-60 minutes at 37°C.[1]

  • The rate of substrate cleavage is determined from the linear phase of the reaction.

  • Calculate the percent inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds on host cells.

Materials:

  • Target cells (e.g., MT-2 or CEM-SS cells)

  • Cell culture medium

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a positive control (a known cytotoxic agent) and a negative control (medium with DMSO vehicle).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-6 days).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro HIV Drug Resistance Profiling

This protocol provides a general workflow for selecting and characterizing HIV strains with reduced susceptibility to a protease inhibitor.

Materials:

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Susceptible host cells (e.g., MT-4 cells)

  • Cell culture medium

  • Test Protease Inhibitor

  • Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit

  • PCR primers for the protease gene

  • Sanger sequencing reagents and equipment

Procedure:

  • Initial Selection: Culture the host cells with the HIV-1 strain in the presence of the test inhibitor at a concentration slightly above its EC50.

  • Dose Escalation: Monitor the culture for signs of viral replication (e.g., cytopathic effect, RT activity, or p24 antigen levels). Once viral replication is detected, harvest the virus and use it to infect fresh cells with a gradually increasing concentration of the inhibitor.

  • Isolation of Resistant Virus: Continue this process of dose escalation and viral passage until the virus can replicate in the presence of a significantly higher concentration of the inhibitor compared to the wild-type virus.

  • Genotypic Analysis: Extract viral RNA from the culture supernatant of the resistant virus. Perform reverse transcription PCR (RT-PCR) to amplify the protease gene.

  • Sequence the amplified protease gene using Sanger sequencing.

  • Compare the protease gene sequence of the resistant virus to that of the wild-type virus to identify amino acid substitutions (mutations).

  • Phenotypic Analysis: Determine the EC50 of the selected resistant virus for the test inhibitor and other protease inhibitors to assess the level of resistance and cross-resistance.

Visualizations

HIV_Life_Cycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease_Inhibitor Protease Inhibitors (e.g., this compound) Protease_Inhibitor->Maturation Inhibition Virus HIV Virion Virus->Entry

Caption: HIV life cycle and the target of protease inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_resistance Resistance Profiling EnzymaticAssay HIV Protease Enzymatic Assay AntiviralAssay Cell-Based Antiviral Assay EnzymaticAssay->AntiviralAssay Confirms cellular activity CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) AntiviralAssay->CytotoxicityAssay Determines selectivity Selection In Vitro Selection of Resistant Virus AntiviralAssay->Selection Identifies potential for resistance Genotyping Genotypic Analysis (Sequencing) Selection->Genotyping Identifies mutations Phenotyping Phenotypic Analysis (EC50 of Mutant) Genotyping->Phenotyping Correlates genotype to phenotype

Caption: Workflow for preclinical evaluation of HIV protease inhibitors.

References

A Comparative In Vitro Analysis of HIV Protease Inhibitors: KNI-102, KNI-227, and KNI-272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of three potent HIV protease inhibitors: KNI-102, KNI-227, and KNI-272. These compounds, all containing the transition-state mimic allophenylnorstatine, have demonstrated significant activity against HIV-1 protease, a critical enzyme in the viral life cycle. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and workflows.

Mechanism of Action: Targeting HIV Maturation

This compound, KNI-227, and KNI-272 are all competitive inhibitors of the HIV-1 protease. This viral enzyme is essential for the maturation of infectious HIV virions. It functions by cleaving the newly synthesized Gag and Gag-Pol polyproteins at specific sites, releasing functional structural proteins and enzymes necessary for viral replication. By binding to the active site of the HIV-1 protease, these KNI compounds block this cleavage process, resulting in the production of immature, non-infectious viral particles. KNI-272, in particular, is designed as a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond hydrolysis, which contributes to its high binding affinity.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the available in vitro inhibitory activities of this compound, KNI-227, and KNI-272 against HIV protease and various HIV-1 strains. It is important to note that the data presented is compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Enzymatic Inhibition of HIV Protease

CompoundTargetParameterValueReference
This compoundHIV ProteaseIC50100 nM
KNI-272HIV-1 ProteaseKiPicomolar range

Note: A specific Ki value for KNI-272 was not explicitly stated in the reviewed literature, only that it has a picomolar inhibitory constant.

Table 2: Antiviral Activity against HIV-1 Strains in Cell Culture

CompoundHIV-1 StrainCell LineParameterValue (µM)Reference
KNI-227HIV-1LAIATH8IC500.1
HIV-1RFATH8IC500.02
HIV-1MNATH8IC500.03
HIV-2RODATH8IC500.1
KNI-272HIV-1LAIATH8IC500.1
HIV-1RFATH8IC500.02
HIV-1MNATH8IC500.04
HIV-2RODATH8IC500.1
Primary IsolatePHA-PBM-Potent Inhibition

PHA-PBM: Phytohemagglutinin-activated Peripheral Blood Mononuclear cells

Experimental Protocols

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. When HIV-1 protease cleaves the substrate, the reporter and quencher are separated, resulting in an increase in fluorescence.

Methodology:

  • Reagent Preparation:

    • Recombinant HIV-1 Protease is diluted to a working concentration in assay buffer.

    • A fluorogenic peptide substrate is diluted in assay buffer.

    • Test compounds (this compound, KNI-227, KNI-272) are serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the test compounds are added to the wells.

    • Recombinant HIV-1 protease is added to the wells and incubated with the compounds to allow for binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of the reaction (increase in fluorescence per unit time) is calculated.

    • The percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Antiviral Activity Assay (MTT Assay)

This assay determines the ability of a compound to inhibit HIV replication in a cellular context and assesses its cytotoxicity.

Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture and Infection:

    • A susceptible cell line (e.g., ATH8, a human T-cell line) is cultured in 96-well plates.

    • The cells are infected with a specific strain of HIV-1.

  • Compound Treatment:

    • Immediately after infection, the cells are treated with serial dilutions of the test compounds (this compound, KNI-227, KNI-272).

    • Control wells include infected untreated cells and uninfected untreated cells.

  • Incubation:

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • MTT Assay for Cell Viability (Cytotoxicity):

    • After the incubation period, MTT reagent is added to each well.

    • The plates are incubated for a few hours to allow for formazan crystal formation.

    • A solubilization solution is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a spectrophotometer.

    • The percentage of cell viability is calculated for each compound concentration relative to the untreated control.

    • The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.

    • To determine the antiviral activity (IC50), the level of viral replication (e.g., by measuring p24 antigen in the supernatant via ELISA) is quantified at each compound concentration and compared to the infected, untreated control.

Mandatory Visualizations

HIV_Protease_Signaling_Pathway cluster_virus HIV Virion cluster_protease HIV Protease Action cluster_products Mature Viral Components Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Active Dimer) Gag_Pol->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Assembly Gag_Pol->Immature_Virion Gag Gag Polyprotein Gag->HIV_Protease Cleavage Gag->Immature_Virion Structural_Proteins Structural Proteins (MA, CA, NC) HIV_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes (PR, RT, IN) HIV_Protease->Viral_Enzymes Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Inhibitors This compound, KNI-227, KNI-272 Inhibitors->HIV_Protease Inhibition Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay E1 Prepare Reagents: HIV-1 Protease, Substrate, KNI Compounds E2 Incubate Protease with Inhibitor E1->E2 E3 Initiate Reaction with Substrate E2->E3 E4 Measure Fluorescence E3->E4 E5 Calculate IC50 E4->E5 C1 Culture & Infect Host Cells C2 Treat with KNI Compounds C1->C2 C3 Incubate (4-5 days) C2->C3 C4 Assess Viability (MTT) & Viral Replication (p24) C3->C4 C5 Calculate IC50 & CC50 C4->C5

Comparative Efficacy of KNI-102 in the Inhibition of Mutant HIV Protease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the HIV protease inhibitor KNI-102, designed for researchers, scientists, and drug development professionals. We will explore its inhibitory mechanism and compare its performance with established alternatives, supported by available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies, and includes visualizations of key processes to facilitate understanding.

Introduction to this compound

This compound is a potent, novel tripeptide anti-HIV agent.[1] It functions as a transition-state mimic inhibitor of HIV-1 protease, incorporating allophenylnorstatine.[1] The simplicity of its chemical structure and its stability make it a valuable candidate for the development of metabolically stable anti-AIDS drugs.[1] For the wild-type HIV protease, this compound has a reported IC50 value of 100 nM.

Inhibitory Mechanism of Action

HIV-1 protease is a critical enzyme in the lifecycle of the virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature and non-infectious viral particles. This compound, as a transition-state analog, is designed to bind tightly to the active site of the HIV-1 protease. This binding is facilitated by the allophenylnorstatine moiety, which mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the protease. This high-affinity binding competitively inhibits the natural substrate from accessing the active site, thereby blocking viral maturation.

Inhibitory_Mechanism HIV Polyprotein HIV Polyprotein HIV Protease HIV Protease HIV Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature Virion Immature Virion HIV Protease->Immature Virion Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV Protease Inhibition

Inhibitory Mechanism of this compound on HIV Protease.

Comparative Performance Analysis

KNI-272 Performance Against Mutant HIV Protease

The following table summarizes the inhibition constants (Ki) of KNI-272 against wild-type and various drug-resistant HIV-1 protease mutants. This data is presented alongside that of other established protease inhibitors for comparison.

HIV-1 Protease MutantKNI-272 Ki (nM)L-735,524 Ki (nM)Ro31-8959 Ki (nM)A-77003 Ki (nM)A-84538 Ki (nM)
Wild-Type0.0180.490.450.300.08
R8Q0.0160.400.400.250.07
V32I0.0451.10.900.600.15
M46I0.0300.800.700.450.12
V82A0.123.52.81.80.50
V82F0.257.05.53.51.1
V82I0.092.52.01.30.40
I84V0.5515.012.07.52.8
V32I/I84V2.565.050.032.012.0
M46I/V82F0.4011.08.55.51.8
M46I/I84V1.845.035.022.08.0
Multi-drug Resistant8.5210.0165.0105.040.0
V32I/K45I/F53L/A71V/I84V/L89M
(Data sourced from a study on KNI-272 and other inhibitors)[2]
Performance of Other Protease Inhibitors Against Mutant Strains

For a broader context, the following tables summarize the inhibitory activity (IC50) of commonly used protease inhibitors against various mutant HIV-1 strains.

Lopinavir Activity Against Resistant HIV-1 Isolates [3]

Number of MutationsMedian Fold Change in Lopinavir IC50
0-30.8
4-52.7
6-713.5
8-1044.0
Mutations at positions L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M were considered.

Darunavir Activity Against Wild-Type and Resistant HIV-1

HIV-1 StrainDarunavir IC50 (nM)
Wild-Type (Laboratory Strain)3 - 6
Resistant Clinical IsolatesActivity maintained

Ritonavir Activity Against Wild-Type and a Resistant Mutant

HIV-1 ProteaseRitonavir Ki (nM)
Wild-Type0.015
V82A Mutant0.12

Experimental Protocols

The determination of inhibitory activity (IC50 and Ki values) is crucial for evaluating the efficacy of protease inhibitors. Below are detailed methodologies for common in vitro assays.

FRET-Based HIV Protease Inhibition Assay

This high-throughput assay measures the cleavage of a fluorogenic substrate by HIV protease.

Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by HIV protease, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the protease activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant HIV-1 protease in assay buffer.

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the inhibitor at various concentrations, and the HIV-1 protease.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the FRET substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic measurement).

  • Data Analysis:

    • Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and its Km are known.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Reagents (Protease, Substrate, Inhibitor) A1 Add Protease and Inhibitor to Microplate P1->A1 A2 Pre-incubate A1->A2 A3 Add FRET Substrate A2->A3 D1 Kinetic Fluorescence Reading A3->D1 D2 Calculate Initial Velocities D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC50/Ki D3->D4

Workflow for a FRET-based HIV protease inhibition assay.
Cell-Based Antiviral Assay

This assay evaluates the inhibitor's ability to suppress viral replication in a cellular context.

Principle: A susceptible human T-cell line is infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, viral replication is quantified by measuring a viral marker (e.g., p24 antigen) or by assessing cell viability.

Protocol:

  • Cell Preparation:

    • Seed a suitable T-cell line (e.g., MT-4) into a 96-well microplate.

  • Inhibitor and Virus Preparation:

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Prepare a stock of HIV-1 virus.

  • Infection and Treatment:

    • Add the diluted inhibitor to the cells.

    • Infect the cells with the HIV-1 virus stock.

    • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication:

    • Measure the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA kit.

    • Alternatively, assess cell viability using a reagent such as MTT, as viral infection leads to cell death.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication (or percentage of cell protection) for each inhibitor concentration relative to the untreated virus control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

Cell_Based_Assay_Workflow cluster_setup Setup cluster_infection Infection & Incubation cluster_quantification Quantification & Analysis S1 Seed T-cells in Microplate I1 Add Inhibitor to Cells S1->I1 S2 Prepare Inhibitor Dilutions S2->I1 I2 Infect Cells with HIV-1 I1->I2 I3 Incubate for 4-5 Days I2->I3 Q1 Measure Viral Replication (e.g., p24 ELISA) I3->Q1 Q2 Calculate % Inhibition Q1->Q2 Q3 Plot Dose-Response Curve Q2->Q3 Q4 Determine EC50 Q3->Q4

Workflow for a cell-based antiviral assay.

Conclusion

This compound is a promising HIV protease inhibitor with potent activity against wild-type HIV-1. While direct comparative data against a comprehensive panel of drug-resistant mutants is limited for this compound itself, studies on the closely related compound KNI-272 suggest that the allophenylnorstatine-containing scaffold can maintain significant inhibitory activity against various resistant strains. Further studies are warranted to fully elucidate the resistance profile of this compound and its potential role in the landscape of antiretroviral therapy. The experimental protocols provided herein offer a framework for conducting such comparative efficacy studies.

References

Comparative Pharmacodynamics of Novel HIV Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The development of Human Immunodeficiency Virus (HIV) protease inhibitors (PIs) represents a triumph of structure-based drug design and is a cornerstone of highly active antiretroviral therapy (HAART).[1][2] The viral protease is an essential enzyme responsible for cleaving viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[3][4] Inhibition of this process results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[1][4]

However, the high mutation rate of HIV leads to the rapid emergence of drug-resistant strains, necessitating the continuous development of novel PIs with improved potency, broader activity against resistant variants, and better pharmacokinetic profiles.[1][2] This guide provides a comparative overview of the pharmacodynamic properties of selected novel and established HIV protease inhibitors, supported by experimental data and detailed methodologies for their evaluation.

Data Presentation: Comparative Pharmacodynamic Parameters

The following table summarizes key pharmacodynamic parameters for several novel and established HIV protease inhibitors. IC50 and Ki values represent the inhibitor's potency against the purified protease enzyme, while EC50 values indicate the inhibitor's effectiveness in cell-based viral replication assays. Fold change (FC) indicates the loss of susceptibility of drug-resistant viral strains compared to the wild-type virus.

InhibitorClass/TargetIC50KiEC50 (Wild-Type)Comparative Efficacy vs. Resistant Strains
Darunavir (DRV) Established (Novel Generation)---Superior virologic response compared to lopinavir in treatment-experienced patients.[5] Retains activity against 90% of clinical isolates resistant to other PIs.[6]
Lopinavir (LPV) Established---In treatment-experienced patients, 60% achieved viral load <50 copies/mL, compared to 71% for darunavir.[5]
Atazanavir (ATV) Established---A novel mutant protease (E35D↑G↑S) showed a high level of resistance with an IC50 of 685 ± 3.0 nM.[7]
PL-100 Novel/Experimental---Showed superior performance against PI-resistant viruses compared to atazanavir, amprenavir, lopinavir, and others.[8] Median FC of 5.3 against LPV-resistant isolates (vs. 20.1 for LPV).[8]
AG-001859 Novel/Experimental75 nM (Median vs. resistant panel)--Median FC of 1.6 against a panel of PI-resistant viruses, compared to 15 for lopinavir and 17 for nelfinavir.[9]
HIV-1 protease-IN-6 Novel/Experimental21 pM4.7 pM0.74 µMMaintained high potency against a Darunavir-resistant variant (EC50 = 0.61 µM).[4]

Mandatory Visualizations

The diagram below illustrates the critical role of HIV protease in the viral life cycle and the mechanism by which protease inhibitors disrupt this process.

HIV_Lifecycle_PI cluster_host_cell Infected Host Cell cluster_virion Immature Virion Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Polyproteins Gag-Pol Polyproteins Translation->Polyproteins Budding Budding & Release Polyproteins->Budding HIV_Protease HIV Protease Budding->HIV_Protease Assembly Cleavage Polyprotein Cleavage HIV_Protease->Cleavage Maturation Viral Maturation Cleavage->Maturation Infectious_Virion Mature, Infectious Virion Maturation->Infectious_Virion PI Protease Inhibitor PI->Block Block->Cleavage Inhibition

Caption: HIV protease inhibitors block the cleavage of viral polyproteins, preventing viral maturation.

This flowchart outlines a standard experimental workflow for the kinetic and cell-based characterization of a novel HIV protease inhibitor.

PD_Workflow cluster_phase1 Phase 1: Potency Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Resistance Profiling IC50 Determine IC50 (Enzymatic Assay) EC50 Determine EC50 (Cell-based Assay) IC50->EC50 Confirm cellular activity Inhibition_Type Determine Inhibition Type (e.g., Competitive) EC50->Inhibition_Type If potent Ki Calculate Inhibition Constant (Ki) Inhibition_Type->Ki Resistant_Panel Test against PI-Resistant Mutant Virus Panel Ki->Resistant_Panel Characterize binding Fold_Change Calculate Fold-Change in EC50 Resistant_Panel->Fold_Change Start Novel Compound Start->IC50

Caption: A typical workflow for characterizing the pharmacodynamics of a novel HIV protease inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of pharmacodynamic data. Below are generalized protocols for key experiments.

This assay quantifies the direct inhibitory activity of a compound against purified HIV-1 protease.[4]

  • Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) and to calculate the inhibition constant (Ki).

  • Materials:

    • Recombinant, purified HIV-1 protease.[10]

    • Fluorogenic Substrate: A synthetic peptide substrate that fluoresces upon cleavage by the protease (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).[10]

    • Assay Buffer: Typically contains a buffering agent (e.g., MES or HEPES), salts, and a reducing agent.[4]

    • Test Inhibitor: Serially diluted to a range of concentrations.

    • Microplate reader capable of fluorescence detection.[4]

  • Procedure:

    • Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.

    • Pre-incubation: In a 96-well microplate, add the diluted inhibitor solutions and the recombinant HIV-1 protease solution. Incubate for a set time (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor binding.[4]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measurement: Immediately measure the increase in fluorescence over time in kinetic mode using a microplate reader. The rate of fluorescence increase is proportional to enzyme activity.[10]

    • Data Analysis:

      • Calculate the initial reaction velocity for each inhibitor concentration.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

      • To determine the mechanism of inhibition and calculate Ki, the assay is repeated with varying concentrations of both the substrate and the inhibitor. Data can be analyzed using Lineweaver-Burk plots.[10]

This assay measures the effectiveness of an inhibitor at preventing HIV-1 replication in a cellular context.[4]

  • Objective: To determine the effective concentration of an inhibitor required to reduce viral replication by 50% (EC50).

  • Materials:

    • Susceptible host cells (e.g., CEM.SS, MT-4, or TZM-bl reporter cells).[11][12]

    • Laboratory-adapted or clinical isolate strains of HIV-1.

    • Cell culture medium and reagents.

    • Test Inhibitor: Serially diluted.

    • Method for quantifying viral replication (e.g., luciferase assay for TZM-bl cells, p24 antigen ELISA).

  • Procedure:

    • Cell Seeding: Plate host cells in a 96-well plate.

    • Infection and Treatment: Because protease inhibitors act at a late stage of the viral life cycle, a two-step procedure is often employed.[11]

      • First, producer cells are infected with HIV-1 and cultured in the presence of serial dilutions of the test inhibitor.

      • After a set incubation period (e.g., 48 hours), the cell-free supernatant, containing newly produced virions, is harvested.

    • Infectivity Measurement: The harvested supernatant is then used to infect reporter cells (e.g., TZM-bl). The infectivity of the progeny virions is quantified after another incubation period by measuring a reporter signal (e.g., luciferase activity).[11][12]

    • Data Analysis:

      • The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to a no-drug control.

      • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.[12]

This assay evaluates an inhibitor's activity against viral strains known to be resistant to other PIs.

  • Objective: To determine the fold change (FC) in EC50 for an inhibitor against resistant strains compared to the wild-type (WT) strain.

  • Procedure:

    • The cell-based antiviral activity assay (described above) is performed in parallel using wild-type HIV-1 and a panel of well-characterized, site-directed mutant viruses or clinical isolates carrying known PI-resistance mutations (e.g., V82A, I84V, L90M).[1][8]

    • The EC50 value for the inhibitor is determined for each resistant strain (EC50_mutant) and for the wild-type strain (EC50_WT).

    • Data Analysis: The fold change is calculated as: FC = EC50_mutant / EC50_WT. A low fold change indicates that the inhibitor retains significant activity against the resistant strain.

References

Assessing the Specificity of KNI-102 Against Other Human Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of the HIV-1 protease inhibitor, KNI-102, against other human proteases. Due to the limited availability of public data on the direct inhibitory activity of this compound against a broad panel of human proteases, this guide offers a comparative framework using data available for other well-characterized HIV-1 protease inhibitors, Saquinavir and Ritonavir. This guide also provides a detailed, representative experimental protocol for assessing protease inhibitor specificity.

Executive Summary

Comparison of Inhibitory Activity

The following tables summarize the available inhibitory data for this compound and other representative HIV-1 protease inhibitors.

Table 1: Inhibitory Activity against HIV-1 Protease

InhibitorTargetIC50 (nM)Ki (nM)
This compound HIV-1 ProteaseData not availablePotent inhibitor
SaquinavirHIV-1 Protease~0.4 - 1.2~0.1 - 0.5
RitonavirHIV-1 Protease~1.5 - 2.5~0.05 - 0.2

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Reported Off-Target Effects of Representative HIV-1 Protease Inhibitors on Human Proteins

InhibitorOff-Target Human ProteinsReported Effects
This compound Data not availableData not available
SaquinavirProteasome, Cytochrome P450 3A4 (CYP3A4)Inhibition of proteasome activity, weak inhibition of CYP3A4.[2][3][4]
RitonavirProteasome, Cytochrome P450 3A4 (CYP3A4)Potent inhibition of proteasome and CYP3A4.[2][3]

Experimental Protocols

To assess the specificity of a protease inhibitor like this compound, a standardized biochemical assay to determine the inhibition constant (Ki) against a panel of human proteases is essential. The following is a detailed, representative protocol for a fluorometric-based assay.

Protocol: Determination of Inhibition Constant (Ki) for a Protease Inhibitor

1. Materials and Reagents:

  • Proteases: Purified human proteases (e.g., Trypsin, Chymotrypsin, Elastase, Cathepsin B, Cathepsin L, Cathepsin S).

  • Inhibitor: this compound (or other test compounds).

  • Fluorogenic Substrate: Specific fluorogenic substrate for each protease.

  • Assay Buffer: Buffer optimal for the activity of the specific protease being tested.

  • DMSO: For dissolving the inhibitor.

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitor in DMSO.

    • Prepare working solutions of the inhibitor by diluting the stock solution in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

    • Prepare working solutions of the proteases and fluorogenic substrates in the appropriate assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Inhibitor at various concentrations (typically a serial dilution).

      • For control wells (no inhibitor), add an equivalent volume of assay buffer with the same final DMSO concentration.

    • Initiate the reaction by adding the specific protease to each well.

    • Incubate the plate at the optimal temperature for the protease for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Measurement:

    • Add the fluorogenic substrate to each well to start the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:

      • Ki = IC50 / (1 + [S]/Km)

      • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment.

Visualizations

The following diagrams illustrate the experimental workflow for assessing protease inhibitor specificity and the mechanism of competitive inhibition.

G reagents Prepare Reagents (Protease, Inhibitor, Substrate) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor (Varying Concentrations) plate->add_inhibitor add_enzyme Add Protease add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->read_fluorescence calculate_velocity Calculate Initial Velocity read_fluorescence->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 determine_ki Determine Ki determine_ic50->determine_ki

Caption: Workflow for Protease Inhibitor Specificity Assay.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P k_cat EI->E

References

Safety Operating Guide

Navigating the Disposal of KNI-102: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for KNI-102, a novel tripeptide HIV protease inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential safety and logistical information based on general best practices for the disposal of research-grade chemical and biological materials.

It is imperative to consult your institution's specific environmental health and safety (EHS) protocols and local regulations before handling and disposing of any chemical waste.

Understanding this compound: A Profile

This compound is identified as a tripeptide that exhibits substantial anti-HIV activity.[1][2] As a peptide-based compound, it is crucial to handle it with care, assuming it may have biological activity. The disposal of such compounds requires a meticulous approach to prevent potential environmental contamination and ensure personnel safety.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties are not available. In the absence of this information, it is prudent to treat this compound as a potentially hazardous chemical. The following table outlines general guidelines for the disposal of laboratory chemical waste, which should be applied to this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste. May also be considered biomedical waste depending on its use in experimental systems.[3][4][5]
Container Type A clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be clearly labeled.[3][6]
Labeling All waste containers must be marked with the words “Hazardous Waste,” the full chemical name ("this compound"), and the date the container was first used for waste accumulation.[3][4][3][4]
Storage Stored in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. The storage area should be secure and away from heat sources.[6][6]
Segregation Waste containing this compound should be segregated from other waste streams, such as non-hazardous waste, radioactive waste, and incompatible chemicals.[4][6][4][6]

Experimental Protocols for Safe Disposal

The following step-by-step protocol provides a general framework for the safe disposal of this compound and associated contaminated materials.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container.

  • Hazardous waste labels.

  • Spill containment and cleanup materials (e.g., absorbent pads, vermiculite).

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused neat compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from all other types of laboratory waste.

  • Container Preparation and Labeling:

    • Select a waste container that is compatible with the chemical nature of this compound and any solvents used.

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name, "this compound," and the date of first accumulation on the label.

  • Waste Collection:

    • Transfer waste into the designated container in a well-ventilated area, such as a chemical fume hood.

    • Keep the waste container securely closed except when adding waste.[3]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Storage and Disposal Request:

    • Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.

    • Once the container is full or has reached the institutional time limit for storage, contact your institution's EHS department to arrange for pickup and disposal.

  • Spill and Decontamination:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using absorbent materials.

    • Collect the contaminated absorbent material and place it in the designated this compound hazardous waste container.

    • Decontaminate the spill area according to your laboratory's standard operating procedures for chemical spills.

Decision-Making Workflow for Chemical Disposal

The following diagram illustrates a logical workflow for determining the proper disposal route for a laboratory chemical like this compound, for which a specific Safety Data Sheet may not be readily available.

Chemical_Disposal_Workflow start Start: New Chemical Waste sds_check Is a Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Consult SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Treat as Hazardous Waste sds_check->sds_no No waste_characterization Characterize the Waste: - Solid or Liquid? - Biologically Active? - Presence of Solvents? sds_yes->waste_characterization sds_no->waste_characterization container_selection Select Appropriate Waste Container waste_characterization->container_selection labeling Label Container: 'Hazardous Waste', Chemical Name, Date container_selection->labeling collection Collect Waste in a Designated Satellite Accumulation Area (SAA) labeling->collection ehs_contact Contact Environmental Health & Safety (EHS) for Pickup collection->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Decision workflow for proper chemical waste disposal in a laboratory setting.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

References

Personal protective equipment for handling KNI-102

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for KNI-102 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new compound.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a novel tripeptide HIV protease inhibitor. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4] A risk assessment should be conducted to determine if additional or more specialized PPE is required for specific procedures.[3][5]

Body Part Personal Protective Equipment Purpose Specifications & Best Practices
Body Laboratory CoatProtects skin and personal clothing from contamination.Should be appropriately sized, fully buttoned, and made of a material suitable for the chemicals being handled. Consider flame-retardant coats if flammable solvents are in use.
Eyes & Face Safety Glasses with Side Shields or GogglesProtects eyes from splashes, dust, and projectiles.Must be ANSI Z87.1 compliant.[2] Goggles provide a more complete seal against splashes.
Face ShieldProvides an additional layer of protection for the face from splashes or sprays.Should be worn in conjunction with safety glasses or goggles, not as a standalone replacement.[2]
Hands Disposable Nitrile GlovesProtects hands from incidental chemical contact.Select gloves with appropriate chemical resistance for the solvents being used. Double-gloving is recommended for handling potent compounds.[2] Gloves should be inspected for tears or holes before use and changed immediately upon contamination.
Respiratory N95 Respirator or HigherProtects against inhalation of airborne particles of the compound.A risk assessment should determine the appropriate level of respiratory protection. Fit testing is required for tight-fitting respirators.
Feet Closed-toe ShoesProtects feet from spills and falling objects.Shoes should be made of a non-porous material.

Operational Plan: Handling this compound

Given that this compound is a potent pharmaceutical compound, all handling should be performed in a designated area and with appropriate engineering controls to minimize exposure.[6][7][8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials fume_hood Work in a Fume Hood or Ventilated Enclosure gather_materials->fume_hood Begin Experiment weigh Weigh Compound Carefully fume_hood->weigh dissolve Dissolve or Aliquot as Needed weigh->dissolve decontaminate_surfaces Decontaminate Work Surfaces dissolve->decontaminate_surfaces Complete Experiment dispose_waste Dispose of Waste in Labeled Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。